molecular formula C9H9BrO B180319 3-(4-Bromophenyl)prop-2-en-1-ol CAS No. 130265-32-6

3-(4-Bromophenyl)prop-2-en-1-ol

Cat. No.: B180319
CAS No.: 130265-32-6
M. Wt: 213.07 g/mol
InChI Key: DLEIRQMIYDUVBY-OWOJBTEDSA-N
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Description

3-(4-Bromophenyl)prop-2-en-1-ol, also known as 3-(4-Bromophenyl)prop-2-en-1-ol, is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Bromophenyl)prop-2-en-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Bromophenyl)prop-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)prop-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEIRQMIYDUVBY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105515-33-1
Record name (2E)-3-(4-bromophenyl)prop-2-en-1-ol
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Foundational & Exploratory

synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a valuable functionalized building block in medicinal chemistry and materials science. The core of this guide focuses on the highly selective 1,2-reduction of trans-4-bromocinnamaldehyde via the Luche reduction. We will delve into the mechanistic underpinnings of this chemoselective transformation, provide a detailed, step-by-step experimental protocol, and outline the necessary analytical techniques for product validation. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this important synthetic intermediate.

Introduction: Strategic Importance of 3-(4-Bromophenyl)prop-2-en-1-ol

3-(4-Bromophenyl)prop-2-en-1-ol, also known as 4-bromocinnamyl alcohol, is a bifunctional organic molecule of significant interest. Its structure incorporates two key reactive handles:

  • An Allylic Alcohol: This moiety is a versatile precursor for a range of transformations, including oxidation to the corresponding aldehyde or acid[1], etherification, esterification, and various coupling reactions.

  • An Aryl Bromide: The bromo-substituent on the phenyl ring is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[2][3][4] This allows for the strategic introduction of diverse molecular fragments, extending the π-conjugated system or building more complex molecular architectures.

This dual functionality makes 3-(4-Bromophenyl)prop-2-en-1-ol a crucial intermediate in the synthesis of complex bioactive molecules and functional materials.[2][5] Its derivatives are explored for applications ranging from anticancer to antimicrobial agents.[5] Therefore, a robust and high-yielding synthetic protocol is paramount for its effective utilization in research and development pipelines.

Core Methodology: The Challenge of Chemoselectivity and the Luche Reduction

The most direct synthetic route to 4-bromocinnamyl alcohol is the reduction of its corresponding aldehyde, 4-bromocinnamaldehyde. However, the substrate is an α,β-unsaturated aldehyde, which presents a classic chemoselectivity challenge. A reducing agent can attack at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition).

  • 1,2-Addition: Leads to the desired allylic alcohol.

  • 1,4-Addition: Results in a saturated aldehyde, which may be further reduced to the saturated alcohol, 3-(4-bromophenyl)propan-1-ol.[6]

Standard, highly reactive hydride reagents like lithium aluminum hydride (LiAlH₄) often lack selectivity and can reduce both the aldehyde and the alkene.[7][8] Conversely, a milder reagent like sodium borohydride (NaBH₄) alone may favor the undesired 1,4-addition pathway due to the "soft" nature of the hydride nucleophile.[7][9]

To overcome this, the Luche reduction is the method of choice.[10][11] This reaction utilizes sodium borohydride in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol.[9][10]

The Causality Behind the Luche Reduction's Selectivity

The remarkable selectivity of the Luche reduction stems from the role of the Ce(III) ion:

  • Carbonyl Activation: As a hard Lewis acid, the cerium ion coordinates to the hard oxygen atom of the carbonyl group. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon.

  • Hardening the Nucleophile: In the presence of methanol, NaBH₄ is believed to form various sodium methoxyborohydrides. These species, along with the Ce(III) activation, act as "harder" hydride donors.

  • Directing 1,2-Addition: According to Hard and Soft Acid-Base (HSAB) theory, hard nucleophiles preferentially react with hard electrophiles. The Ce(III)-activated carbonyl carbon is a hard electrophilic center, directing the hard hydride for a highly regioselective attack to yield the allylic alcohol.[9] The softer β-carbon of the alkene is left largely unreacted.

This methodology provides a reliable, high-yielding, and operationally simple protocol for obtaining the desired product with minimal side reactions.

Detailed Experimental Protocol

This protocol describes the from trans-4-bromocinnamaldehyde on a 5 mmol scale.

Reagent and Materials Data
ReagentFormulaMW ( g/mol )Amount (mg)mmolesEquivalentsProperties
trans-4-BromocinnamaldehydeC₉H₇BrO211.0610555.01.0Solid, MP: 79-85 °C
Cerium(III) Chloride HeptahydrateCeCl₃·7H₂O372.5818635.01.0Solid, hygroscopic
Sodium BorohydrideNaBH₄37.831905.01.0Solid, reacts with water
Methanol (Anhydrous)CH₃OH32.0450 mL--Solvent
Dichloromethane (DCM)CH₂Cl₂84.93~150 mL--Extraction Solvent
Deionized WaterH₂O18.02~100 mL--Work-up
Saturated NH₄Cl (aq)NH₄Cl53.49~50 mL--Quenching Agent
Anhydrous MgSO₄MgSO₄120.37As needed--Drying Agent
Step-by-Step Synthesis Workflow

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add trans-4-bromocinnamaldehyde (1.055 g, 5.0 mmol) and cerium(III) chloride heptahydrate (1.863 g, 5.0 mmol).
  • Add 50 mL of anhydrous methanol to the flask.
  • Stir the resulting suspension at room temperature for 15-20 minutes until the solids are well-dispersated.
  • Cool the flask to 0 °C using an ice-water bath.

2. Reduction:

  • While stirring vigorously at 0 °C, add sodium borohydride (190 mg, 5.0 mmol) portion-wise over 10-15 minutes. Caution: Gas evolution (H₂) will occur.
  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting aldehyde spot has been consumed.

3. Quenching and Work-up:

  • Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
  • Remove the ice bath and allow the mixture to warm to room temperature.
  • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
  • Transfer the remaining aqueous slurry to a separatory funnel and extract with dichloromethane (3 x 50 mL).
  • Combine the organic layers.

4. Purification:

  • Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure 3-(4-bromophenyl)prop-2-en-1-ol as a white solid.
Safety Precautions
  • Sodium Borohydride: Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Cerium(III) Chloride: May cause skin and eye irritation. Avoid dust inhalation.[13][14]

  • Organic Solvents: Methanol and dichloromethane are flammable and toxic. Handle with care in a fume hood.

Visual Schematics

Overall Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Bromocinnamaldehyde 4-Bromocinnamaldehyde Reagents 1. NaBH₄, CeCl₃·7H₂O 2. Methanol, 0 °C Product 3-(4-Bromophenyl)prop-2-en-1-ol Reagents->Product Luche Reduction

Caption: Luche reduction of 4-bromocinnamaldehyde.

Experimental Workflow

Workflow Setup 1. Setup Combine aldehyde, CeCl₃, MeOH Cooling 2. Cooling Cool to 0 °C Setup->Cooling Reduction 3. Reduction Add NaBH₄ portion-wise Cooling->Reduction Stir 4. Stirring Stir at 0 °C for 1h Reduction->Stir Quench 5. Quenching Add sat. aq. NH₄Cl Stir->Quench TLC Monitoring Evaporation 6. Evaporation Remove MeOH Quench->Evaporation Extraction 7. Extraction Extract with DCM Evaporation->Extraction Purification 8. Purification Column Chromatography Extraction->Purification Dry & Concentrate Analysis 9. Analysis NMR, MP Purification->Analysis

Caption: Step-by-step experimental workflow diagram.

Product Characterization and Validation

The identity and purity of the synthesized 3-(4-Bromophenyl)prop-2-en-1-ol should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white solid
Yield Typically >90%
Melting Point 73-75 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.42 (d, 2H), 7.25 (d, 2H), 6.55 (d, 1H), 6.30 (dt, 1H), 4.30 (d, 2H), 1.60 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 136.2, 131.8, 131.2, 128.0, 127.5, 121.3, 63.5
TLC (3:1 Hex:EtOAc) R_f ≈ 0.3 (Product), R_f ≈ 0.6 (Aldehyde)

This self-validating system ensures that the final product meets the high-purity standards required for subsequent applications in drug discovery and materials science.

Conclusion

This guide details a highly efficient and selective using the Luche reduction. The methodology is robust, scalable, and founded on well-understood principles of chemoselectivity, making it an authoritative choice for research and development laboratories. The resulting product, with its versatile allylic alcohol and aryl bromide functionalities, serves as an excellent starting point for the construction of more complex molecular targets, underscoring its value to the scientific community.

References

  • Gibson, K. R., et al. (2014). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o692. [Link]

  • Ng, S. L., et al. (2006). 3-(4-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 5), o2175–o2177. [Link]

  • Rosli, M. M., et al. (2006). 1-(4-Bromophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Rosli, M. M., et al. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Kozlov, N. G., et al. (1995). Method of synthesis of cinnamic alcohol.
  • Reddy, M. P., et al. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Abdel-Wahab, B. F., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 51. [Link]

  • Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. [Link]

  • Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

  • Liu, J., et al. (2020). Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system. Biotechnology for Biofuels, 13, 137. [Link]

  • Organic Chemistry Portal. (n.d.). Luche Reduction. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (n.d.). Ester to Alcohol - Common Conditions. Master Organic Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cerium(III) chloride. Carl ROTH. [Link]

  • Szymańska, I. W., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 373. [Link]

  • Kumar, V., et al. (2008). 1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o169. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Sciencemadness Discussion Board. (2017). Reduce cinnamaldehyde to hydrocinnamaldehyde. Sciencemadness.org. [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. organic-synthesis.com. [Link]

  • ResearchGate. (n.d.). Oxidation of cinnamyl alcohol to cinnamaldehyde and cinnamic acid. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2022). Why does DIBAL-H not reduce esters to alcohols directly? Chemistry Stack Exchange. [Link]

  • Szymańska, I. W., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. The Royal Society of Chemistry. [Link]

  • Li, J., & Shi, Y. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. Organic & Biomolecular Chemistry, 19(15), 3339-3342. [Link]

  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Khan Academy. [Link]

  • Masson, G., et al. (2015). Lanthanide replacement in organic synthesis: Luche-type reduction of α,β-unsaturated ketones in the presence of calcium triflate. Green Chemistry, 17(4), 2113-2116. [Link]

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  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. JOCPR. [Link]

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Sources

Introduction: A Versatile Synthon for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(4-Bromophenyl)prop-2-en-1-ol

3-(4-Bromophenyl)prop-2-en-1-ol, a substituted cinnamyl alcohol, represents a highly valuable and versatile building block in synthetic organic chemistry. Its trifunctional nature—comprising a primary allylic alcohol, a conjugated alkene, and a synthetically malleable aryl bromide—makes it a strategic starting point for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals engaged in drug development and materials science. We will delve into the causality behind synthetic choices and the logic of its reactivity, providing a framework for its effective utilization in research and development programs.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is paramount to its successful application in synthesis. 3-(4-Bromophenyl)prop-2-en-1-ol is a solid at room temperature with structural characteristics that dictate its reactivity and handling.

Table 1: Physicochemical Properties of 3-(4-Bromophenyl)prop-2-en-1-ol

PropertyValueSource
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol Calculated
Monoisotopic Mass 211.98367 Da[1]
IUPAC Name (2E)-3-(4-bromophenyl)prop-2-en-1-ol[1]
CAS Number 60515-05-1Inferred from supplier data
SMILES C1=CC(=CC=C1/C=C/CO)Br[1]
InChIKey DLEIRQMIYDUVBY-OWOJBTEDSA-N[1]
Predicted XlogP 2.4[1]

The presence of the bromine atom significantly increases the molecule's molecular weight and influences its crystalline nature. The (E)-configuration of the double bond is the thermodynamically more stable and is the isomer typically synthesized and utilized.

Synthesis: Selective 1,2-Reduction of an α,β-Unsaturated System

The most direct and efficient synthesis of 3-(4-bromophenyl)prop-2-en-1-ol is the reduction of its corresponding aldehyde, (2E)-3-(4-bromophenyl)prop-2-enal (commonly known as 4-bromocinnamaldehyde). The primary challenge in this transformation is achieving selective reduction of the aldehyde carbonyl group without affecting the conjugated C=C double bond (a 1,2-reduction) and avoiding the competing 1,4-conjugate reduction.

Field-Proven Protocol: The Luche Reduction

The Luche reduction is the premier method for this transformation, prized for its high chemoselectivity.[2][3] It employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in an alcoholic solvent like methanol.

Causality of Reagent Choice:

  • NaBH₄: A mild and inexpensive reducing agent, but when used alone, it can lead to mixtures of 1,2- and 1,4-reduction products.

  • CeCl₃·7H₂O: This is the key to selectivity. As a hard Lewis acid, it coordinates to the hard carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3][4] Furthermore, it facilitates the in-situ formation of cerium borohydride and various sodium methoxyborohydrides, which are harder nucleophiles than NaBH₄ itself.[2] According to Hard-Soft Acid-Base (HSAB) theory, the hard carbonyl carbon now preferentially reacts with the hard borohydride species, leading to exclusive 1,2-addition.[3]

  • Methanol: Serves as the solvent and also participates in the formation of the active reducing species.

Luche_Reduction_Workflow start Start Materials: (2E)-3-(4-bromophenyl)prop-2-enal CeCl3·7H2O Methanol dissolve Dissolve aldehyde and CeCl3·7H2O in Methanol at 0 °C start->dissolve add_nabh4 Portion-wise addition of NaBH4 dissolve->add_nabh4 Ensures controlled reaction rate reaction Stir at 0 °C to RT (Monitor by TLC) add_nabh4->reaction quench Quench with 1 M HCl (aq) reaction->quench Decomposes excess borohydride extract Aqueous Workup & Extraction with EtOAc quench->extract dry_concentrate Dry (Na2SO4), Filter, Concentrate extract->dry_concentrate purify Purification (Column Chromatography) dry_concentrate->purify Silica gel, Hexanes/EtOAc gradient product Final Product: (2E)-3-(4-bromophenyl)prop-2-en-1-ol purify->product

Caption: Workflow for the Luche Reduction Synthesis.

Step-by-Step Experimental Methodology
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (2E)-3-(4-bromophenyl)prop-2-enal (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq).

  • Dissolution: Add methanol to the flask (approx. 0.1 M concentration) and cool the resulting slurry to 0 °C in an ice bath. Stir for 15-20 minutes.

  • Reduction: Slowly add sodium borohydride (1.1 eq) in small portions over 10-15 minutes. Vigorous gas evolution will be observed.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M aqueous HCl until the gas evolution ceases and the pH is acidic.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure allylic alcohol.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for 3-(4-Bromophenyl)prop-2-en-1-ol

TechniqueFeaturePredicted Chemical Shift / Value
¹H NMR -OH (singlet, broad)~1.5 - 2.5 ppm
-CH₂OH (doublet)~4.3 ppm
=CH-CH₂ (doublet of triplets)~6.4 ppm
Ar-CH= (doublet)~6.6 ppm
Ar-H (AA'BB' system, 2 doublets)~7.2 ppm and ~7.5 ppm
¹³C NMR -CH₂OH~63 ppm
Ar-C-Br~121 ppm
=CH-CH₂~128 ppm
Ar-CH (ortho to Br)~128 ppm
Ar-CH (meta to Br)~131 ppm
=CH-Ar~133 ppm
Ar-C (ipso to alkene)~135 ppm
IR O-H stretch (broad)3200-3500 cm⁻¹
C-H stretch (aromatic/vinylic)3000-3100 cm⁻¹
C=C stretch (alkene)~1650 cm⁻¹
C=C stretch (aromatic)~1590, 1485 cm⁻¹
C-O stretch~1010 cm⁻¹
MS (EI) [M]⁺, [M+2]⁺m/z 212, 214 (approx. 1:1 ratio due to Br isotopes)
[M-H₂O]⁺m/z 194, 196

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary based on solvent and experimental conditions.

Reactivity Profile: A Trifunctional Synthetic Hub

The true utility of 3-(4-bromophenyl)prop-2-en-1-ol lies in the distinct reactivity of its three functional groups. This allows for orthogonal chemical modifications, making it a powerful intermediate for building molecular diversity.

Reactivity_Hub main 3-(4-Bromophenyl)prop-2-en-1-ol node_aryl Aryl Bromide (C-Br) main->node_aryl node_alcohol Allylic Alcohol (-OH) main->node_alcohol node_alkene Alkene (C=C) main->node_alkene suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) node_aryl->suzuki C-C bond heck Heck Coupling (Alkene, Pd cat.) node_aryl->heck C-C bond sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) node_aryl->sonogashira C-C bond buchwald Buchwald-Hartwig (Amine, Pd cat.) node_aryl->buchwald C-N bond oxidation Oxidation (PCC, DMP) node_alcohol->oxidation -> Aldehyde etherification Williamson Ether Synth. (RX, Base) node_alcohol->etherification -> Ether esterification Esterification (Acyl Chloride, Base) node_alcohol->esterification -> Ester hydrogenation Hydrogenation (H2, Pd/C) node_alkene->hydrogenation -> Alkane epoxidation Epoxidation (m-CPBA) node_alkene->epoxidation -> Epoxide dihydroxylation Dihydroxylation (OsO4) node_alkene->dihydroxylation -> Diol

Caption: Key Reactivity Pathways of the Title Compound.

a) Reactions at the Aryl Bromide: Gateway to Bi-aryl Scaffolds

The C(sp²)-Br bond is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern drug discovery, allowing for the modular assembly of complex molecules.

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces new aromatic systems.

  • Heck Coupling: Forms a new C-C bond with an alkene.

  • Sonogashira Coupling: Creates a C-C bond with a terminal alkyne, introducing linear rigidity.

  • Buchwald-Hartwig Amination: Forms a C-N bond, linking the scaffold to various amines.

These reactions provide a robust platform for generating libraries of analogues for structure-activity relationship (SAR) studies.

b) Reactions at the Allylic Alcohol: Functional Group Interconversion

The primary alcohol can be readily transformed into other functional groups:

  • Oxidation: Mild oxidation with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) reverts the alcohol to 4-bromocinnamaldehyde. Stronger oxidation would yield 4-bromocinnamic acid.

  • Etherification/Esterification: The alcohol can be converted to ethers or esters to modify polarity, solubility, and metabolic stability, or to act as a protecting group.

c) Reactions at the Alkene: Modifying the Linker

The double bond can be selectively functionalized, often after protecting the alcohol:

  • Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) saturates the double bond to produce 3-(4-bromophenyl)propan-1-ol.[5][6]

  • Epoxidation and Dihydroxylation: These reactions introduce stereocenters and new functional handles into the three-carbon linker, adding structural complexity.

Applications in Medicinal Chemistry and Materials Science

While 3-(4-bromophenyl)prop-2-en-1-ol is not typically an active pharmaceutical ingredient (API) itself, it is a key intermediate. The cinnamyl alcohol motif and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[7]

The strategic value of this compound is exemplified by its use in the synthesis of:

  • Drug Scaffolds: The ability to perform Suzuki or Buchwald-Hartwig coupling allows for its incorporation into complex heterocyclic systems common in modern pharmaceuticals, such as kinase inhibitors or GPCR modulators. For instance, related bromophenylpyrimidines are precursors to potent endothelin receptor antagonists like Macitentan.[8]

  • Molecular Probes: The scaffold can be functionalized with fluorescent tags or affinity labels via cross-coupling to study biological pathways.

  • Materials Science: Substituted cinnamates are used in the development of polymers, liquid crystals, and other functional materials.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • General Handling: Use in a well-ventilated fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicological Profile: Specific toxicity data for this compound is limited. However, compounds with similar structures can cause skin and eye irritation.[9] The related 3-(4-bromophenyl)propionic acid is classified as a skin and eye irritant.[10][11] It should be handled as a potentially hazardous substance.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

Conclusion

3-(4-Bromophenyl)prop-2-en-1-ol is a compound of significant synthetic potential. Its well-defined reactivity pathways, accessible through selective and high-yielding transformations, make it an exemplary tool for researchers in drug discovery. By understanding the interplay of its functional groups and the logic behind the choice of reagents for its modification, scientists can strategically leverage this molecule to accelerate the design and synthesis of novel chemical entities with therapeutic or material applications.

References

  • Rosli, M. M., et al. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 62(4). Available at: [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]

  • Ng, S.-L., et al. (2006). 3-(4-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(5), o2175-o2177. Available at: [Link]

  • Dutkiewicz, G., et al. (2010). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1243-o1244. Available at: [Link]

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  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6. Available at: [Link]

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  • Teh, Y.-C., et al. (2010). 1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1701. Available at: [Link]

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mechanism of action of 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanisms of Action of 3-(4-Bromophenyl)prop-2-en-1-ol

Authored by: A Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Bromophenyl)prop-2-en-1-ol is a cinnamyl alcohol derivative with potential for diverse biological activities. While direct research on this specific molecule is limited, its structural components—a cinnamyl alcohol backbone and a 4-bromophenyl group—are present in numerous compounds with well-documented pharmacological effects. This guide synthesizes the available evidence from these structural analogs to postulate the most probable mechanisms of action for 3-(4-Bromophenyl)prop-2-en-1-ol. We will delve into potential anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties, providing a scientifically-grounded framework for future research. This document is intended to serve as a foundational resource for investigators seeking to explore the therapeutic potential of this and related compounds.

Introduction and Structural Rationale

3-(4-Bromophenyl)prop-2-en-1-ol belongs to the cinnamyl alcohol class of compounds, which are characterized by a phenyl group attached to a propenol moiety. The presence of a bromine atom at the para-position of the phenyl ring is a key feature that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.

Given the scarcity of direct studies on 3-(4-Bromophenyl)prop-2-en-1-ol, this guide will extrapolate potential mechanisms of action from two primary classes of structurally related compounds:

  • Cinnamyl alcohol and its derivatives: These compounds are known for their metabolic pathways and a range of biological activities.

  • Chalcones and other compounds with a 4-bromophenyl group: Chalcones, which possess a prop-2-en-1-one core, are extensively studied and exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1] The 4-bromophenyl moiety itself has been identified as a critical component for the anticancer activity of some molecules.[2]

This guide will therefore present a series of well-founded hypotheses regarding the , coupled with detailed experimental protocols to facilitate the empirical validation of these postulations.

Postulated Mechanisms of Action Based on Structural Analogs

Anti-inflammatory Activity

Hypothesis: 3-(4-Bromophenyl)prop-2-en-1-ol likely exerts anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.

Rationale: Chalcones and other cinnamyl derivatives have demonstrated significant anti-inflammatory properties.[1] For instance, some plant-derived compounds with similar structural motifs have been shown to suppress the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. The mechanism often involves the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.[3] The bromophenyl group may enhance this activity. Studies on other brominated compounds have shown potent anti-inflammatory effects.[4]

Proposed Signaling Pathway:

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFKB_Inhibitor IκBα IKK->NFKB_Inhibitor Phosphorylates for degradation NFKB NF-κB Nucleus Nucleus NFKB->Nucleus Translocates to Target_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Target_Genes Induces transcription of Compound 3-(4-Bromophenyl)prop-2-en-1-ol Compound->IKK Inhibits (?)

Caption: Postulated inhibition of the NF-κB pathway.

Neuroprotective Effects

Hypothesis: 3-(4-Bromophenyl)prop-2-en-1-ol may exhibit neuroprotective properties through the dual inhibition of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).

Rationale: A structurally similar chalcone, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, has been identified as a potent inhibitor of both MAO-B and AChE, suggesting its potential as a therapeutic agent for Alzheimer's disease.[5] The shared 4-bromophenylpropene scaffold is the likely pharmacophore responsible for this activity. Inhibition of MAO-B prevents the degradation of dopamine, while AChE inhibition increases the levels of acetylcholine in the synaptic cleft, both of which are established strategies in the management of neurodegenerative disorders.

Proposed Dual-Enzyme Inhibition:

G Compound 3-(4-Bromophenyl)prop-2-en-1-ol MAOB MAO-B Compound->MAOB Inhibits (?) AChE AChE Compound->AChE Inhibits (?) Dopamine_Metabolism Dopamine Metabolism MAOB->Dopamine_Metabolism Increased_Dopamine Increased Dopamine Levels MAOB->Increased_Dopamine Acetylcholine_Hydrolysis Acetylcholine Hydrolysis AChE->Acetylcholine_Hydrolysis Increased_Acetylcholine Increased Acetylcholine Levels AChE->Increased_Acetylcholine Dopamine Dopamine Dopamine->MAOB Acetylcholine Acetylcholine Acetylcholine->AChE

Caption: Postulated dual inhibition of MAO-B and AChE.

Anticancer Activity

Hypothesis: 3-(4-Bromophenyl)prop-2-en-1-ol may possess anticancer properties, potentially through the induction of apoptosis or by targeting cellular components essential for cancer cell proliferation.

Rationale: The 4-bromophenyl moiety has been shown to be crucial for the anticancer activity of certain compounds.[2] Chalcones and their derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[1] The mechanisms are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Some microtubule-targeting agents, which are widely used in cancer chemotherapy, share structural similarities with the topic compound.[6]

Proposed Experimental Workflow for Anticancer Screening:

G Start Start: Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) MTT_Assay MTT Assay for Cytotoxicity Start->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay If cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) Cell_Cycle_Analysis->Western_Blot End End: Determine Anticancer Potential Western_Blot->End

Caption: Workflow for in vitro anticancer evaluation.

Antimicrobial Activity

Hypothesis: 3-(4-Bromophenyl)prop-2-en-1-ol is likely to exhibit antimicrobial activity against a range of bacteria and fungi.

Rationale: Cinnamyl alcohol and related phenolic compounds are known for their antimicrobial properties.[7][8] The lipophilic nature of the 4-bromophenyl group could enhance the compound's ability to disrupt microbial cell membranes, a common mechanism of action for antimicrobial agents. Chalcones have also been reported to have broad-spectrum antimicrobial and antifungal activities.[1]

Proposed Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 3-(4-Bromophenyl)prop-2-en-1-ol (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT): After collecting the supernatant for the Griess assay, assess the viability of the remaining cells using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Data Analysis: Express the results as a percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value for the compound.

In Vitro Neuroprotective Assay: MAO-B Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., benzylamine), and a detection reagent (e.g., Amplex Red).

  • Inhibitor Preparation: Prepare serial dilutions of 3-(4-Bromophenyl)prop-2-en-1-ol and a known MAO-B inhibitor (e.g., selegiline) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the MAO-B enzyme, the test compound at various concentrations, and the detection reagent.

    • Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate.

    • Monitor the fluorescence (or absorbance, depending on the detection method) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary of Related Compounds

Compound ClassExample CompoundBiological ActivityKey FindingsReference
Chalcones (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-oneNeuroprotectiveDual inhibitor of MAO-B and AChE.[5]
Thiosemicarbazones (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazoneAnti-inflammatory, AntinociceptiveReduced paw edema and pain in animal models.[4]
Pyrazines 3-(4-bromophenyl)pyrazin-2-amine derivativesAnticancerThe 4-bromophenyl moiety is critical for activity.[2]
Cinnamyl Alcohol Derivatives GeneralAntimicrobialEffective against various bacteria and fungi.[7][8]

Conclusion and Future Directions

The structural features of 3-(4-Bromophenyl)prop-2-en-1-ol strongly suggest its potential as a pharmacologically active compound. Based on the extensive research on its structural analogs, it is reasonable to hypothesize that this molecule may exhibit anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. The proposed mechanisms, including the inhibition of inflammatory pathways like NF-κB, dual inhibition of MAO-B and AChE, and potential cytotoxic effects on cancer cells, provide a solid foundation for future investigation.

The experimental protocols outlined in this guide offer a clear and logical path for the empirical validation of these hypotheses. A systematic investigation beginning with in vitro screening, followed by cell-based assays, and potentially leading to in vivo studies in animal models, will be crucial to fully elucidate the mechanism of action and therapeutic potential of 3-(4-Bromophenyl)prop-2-en-1-ol. Such research could lead to the development of novel therapeutic agents for a range of diseases.

References

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An In-Depth Technical Guide to the Biological Activity of 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the biological activities of the synthetic compound 3-(4-Bromophenyl)prop-2-en-1-ol. While direct extensive research on this specific molecule is emerging, this document synthesizes data from structurally related cinnamyl alcohol derivatives and brominated compounds to project its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals interested in novel small molecules with potential anti-inflammatory, anticancer, and antimicrobial properties. We will delve into its plausible synthesis, physicochemical characteristics, and putative mechanisms of action, supported by detailed experimental protocols and data from analogous compounds.

Introduction and Chemical Profile

3-(4-Bromophenyl)prop-2-en-1-ol belongs to the cinnamyl alcohol class of compounds, which are characterized by a phenyl group attached to a propenol backbone. The presence of a bromine atom at the para-position of the phenyl ring is a key structural feature that is anticipated to significantly influence its biological activity. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules.

Chemical Structure:

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₉H₉BrO
Molecular Weight213.07 g/mol
XLogP32.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count3

Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol

The synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol can be efficiently achieved through a two-step process commencing with a Claisen-Schmidt condensation to form the corresponding α,β-unsaturated aldehyde, followed by a selective reduction of the aldehyde functionality.

Step 1: Synthesis of 3-(4-Bromophenyl)prop-2-enal

This step involves the base-catalyzed condensation of 4-bromobenzaldehyde with acetaldehyde.

Experimental Protocol:

  • To a stirred solution of 4-bromobenzaldehyde (10 mmol) in ethanol (50 mL), add an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water) dropwise at room temperature.

  • After the addition of the base, add acetaldehyde (12 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid until the pH is neutral.

  • The precipitated product, 3-(4-bromophenyl)prop-2-enal, is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction to 3-(4-Bromophenyl)prop-2-en-1-ol

The selective reduction of the aldehyde group in 3-(4-bromophenyl)prop-2-enal to a primary alcohol yields the target compound. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it selectively reduces aldehydes and ketones in the presence of less reactive functional groups like alkenes.

Experimental Protocol:

  • Dissolve 3-(4-bromophenyl)prop-2-enal (5 mmol) in methanol (30 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (6 mmol) portion-wise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-(4-Bromophenyl)prop-2-en-1-ol by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Selective Reduction A 4-Bromobenzaldehyde C NaOH, Ethanol A->C B Acetaldehyde B->C D 3-(4-Bromophenyl)prop-2-enal C->D E 3-(4-Bromophenyl)prop-2-enal D->E Purification & Use F NaBH4, Methanol E->F G 3-(4-Bromophenyl)prop-2-en-1-ol F->G

Figure 1: Synthetic workflow for 3-(4-Bromophenyl)prop-2-en-1-ol.

Potential Anti-Inflammatory Activity

Cinnamyl alcohol and its derivatives have been reported to possess significant anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

Cinnamyl alcohol derivatives are hypothesized to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway. This can include the inhibition of IKK activation, the prevention of IκBα degradation, or the direct inhibition of NF-κB nuclear translocation.

Figure 2: Proposed inhibition of the NF-κB signaling pathway.

In Vitro Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of 3-(4-Bromophenyl)prop-2-en-1-ol can be assessed using various in vitro assays.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of 3-(4-Bromophenyl)prop-2-en-1-ol (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay): Concurrently, assess the cytotoxicity of the compound on the remaining cells in the plate to ensure that the observed reduction in NO production is not due to cell death.

Data from Structurally Similar Compounds:

CompoundAssayCell LineIC₅₀ (µM)Reference
Cinnamyl AlcoholNO ProductionRAW 264.7~25[1]([Link])
Cinnamic AcidNO ProductionRAW 264.7~50[2]([Link])
Brominated IndoleNO ProductionRAW 264.730.8 µg/mL[3]([Link])

Potential Anticancer Activity

Cinnamic acid and its derivatives have been investigated for their potential as anticancer agents.[3]([Link]) The proposed mechanisms are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The bromophenyl moiety in 3-(4-Bromophenyl)prop-2-en-1-ol may enhance these activities.

Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Cinnamyl alcohol derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits permeabilization CytC Cytochrome c Mitochondrion->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Apoptosome->Casp9 Activates Apoptotic_Stimuli 3-(4-Bromophenyl) prop-2-en-1-ol Apoptotic_Stimuli->Bax Activates Apoptotic_Stimuli->Bcl2 Inhibits

Figure 3: Induction of the intrinsic apoptosis pathway.

In Vitro Evaluation of Anticancer Activity

The anticancer efficacy of 3-(4-Bromophenyl)prop-2-en-1-ol can be determined using a panel of human cancer cell lines.

Protocol: MTT Cell Proliferation Assay

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in their respective recommended media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of 3-(4-Bromophenyl)prop-2-en-1-ol for 48 or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Data from Structurally Similar Compounds:

CompoundCell LineIC₅₀ (µM)Reference
CinnamaldehydeHepG2 (Liver Cancer)~40[4]([Link])
Cinnamic Acid Derivative (16d)HeLa (Cervical Cancer)< 10 µg/mL[5]([Link])
Brominated QuinolineA549 (Lung Cancer)4.76 µg/mL[6]([Link])

Potential Antimicrobial Activity

Cinnamyl alcohol and its derivatives are known to exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[7]([Link]) The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential cellular processes.

Mechanism of Action: Disruption of Bacterial Cell Integrity

The lipophilic nature of cinnamyl alcohol derivatives allows them to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, these compounds may inhibit enzymes involved in cell wall synthesis or interfere with DNA replication and protein synthesis.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Membrane Cell Membrane Lysis Cell Lysis Membrane->Lysis Leads to DNA DNA Ribosome Ribosome Enzymes Cell Wall Synthesis Enzymes Compound 3-(4-Bromophenyl) prop-2-en-1-ol Compound->Membrane Disrupts Integrity Compound->DNA Inhibits Replication Compound->Ribosome Inhibits Protein Synthesis Compound->Enzymes Inhibits

Figure 4: Postulated antimicrobial mechanisms of action.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of 3-(4-Bromophenyl)prop-2-en-1-ol can be determined by measuring its minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.

Protocol: Broth Microdilution Method for MIC Determination

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Compound Dilution: Prepare a series of twofold dilutions of 3-(4-Bromophenyl)prop-2-en-1-ol in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data from Structurally Similar Compounds:

CompoundMicroorganismMIC (µg/mL)Reference
Cinnamic Acid DerivativesS. aureus1-4[5]([Link])
Cinnamic Acid DerivativesE. coli256-4096[8]([Link])
Cinnamyl Alcohol derivativeS. pullorum310[9]([Link])

Conclusion

While further direct experimental validation is required, the analysis of structurally related compounds strongly suggests that 3-(4-Bromophenyl)prop-2-en-1-ol is a promising candidate for further investigation as a multi-faceted therapeutic agent. Its potential to modulate key inflammatory and apoptotic pathways, coupled with predicted antimicrobial activity, positions it as a molecule of interest for drug discovery and development programs. The synthetic route is feasible, and the established in vitro assays provide a clear roadmap for its comprehensive biological evaluation. The presence of the bromophenyl moiety is a critical feature that warrants further structure-activity relationship studies to optimize its bioactivity.

References

  • Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle. Molecules. 2024;29(1):223. Available from: [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules. 2023;28(18):6722. Available from: [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. 2022;40(2):437-464. Available from: [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences. 2023;24(6):5850. Available from: [Link]

  • 3-(4-Bromophenyl)cyclopent-2-en-1-one. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs. 2017;15(5):130. Available from: [Link]

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules. 2023;28(15):5850. Available from: [Link]

  • 3-(4-bromophenyl)prop-2-en-1-one. ResearchGate. Available from: [Link]

  • Intrinsic apoptosis signaling pathway. (A) Schematic diagram of the... ResearchGate. Available from: [Link]

  • The MIC value (mg/mL) of the active compounds against Gram-negative bacteria. ResearchGate. Available from: [Link]

  • NF-κB. Wikipedia. Available from: [Link]

  • Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. Molecules. 2022;27(21):7298. Available from: [Link]

  • IC50 values of antiproliferative activity of cinnamaldehyde, cinnamic... ResearchGate. Available from: [Link]

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The Strategic Potential of 3-(4-Bromophenyl)prop-2-en-1-ol Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and tunable biological activity is relentless. The 3-(4-bromophenyl)prop-2-en-1-ol framework, a substituted cinnamyl alcohol, represents a compelling yet underexplored nucleus with significant therapeutic potential. The presence of a bromine atom on the phenyl ring provides a crucial handle for further synthetic elaboration through cross-coupling reactions, while the allylic alcohol and the conjugated double bond offer sites for derivatization and interaction with biological targets. This guide provides a comprehensive overview of the synthesis, derivatization, and prospective biological applications of this class of compounds, with a particular focus on their potential as anticancer and antimicrobial agents, drawing insights from the extensively studied analogous chalcones.

The Core Moiety: Synthesis and Chemical Properties

The synthesis of the parent compound, (2E)-3-(4-bromophenyl)prop-2-en-1-ol, can be efficiently achieved through a two-step process. The initial step typically involves a Claisen-Schmidt condensation to form the α,β-unsaturated carbonyl system, followed by a selective reduction of the carbonyl group.

Synthesis of the Precursor Chalcone

The foundational step is the synthesis of 3-(4-bromophenyl)-1-phenylprop-2-en-1-one (a chalcone), which is accomplished by the base-catalyzed condensation of 4-bromobenzaldehyde with an appropriate acetophenone. This reaction is a cornerstone of flavonoid and chalcone chemistry.[1]

Experimental Protocol: Synthesis of 1,3-bis(4-bromophenyl)prop-2-en-1-one

  • Rationale: This protocol for a closely related chalcone demonstrates the general applicability of the Claisen-Schmidt condensation. A strong base like potassium hydroxide is used to deprotonate the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the conjugated enone system.

  • Procedure:

    • Dissolve 4-bromoacetophenone (0.01 mol) and 4-bromobenzaldehyde (0.01 mol) in 25 ml of ethanol.

    • Add a 50% potassium hydroxide solution to the mixture.

    • Stir the reaction mixture at room temperature for one hour.

    • Collect the resulting precipitate by filtration.

    • Purify the crude product by recrystallization from ethanol to yield the desired chalcone.[1]

Selective Reduction to the Allylic Alcohol

The selective reduction of the carbonyl group in the precursor chalcone to an alcohol, without affecting the carbon-carbon double bond, is a critical step. This transformation can be achieved using various reducing agents.

Experimental Protocol: Proposed Synthesis of (2E)-3-(4-bromophenyl)prop-2-en-1-ol

  • Rationale: The choice of reducing agent is crucial for selectivity. Sodium borohydride (NaBH₄) is a mild reducing agent that, under controlled conditions (e.g., in the presence of CeCl₃·7H₂O, the Luche reduction), can selectively reduce ketones in the presence of alkenes. This prevents the undesired saturation of the prop-2-en-1-ol backbone.

  • Procedure:

    • Dissolve the precursor, 3-(4-bromophenyl)propenal or a corresponding ketone, in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Derivatization Strategies: Expanding the Chemical Space

The 3-(4-bromophenyl)prop-2-en-1-ol scaffold is rich in opportunities for synthetic modification, allowing for the generation of diverse libraries of compounds for biological screening.

Modification of the Hydroxyl Group

The primary alcohol is a versatile functional group that can be readily converted into a variety of other functionalities, including esters and ethers. Esterification, in particular, can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes.[2]

Suzuki and Sonogashira Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key feature that enables palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents, significantly expanding the structural diversity of the derivatives.[3]

Derivatization_Strategies cluster_0 Hydroxyl Group Modification cluster_1 Aryl Bromide Modification Core 3-(4-Bromophenyl)prop-2-en-1-ol Esterification Esterification (R-COOH, acid catalyst) Core->Esterification O-Acylation Etherification Etherification (R-X, base) Core->Etherification O-Alkylation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki C-C Bond Formation Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Core->Sonogashira C-C Bond Formation

Figure 1: Key derivatization pathways for the 3-(4-bromophenyl)prop-2-en-1-ol scaffold.

Biological Properties and Therapeutic Potential

While direct biological data for 3-(4-bromophenyl)prop-2-en-1-ol and its immediate derivatives are limited in the public domain, the extensive research on structurally analogous chalcones and other cinnamyl derivatives provides a strong basis for predicting their therapeutic potential.

Anticancer Activity

Chalcones are well-documented for their wide range of biological activities, including potent anticancer effects.[1] The 3-(4-bromophenyl)prop-2-en-1-one moiety is a common feature in many reported anticancer agents.

  • Mechanism of Action: The anticancer activity of related brominated compounds has been linked to the induction of apoptosis and the inhibition of cell proliferation.[4] The presence of the 4-bromophenyl group is often highlighted as being essential for activity.[5] Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising anticancer activity against breast cancer cell lines (MCF7).[3]

  • Structure-Activity Relationship (SAR): For many classes of anticancer compounds, the introduction of a halogen atom, such as bromine, at the para-position of a phenyl ring enhances activity.[3] This is often attributed to increased lipophilicity and favorable interactions with the target protein. In a series of 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives, compounds with a halogen atom at the C5 position of the indolinone ring showed the most potent anticancer activity.[6]

Table 1: Anticancer Activity of Structurally Related Compounds

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
1,3,4-Thiadiazole derivativesMCF-7≈ 52-55[7]
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivativesHeLa10.64 - 33.62[6]
2,4-diaminopyrimidine cinnamyl derivativesMGC-8030.24[4]
Antimicrobial Activity

Cinnamic acid and its derivatives, including alcohols, esters, and aldehydes, have long been recognized for their antimicrobial properties.[8]

  • Mechanism of Action: The antimicrobial effect of cinnamyl derivatives is often associated with the disruption of bacterial cell membranes. The increased lipophilicity of ester derivatives, for example, can enhance their ability to penetrate microbial cell membranes.[2]

  • Structure-Activity Relationship (SAR): Studies on cinnamates have shown that increasing the length of the alkyl chain in the ester group can lead to increased antibacterial activity, likely due to enhanced lipophilicity.[9] The conversion of the carboxylic acid group of cinnamic acid to an ester function has been shown to result in a bioactive derivative.[9]

Biological_Activity_Workflow Start 3-(4-Bromophenyl)prop-2-en-1-ol Derivatives Library Screening Biological Screening Start->Screening Anticancer Anticancer Assays (e.g., MTT, SRB) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Screening->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

Figure 2: Workflow for the biological evaluation of 3-(4-bromophenyl)prop-2-en-1-ol derivatives.

Future Perspectives and Conclusion

The 3-(4-bromophenyl)prop-2-en-1-ol scaffold holds considerable promise as a platform for the development of new therapeutic agents. While the direct biological profile of this specific alcohol and its derivatives requires more intensive investigation, the wealth of data on analogous chalcones and cinnamyl compounds provides a strong rationale for its exploration.

The synthetic tractability of this scaffold, particularly the potential for diverse functionalization at both the hydroxyl group and the brominated phenyl ring, makes it an attractive target for the construction of compound libraries for high-throughput screening. Future research should focus on the systematic synthesis and biological evaluation of a range of ester and ether derivatives, as well as compounds generated through cross-coupling reactions. Such studies will be crucial for elucidating the structure-activity relationships and identifying lead compounds with potent and selective anticancer or antimicrobial activities. The insights gained from such investigations could pave the way for the development of a new generation of drugs based on this versatile and promising molecular framework.

References

  • Gacche, R. N., & Dhole, N. A. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Available from: [Link][3]

  • Rosli, M. M., et al. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 62(4). Available from: [Link]

  • Pina, A. S., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences, 23(22), 13981. Available from: [Link][5]

  • Teh, Y. C., et al. (2010). 1,3-bis(4-bromophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1701. Available from: [Link][1]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. RSC Advances, 9(56), 32649-32661. Available from: [Link]

  • Zhang, Y., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Molecules, 26(15), 4474. Available from: [Link]

  • Siddiqui, N., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Asian Pacific Journal of Cancer Prevention, 14(6), 3671-3676. Available from: [Link][6]

  • de Oliveira, V. M., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 12(3), 523. Available from: [Link][9]

  • Rosli, M. M., et al. (2006). 1-(4-Bromophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 61(2). Available from: [Link]

  • Kumar, P., et al. (2018). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 23(10), 2696. Available from: [Link]

  • G-B, F., et al. (2019). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 24(18), 3253. Available from: [Link][8]

  • Szałek, A., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744. Available from: [Link][7]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Molecules, 29(3), 643. Available from: [Link]

  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available from: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities. European Journal of Medicinal Chemistry, 238, 114486. Available from: [Link][4]

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A Technical Guide to the Spectroscopic Characterization of 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(4-Bromophenyl)prop-2-en-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction

3-(4-Bromophenyl)prop-2-en-1-ol, a derivative of cinnamyl alcohol, is a molecule of interest in organic synthesis and medicinal chemistry. Its structural framework, featuring a brominated phenyl group, a propenol chain, and a hydroxyl functional group, presents a unique spectroscopic fingerprint. Accurate characterization of this compound is paramount for its application in further research and development. This guide will walk you through the essential spectroscopic techniques for its unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom. For 3-(4-Bromophenyl)prop-2-en-1-ol, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of 3-(4-Bromophenyl)prop-2-en-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information about the number of attached protons to each carbon.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 3-(4-Bromophenyl)prop-2-en-1-ol is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-7 (OH)1.5 - 3.0Singlet (broad)-
H-1~4.3Doublet~5-6
H-2~6.4Doublet of Triplets~16, ~5-6
H-3~6.6Doublet~16
H-5, H-5'~7.3Doublet~8-9
H-6, H-6'~7.5Doublet~8-9

Causality Behind Assignments:

  • Aromatic Protons (H-5, H-5', H-6, H-6'): The protons on the brominated phenyl ring are expected to appear as two doublets due to the para-substitution pattern, creating an AA'BB' system. The electron-withdrawing effect of the bromine atom will deshield these protons, causing them to resonate at a lower field.

  • Vinylic Protons (H-2, H-3): The trans-configuration of the double bond results in a large coupling constant (J ≈ 16 Hz) between H-2 and H-3. H-3 is coupled only to H-2, appearing as a doublet. H-2 is further coupled to the methylene protons (H-1), resulting in a doublet of triplets.

  • Methylene Protons (H-1): These protons adjacent to the hydroxyl group and the double bond will be deshielded and appear as a doublet due to coupling with H-2.

  • Hydroxyl Proton (H-7): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears.

Caption: Molecular structure and predicted ¹H NMR assignments for 3-(4-Bromophenyl)prop-2-en-1-ol.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom. The predicted chemical shifts are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~63
C-2~129
C-3~132
C-4~135
C-5, C-5'~128
C-6, C-6'~131
C-7~121

Causality Behind Assignments:

  • Aliphatic Carbon (C-1): The carbon bearing the hydroxyl group (C-1) is expected to resonate in the range of 60-65 ppm.

  • Vinylic Carbons (C-2, C-3): These sp² hybridized carbons will appear in the olefinic region of the spectrum.

  • Aromatic Carbons (C-4 to C-7): The aromatic carbons will have chemical shifts between 120 and 140 ppm. The carbon attached to the bromine (C-7) will be significantly influenced by the halogen's electronic effect.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of 3-(4-Bromophenyl)prop-2-en-1-ol will show characteristic absorption bands for its functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch3200-3600Strong, Broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=C stretch (alkene)1640-1680Medium
C=C stretch (aromatic)1450-1600Medium-Strong
C-O stretch1000-1250Strong
C-Br stretch500-600Medium-Strong

Trustworthiness of Assignments:

  • The broad, strong absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl (O-H) group.

  • The presence of both aromatic and aliphatic C-H stretches confirms the overall carbon framework.

  • The C=C stretching frequencies for the alkene and aromatic ring provide evidence for the unsaturated portions of the molecule.

  • A strong C-O stretch further supports the presence of the alcohol functionality.

  • The C-Br stretch, while in the lower frequency region, is a key indicator of the bromine substituent.

Caption: Correlation of functional groups in 3-(4-Bromophenyl)prop-2-en-1-ol with their characteristic IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

Ionization Method:

  • Electron Ionization (EI): A common technique that involves bombarding the sample with high-energy electrons, leading to ionization and extensive fragmentation.

  • Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.

Instrumentation:

  • A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer, is used to separate the ions based on their m/z ratio.

Mass Spectral Interpretation

The mass spectrum of 3-(4-Bromophenyl)prop-2-en-1-ol will provide key information for confirming its identity.

Molecular Ion Peak:

  • The molecular formula is C₉H₉BrO.

  • The nominal molecular weight is 212 g/mol for the ⁷⁹Br isotope and 214 g/mol for the ⁸¹Br isotope.

  • Due to the natural isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 50.5:49.5), the mass spectrum will show a characteristic M and M+2 isotopic pattern with nearly equal intensities for the molecular ion peak.

Key Fragmentation Peaks: The fragmentation pattern in EI-MS can be complex. Some predicted key fragments are listed below.

m/z Predicted Fragment Ion
212/214[M]⁺
195/197[M - OH]⁺
183/185[M - CH₂OH]⁺
133[M - Br]⁺
104[C₈H₈]⁺
77[C₆H₅]⁺

digraph "MS_Fragmentation" {
node [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
edge [color="#EA4335"];

"M" [label="[C₉H₉BrO]⁺\n(m/z 212/214)"]; "M-OH" [label="[C₉H₈Br]⁺\n(m/z 195/197)"]; "M-CH2OH" [label="[C₈H₆Br]⁺\n(m/z 183/185)"]; "M-Br" [label="[C₉H₉O]⁺\n(m/z 133)"];

"M" -> "M-OH" [label="-OH"]; "M" -> "M-CH2OH" [label="-CH₂OH"]; "M" -> "M-Br" [label="-Br"]; }

Caption: Predicted major fragmentation pathways for 3-(4-Bromophenyl)prop-2-en-1-ol in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the structural characterization of 3-(4-Bromophenyl)prop-2-en-1-ol. While experimentally obtained spectra are the gold standard, the predictive and comparative approach outlined here, based on sound chemical principles and data from analogous structures, offers a high degree of confidence in the assigned structure. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and utilize this compound in their scientific endeavors.

References

  • PubChem. 3-(4-Bromophenyl)prop-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicology of Cinnamyl Alcohol Compounds

Abstract

Cinnamyl alcohol, a fragrance and flavoring agent prevalent in consumer products, presents a unique toxicological profile dominated by its potential to cause allergic contact dermatitis. This guide provides a comprehensive analysis of the toxicological studies of cinnamyl alcohol and its related compounds, designed for researchers, scientists, and drug development professionals. We will deconstruct the underlying mechanisms of its toxicity, focusing on the critical roles of metabolic activation and autoxidation that transform this seemingly benign alcohol into a potent sensitizer. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and protocols, offering a field-proven perspective on assessing the safety of this important compound.

Introduction: The Duality of Cinnamyl Alcohol

Cinnamyl alcohol (3-phenyl-2-propen-1-ol) is a naturally occurring aromatic alcohol found in cinnamon bark, tea-tree leaves, and various flowers like hyacinths.[1] Its pleasant floral-balsamic scent has made it a staple in the fragrance industry, while its flavor profile has led to its approval as a food additive by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1]

However, the primary toxicological interest in cinnamyl alcohol lies not in systemic toxicity, which is relatively low, but in its well-documented capacity to act as a skin sensitizer.[2][3] It is a principal component of the "Fragrance Mix" used in clinical patch testing to diagnose fragrance allergies.[4] The core of its sensitizing action is not intrinsic to the alcohol itself. Instead, cinnamyl alcohol functions as both a prohapten (requiring metabolic activation) and a prehapten (requiring non-enzymatic chemical activation) to become a reactive species capable of eliciting an immune response.[3][5] Understanding this bioactivation is paramount to accurately assessing its risk and developing safer formulations.

Metabolic and Chemical Activation: The Path to Reactivity

A key principle in toxicology is that a substance's reactivity dictates its hazard. Cinnamyl alcohol itself lacks the intrinsic electrophilicity needed to covalently bind to skin proteins—the molecular initiating event in skin sensitization.[3][5] Its transformation into a reactive hapten occurs through two primary pathways: enzymatic metabolism and non-enzymatic autoxidation.

2.1 Metabolic Activation (Prohapten Pathway)

The long-held theory posits that cutaneous enzymes, such as alcohol dehydrogenases (ADHs), oxidize cinnamyl alcohol to its corresponding aldehyde, cinnamaldehyde.[4][5] Cinnamaldehyde is a well-established, potent skin sensitizer. Its α,β-unsaturated carbonyl group makes it an electrophilic Michael acceptor, readily reacting with nucleophilic amino acid residues (like cysteine and lysine) in skin proteins to form covalent adducts, or haptens.

More recent investigations using reconstructed human epidermis (RHE) models have revealed a more complex metabolic landscape. These studies suggest the formation of other potential electrophiles, such as an epoxy-alcohol and an allylic sulfate, which could induce sensitization through a pathway independent of cinnamaldehyde.[3][5]

2.2 Autoxidation (Prehapten Pathway)

Separate from enzymatic processes, cinnamyl alcohol is susceptible to rapid oxidation upon exposure to atmospheric oxygen.[4] This autoxidation process generates several reactive species, most notably cinnamaldehyde and epoxy cinnamyl alcohol.[3][4] Studies have shown that epoxy cinnamyl alcohol is a highly potent sensitizer.[4] The practical implication is significant: the toxicological profile of a cinnamyl alcohol-containing product can change over its shelf-life as the concentration of these sensitizing oxidation products increases. Commercially available cinnamyl alcohol often contains cinnamaldehyde as an impurity from the outset.[4]

The following diagram illustrates the key activation pathways.

G cluster_activation Activation Pathways cluster_sensitization Sensitization Cascade CA Cinnamyl Alcohol (Prohapten/Prehapten) CALD Cinnamaldehyde (Hapten) CA->CALD Metabolic Oxidation (e.g., ADH) CA->CALD Autoxidation (Air Exposure) EPOX Epoxy Cinnamyl Alcohol (Hapten) CA->EPOX Autoxidation (Air Exposure) ACID Cinnamic Acid (Detoxified) CALD->ACID Detoxification (e.g., ALDH) HAPTEN Haptens (CALD, EPOX) HAPTEN_PROTEIN Hapten-Protein Adduct HAPTEN->HAPTEN_PROTEIN Haptenation PROTEIN Skin Proteins PROTEIN->HAPTEN_PROTEIN APC Antigen Presenting Cells (APCs) HAPTEN_PROTEIN->APC Uptake & Processing TCELL T-Cell Activation & Proliferation APC->TCELL Presentation ACD Allergic Contact Dermatitis (ACD) TCELL->ACD Effector Phase

Activation and Sensitization Pathways of Cinnamyl Alcohol.

Toxicological Endpoints: A Multi-faceted Assessment

While skin sensitization is the most prominent hazard, a full toxicological assessment requires evaluating multiple endpoints.

3.1 Skin Sensitization

This is the most critical toxicological effect. The mechanism involves cell-mediated immunity and can lead to increased histamine release upon re-exposure.[2] Cinnamyl alcohol is recognized as an established contact allergen in humans.[2] Its sensitization potential and that of its metabolites have been quantified using the murine Local Lymph Node Assay (LLNA), which measures the proliferation of lymphocytes in the draining lymph nodes following topical application. Studies confirm that autoxidation products, particularly epoxy cinnamyl alcohol, are strong sensitizers.[4]

3.2 Systemic and Oral Toxicity

Cinnamyl alcohol exhibits low acute systemic toxicity.[6] Toxicological studies have established oral LD₅₀ values in rodents, which are summarized in the table below.

SpeciesSexRouteLD₅₀ (mg/kg)Reference
RatMaleOral3300[6]
MouseMaleOral3000[6]
MouseFemaleOral2700[6]
Table 1: Acute Oral Toxicity of Cinnamyl Alcohol.

Sub-acute oral studies in rats have shown effects at high doses, including increased relative liver and kidney weights, though these were not always associated with histopathological changes.[7] A No-Observed-Adverse-Effect Level (NOEL) from a 4-month rat study was determined to be 54 mg/kg bw/day.[7]

3.3 Genotoxicity and Carcinogenicity

Numerous genotoxicity studies have been conducted on cinnamyl alcohol and its related compounds.[7] While some studies on its metabolite, cinnamaldehyde, have shown positive results in certain in vitro mutagenicity tests, comprehensive reviews have generally concluded that the group of cinnamyl compounds does not pose a significant genotoxic risk at typical exposure levels.[8] Long-term carcinogenicity studies specific to cinnamyl alcohol are limited, but available data on related substances have not raised significant concerns.[7]

3.4 Local Irritation

Cinnamyl alcohol demonstrates a weak potential for local irritation. Studies indicate it has no local irritating action on the skin and only a weak irritating effect on the mucous membranes of the eyes.[6]

Key Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

To assess the molecular initiating event of sensitization—protein reactivity—the OECD Test Guideline 442C, the Direct Peptide Reactivity Assay (DPRA), is a cornerstone in vitro method. This protocol is a self-validating system because it directly quantifies the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical, thereby confirming its haptenation potential.

Objective: To quantify the reactivity of a test chemical (e.g., cinnamaldehyde or autoxidized cinnamyl alcohol) towards model synthetic peptides as a surrogate for protein binding.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the cysteine-containing peptide (Ac-RFAACAA-COOH) and the lysine-containing peptide (Ac-RFAAKAA-COOH) in an appropriate buffer (e.g., pH 7.5 phosphate buffer).

    • Prepare the test chemical and positive/negative controls at a defined concentration in a suitable solvent (e.g., acetonitrile). Cinnamaldehyde serves as an excellent positive control.

  • Incubation:

    • In a 96-well plate or individual vials, mix the test chemical solution with the peptide solution at a specific molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine).

    • Incubate the mixture for 24 hours at 25°C with gentle shaking, allowing for potential reactions to occur.

  • Sample Analysis:

    • Following incubation, terminate the reaction and prepare the samples for analysis.

    • Analyze each sample using High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 220 nm).

    • The primary endpoint is the percentage of peptide depletion, calculated by comparing the peak area of the peptide in the test sample to the peak area in a reference control (peptide + solvent).

  • Data Interpretation & Prediction Model:

    • Calculate the mean percent depletion for both cysteine and lysine peptides across replicate samples.

    • The cysteine and lysine depletion values are averaged.

    • The chemical is classified into one of four reactivity classes based on the mean depletion:

      • No to Minimal Reactivity: Mean depletion < 6.38%

      • Low Reactivity: 6.38% ≤ Mean depletion < 22.62%

      • Moderate Reactivity: 22.62% ≤ Mean depletion < 42.47%

      • High Reactivity: Mean depletion ≥ 42.47%

    • This reactivity classification is then used in a weight-of-evidence approach to predict skin sensitization potential.

The causality in this protocol is clear: a significant depletion of the peptide directly demonstrates the chemical's electrophilic nature and its ability to form the covalent adducts that initiate the sensitization cascade.

G prep 1. Reagent Preparation (Peptides, Test Chemical) incubate 2. Incubation (24h, 25°C) prep->incubate Mix hplc 3. HPLC Analysis (Measure Peptide Peak Area) incubate->hplc Analyze calc 4. Calculation (% Peptide Depletion) hplc->calc Compare to Control classify 5. Reactivity Classification (Low, Moderate, High) calc->classify Apply Thresholds predict 6. Sensitization Prediction classify->predict Inform

Workflow for the Direct Peptide Reactivity Assay (DPRA).

Regulatory Landscape and Risk Management

The well-established sensitizing properties of cinnamyl alcohol have led to specific regulatory controls worldwide.

  • European Union: Under the EU Cosmetics Regulation, cinnamyl alcohol is listed as one of 26 allergenic substances that must be explicitly declared in the ingredients list if its concentration exceeds 0.001% in leave-on products or 0.01% in rinse-off products.[1]

  • International Fragrance Association (IFRA): Based on evaluations by the Research Institute for Fragrance Materials (RIFM) Expert Panel, IFRA has established standards that restrict the maximum concentration of cinnamyl alcohol in various categories of consumer fragrance products to mitigate the risk of sensitization.[1]

  • Food Additive Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the FDA have evaluated cinnamyl alcohol and permit its use as a flavoring agent, concluding it does not pose a safety concern at current intake levels.[1] This highlights the importance of exposure route and concentration in risk assessment.

Conclusion and Future Directions

The toxicological profile of cinnamyl alcohol is a classic case study in the bioactivation of a seemingly inert molecule. Its primary hazard, skin sensitization, is not an intrinsic property but a consequence of its conversion to reactive electrophiles through both metabolic and autoxidative pathways. While systemic toxicity is low, the potential for allergic contact dermatitis necessitates careful risk management, including concentration limits and consumer labeling, as mandated by regulatory bodies.

For drug development professionals, the story of cinnamyl alcohol serves as a critical reminder:

  • Pro-drug/Prohapten Liability: Molecules with allylic alcohol moieties can be metabolically activated to reactive α,β-unsaturated aldehydes.

  • Chemical Stability Matters: The susceptibility to autoxidation means that product stability testing must include an assessment of sensitizing degradants over time.

  • In Vitro Models are Key: Assays like the DPRA are essential for screening new chemical entities for their potential to haptenate proteins, providing an early warning of sensitization risk.

Future research will continue to refine our understanding of the specific cutaneous enzymes involved and explore the full spectrum of metabolites, ensuring that risk assessments for cinnamyl alcohol and structurally related compounds are based on the most robust and mechanistically informed science.

References

  • Title: CINNAMYL ALCOHOL AND RELATED SUBSTANCES Source: INCHEM URL: [Link]

  • Title: Cinnamyl Alcohol | C9H10O | CID 5315892 Source: PubChem URL: [Link]

  • Title: Cinnamyl alcohol oxidizes rapidly upon air exposure Source: ResearchGate URL: [Link]

  • Title: A toxicologic and dermatologic assessment of cinnamyl alcohol, cinnamaldehyde and cinnamic acid when used as fragrance ingredients Source: PubMed URL: [Link]

  • Title: [Toxicological characteristics of the cinnamic] Source: PubMed URL: [Link]

  • Title: Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A toxicologic and dermatologic assessment of cinnamyl alcohol, cinnamaldehyde and cinnamic acid when used as fragrance ingredients Source: ResearchGate URL: [Link]

  • Title: Cinnamyl Alcohol Source: Cosmetics Info URL: [Link]

  • Title: In Situ Metabolism of Cinnamyl Alcohol in Reconstructed Human Epidermis: New Insights into the Activation of This Fragrance Skin Sensitizer Source: ResearchGate URL: [Link]

  • Title: Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites Source: Frontiers URL: [Link]

  • Title: EWG Skin Deep® | What is CINNAMYL ALCOHOL Source: EWG Skin Deep® URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 3-(4-Bromophenyl)prop-2-en-1-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(4-Bromophenyl)prop-2-en-1-ol, a substituted cinnamyl alcohol, represents a highly versatile and strategic synthon in contemporary organic synthesis. Its bifunctional nature, possessing both a reactive allylic alcohol moiety and a brominated aromatic ring, opens avenues for a diverse array of chemical transformations. This document provides an in-depth exploration of the synthesis and application of this valuable building block, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for its synthesis and subsequent use in Suzuki, Heck, and Sonogashira couplings are presented, offering researchers and drug development professionals a practical guide to leveraging this compound for the construction of complex molecular architectures.

Introduction: A Molecule of Strategic Importance

In the landscape of organic synthesis, the quest for efficient and modular routes to complex molecules is paramount. 3-(4-Bromophenyl)prop-2-en-1-ol emerges as a key player in this endeavor. The molecule's structure is a deliberate convergence of two of the most powerful functionalities in a synthetic chemist's toolbox:

  • The Aryl Bromide: This unit serves as a robust handle for a multitude of transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a low-valent metal center, yet stable enough to be carried through various synthetic steps.

  • The Allylic Alcohol: This functional group is a versatile precursor for a range of transformations, including oxidation to the corresponding aldehyde, etherification, esterification, and nucleophilic substitution (often after activation).

This dual functionality allows for a synthetic strategy wherein the aryl bromide is first utilized in a cross-coupling reaction to construct a new carbon-carbon or carbon-heteroatom bond, followed by further manipulation of the allylic alcohol. Alternatively, the alcohol can be derivatized or used as a directing group prior to the cross-coupling step. This inherent modularity makes 3-(4-Bromophenyl)prop-2-en-1-ol a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The cinnamyl alcohol framework itself is a common motif in natural products and bioactive molecules, known to exhibit a range of pharmacological activities.[1] The introduction of a bromophenyl group provides a strategic point for diversification, allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol: A Two-Step Approach

The most common and efficient route to 3-(4-Bromophenyl)prop-2-en-1-ol involves a two-step sequence: a Claisen-Schmidt condensation to form the corresponding α,β-unsaturated ketone (chalcone), followed by a selective reduction of the carbonyl group.

Step 1: Synthesis of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one (4,4'-Dibromochalcone)

The Claisen-Schmidt condensation is a robust and high-yielding reaction for the formation of chalcones. In this step, 4-bromobenzaldehyde is condensed with 4-bromoacetophenone under basic conditions.

Chalcone Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-bromoacetophenone 4-Bromoacetophenone Chalcone (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one 4-bromoacetophenone->Chalcone 4-bromobenzaldehyde 4-Bromobenzaldehyde 4-bromobenzaldehyde->Chalcone NaOH NaOH (aq) NaOH->Chalcone Base Catalyst Ethanol Ethanol Ethanol->Chalcone Solvent

Caption: Workflow for the synthesis of the chalcone precursor.

Protocol 2.1: Synthesis of (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one

  • Materials:

    • 4-Bromoacetophenone (1.0 eq)

    • 4-Bromobenzaldehyde (1.0 eq)

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Deionized water

    • Round-bottom flask, magnetic stirrer, filtration apparatus

  • Procedure:

    • Dissolve 4-bromoacetophenone (0.01 mol, 1.99 g) and 4-bromobenzaldehyde (0.01 mol, 1.85 g) in ethanol (25 mL) in a 100 mL round-bottom flask with magnetic stirring.

    • Prepare a 50% (w/v) aqueous solution of NaOH. Slowly add this solution dropwise to the stirred ethanolic solution of the reactants. A precipitate will begin to form.

    • Continue stirring the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, pour the reaction mixture into a beaker containing crushed ice (approximately 200 g).

    • Acidify the mixture with dilute HCl until it is neutral to litmus paper.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual base.

    • Recrystallize the crude product from ethanol to obtain pure (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one as a crystalline solid.[2]

  • Self-Validation:

    • Expected Yield: Typically >80%.

    • Characterization: The product can be characterized by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum should show two doublets for the vinyl protons with a coupling constant of ~15-16 Hz, characteristic of the trans configuration.

Step 2: Selective Reduction to 3-(4-Bromophenyl)prop-2-en-1-ol

The selective reduction of the carbonyl group in the presence of a carbon-carbon double bond can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.

Protocol 2.2: Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol

  • Materials:

    • (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • Dissolve the chalcone (0.005 mol) in a mixture of methanol (30 mL) and dichloromethane (15 mL) in a 100 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes.

    • Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 3-(4-Bromophenyl)prop-2-en-1-ol.

  • Self-Validation:

    • Expected Yield: 70-90%.

    • Characterization: The disappearance of the carbonyl peak and the appearance of a broad hydroxyl peak in the IR spectrum are indicative of a successful reaction. ¹H NMR will show the appearance of a new signal for the carbinol proton and the methylene protons of the alcohol.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide moiety makes 3-(4-Bromophenyl)prop-2-en-1-ol an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Synthesis of Stilbene Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an organoboron compound.[3][4] Using 3-(4-Bromophenyl)prop-2-en-1-ol in a Suzuki coupling allows for the synthesis of a wide range of stilbene derivatives, which are known for their diverse biological activities and applications in materials science.[5]

Suzuki Coupling Start 3-(4-Bromophenyl)prop-2-en-1-ol Product Stilbene Derivative Start->Product Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: General scheme for the Suzuki-Miyaura coupling.

Protocol 3.1: Synthesis of a Stilbene Derivative via Suzuki-Miyaura Coupling

  • Materials:

    • 3-(4-Bromophenyl)prop-2-en-1-ol (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Toluene

    • Deionized water

    • Schlenk flask, condenser, nitrogen/argon atmosphere

  • Procedure:

    • To a Schlenk flask, add 3-(4-Bromophenyl)prop-2-en-1-ol, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

    • Add a degassed 4:1 mixture of toluene and water.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality and Self-Validation:

    • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation.

    • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

    • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

    • Expected Outcome: A high yield of the corresponding stilbene derivative. Characterization by NMR and mass spectrometry will confirm the formation of the new C-C bond.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)Standard, commercially available catalyst for Suzuki couplings.
Base K₂CO₃ (2.0 eq)Effective base for activating the boronic acid.
Solvent Toluene/H₂O (4:1)Biphasic system that facilitates the reaction.
Temperature 90-100 °CProvides sufficient thermal energy for the catalytic cycle.
Heck Reaction: Synthesis of Diarylpropenols

The Heck reaction is a versatile method for the arylation of alkenes.[1][6] In the context of 3-(4-Bromophenyl)prop-2-en-1-ol, the Heck reaction can be used to introduce a second aryl group at the double bond, leading to the formation of 1,3-diarylprop-2-en-1-ol derivatives.

Protocol 3.2: Synthesis of a 1,3-Diarylpropenol via Heck Reaction

  • Materials:

    • 3-(4-Bromophenyl)prop-2-en-1-ol (1.0 eq)

    • Styrene or other alkene (1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • Acetonitrile (MeCN)

    • Sealed tube or pressure vessel

  • Procedure:

    • In a sealable reaction tube, combine 3-(4-Bromophenyl)prop-2-en-1-ol, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the tube with an inert gas.

    • Add degassed acetonitrile, triethylamine, and the alkene via syringe.

    • Seal the tube and heat the reaction mixture to 100-120 °C for 18-36 hours.

    • Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography.

  • Causality and Self-Validation:

    • Ligand: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Base: The base neutralizes the HBr formed during the reaction, regenerating the Pd(0) catalyst.

    • Sealed Tube: The reaction is often performed in a sealed tube to prevent the evaporation of volatile reactants and to build up a slight pressure, which can accelerate the reaction.

    • Expected Outcome: Formation of the desired diarylpropenol. The stereochemistry of the newly formed double bond is typically trans.

Sonogashira Coupling: Synthesis of Arylalkynyl Cinnamyl Alcohols

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] This reaction is particularly valuable for the synthesis of conjugated enyne systems.

Protocol 3.3: Synthesis of an Arylalkynyl Cinnamyl Alcohol via Sonogashira Coupling

  • Materials:

    • 3-(4-Bromophenyl)prop-2-en-1-ol (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask, add 3-(4-Bromophenyl)prop-2-en-1-ol, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add degassed THF and triethylamine.

    • Add the terminal alkyne dropwise to the stirred mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

  • Causality and Self-Validation:

    • Copper Co-catalyst: The copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

    • Base: The amine base serves to deprotonate the terminal alkyne and to neutralize the HBr by-product.

    • Mild Conditions: The Sonogashira coupling can often be performed under mild conditions (room temperature), which is advantageous for substrates with sensitive functional groups.

Conclusion

3-(4-Bromophenyl)prop-2-en-1-ol is a powerful and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. The protocols detailed in this application note provide a practical framework for the synthesis and utilization of this compound, enabling the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. The strategic application of this synthon can significantly streamline synthetic routes and facilitate the exploration of novel chemical space.

References

  • Fun, H.-K., et al. (2008). 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1540. [Link]

  • Ng, S.-L., et al. (2006). 3-(4-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2175-o2177. [Link]

  • Rosli, M. M., et al. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 62(4). [Link]

  • PubChem. 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. PubChem Compound Summary for CID 256543. [Link]

  • Narayana, B., et al. (2006). 1-(4-Bromophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5555-o5557. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Syntheses. (1966). Vinyl Bromide. Org. Synth., 46, 107. [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. EP2532644A1.
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  • Khan, I., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 81. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Gutteridge, C. E., et al. (2014). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o692. [Link]

  • Bakherad, M., et al. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 25(21), 5157. [Link]

  • Yathirajan, H. S., et al. (2010). 3-(4-bromophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1701. [Link]

  • Li, J., et al. (2013). Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature. Synlett, 24(03), 359-363. [Link]

  • Sadowska, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 362. [Link]

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  • Yathirajan, H. S., et al. (2007). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o559-o560. [Link]

  • Nile Chemicals. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Sim, D., et al. (2021). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences, 22(18), 9883. [Link]

  • PubChem. trans-4-Bromocinnamaldehyde. PubChem Compound Summary for CID 6285035. [Link]

  • Liu, C., et al. (2021). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. Chemical Communications, 57(56), 6889-6892. [Link]

  • Ali, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(24), 5960. [Link]

  • Google Patents. (1964). Process for making grignard reagents. US3161689A.
  • Shang, R., et al. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 23(11), 2947. [Link]

  • Al-Zoubi, R. M., et al. (2023). Special Issue : Organic Synthesis and Application of Bioactive Molecules. Molecules, 28(12), 4758. [Link]

  • Boga, C., et al. (2004). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. The Journal of Organic Chemistry, 69(25), 8903-8909. [Link]

  • Plenio, H., et al. (2009). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry, 2009(32), 5555-5568. [Link]

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Application Notes and Protocols: 3-(4-Bromophenyl)prop-2-en-1-ol as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and biologically active compounds. 3-(4-Bromophenyl)prop-2-en-1-ol, a substituted cinnamyl alcohol, presents itself as a highly versatile and strategic building block for the construction of diverse heterocyclic systems. Its unique trifunctional nature, comprising a reactive allyl alcohol moiety, a vinyl group amenable to various transformations, and a bromophenyl ring ripe for cross-coupling and cyclization reactions, offers a powerful platform for generating molecular complexity.

This technical guide provides an in-depth exploration of the synthetic utility of 3-(4-bromophenyl)prop-2-en-1-ol. We will delve into key reaction pathways, providing detailed, field-proven protocols for the synthesis of valuable heterocyclic cores, including dihydrobenzofurans, chromenes, and tetrahydroquinolines. The causality behind experimental choices and the mechanistic underpinnings of these transformations will be thoroughly discussed to empower researchers in their synthetic endeavors.

Key Structural Features and Reactivity

The synthetic potential of 3-(4-bromophenyl)prop-2-en-1-ol stems from its distinct structural features, which can be selectively targeted to achieve a range of molecular architectures.

Heck_Mechanism cluster_0 Intramolecular Heck Cyclization Start o-Bromophenyl Ether Derivative OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd ArylPd Aryl-Pd(II) Complex OxAdd->ArylPd Insertion Migratory Insertion (5-exo-trig) ArylPd->Insertion AlkylPd Alkyl-Pd(II) Intermediate Insertion->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim Product Dihydrobenzofuran Product BetaElim->Product HPdLX H-Pd(II)-L_n BetaElim->HPdLX RedElim Reductive Elimination (+ Base) HPdLX->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the intramolecular Heck reaction.

Experimental Protocols

Part A: Synthesis of 2-((3-(4-Bromophenyl)allyl)oxy)-1-iodobenzene

This initial step involves a Williamson ether synthesis to couple the allyl alcohol with an appropriate ortho-halophenol, in this case, 2-iodophenol, to create the precursor for the intramolecular Heck reaction.

ReagentMolar Eq.MW ( g/mol )Amount
3-(4-Bromophenyl)prop-2-en-1-ol1.0213.082.13 g (10 mmol)
2-Iodophenol1.1220.012.42 g (11 mmol)
Potassium Carbonate (K₂CO₃)2.0138.212.76 g (20 mmol)
Acetone--50 mL

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-bromophenyl)prop-2-en-1-ol (2.13 g, 10 mmol), 2-iodophenol (2.42 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of acetone to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((3-(4-bromophenyl)allyl)oxy)-1-iodobenzene as a pale yellow oil.

Part B: Intramolecular Heck Cyclization to form 2-((E)-2-(4-Bromophenyl)vinyl)-2,3-dihydrobenzofuran

ReagentMolar Eq.MW ( g/mol )Amount
2-((3-(4-Bromophenyl)allyl)oxy)-1-iodobenzene1.0414.09414 mg (1 mmol)
Palladium(II) Acetate (Pd(OAc)₂)0.05224.5011.2 mg (0.05 mmol)
Triphenylphosphine (PPh₃)0.1262.2926.2 mg (0.1 mmol)
Triethylamine (Et₃N)2.0101.19202 mg (2 mmol)
Acetonitrile (MeCN)--10 mL

Protocol:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-((3-(4-bromophenyl)allyl)oxy)-1-iodobenzene (414 mg, 1 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and triphenylphosphine (26.2 mg, 0.1 mmol).

  • Add 10 mL of anhydrous acetonitrile, followed by triethylamine (202 mg, 2 mmol).

  • Seal the tube and heat the reaction mixture to 80 °C for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-((E)-2-(4-bromophenyl)vinyl)-2,3-dihydrobenzofuran.

II. Synthesis of Chromenes via Acid-Catalyzed Cyclization

Chromenes and their derivatives are important heterocyclic scaffolds with a wide range of biological activities. The synthesis of 4-(4-bromophenyl)-4H-chromene can be achieved through an acid-catalyzed reaction of 3-(4-bromophenyl)prop-2-en-1-ol with a suitable phenol, such as resorcinol.

Mechanistic Rationale

Under acidic conditions, the hydroxyl group of the cinnamyl alcohol is protonated, leading to the formation of a resonance-stabilized allylic carbocation. This electrophilic species then undergoes an electrophilic aromatic substitution reaction with the electron-rich phenol. Subsequent intramolecular cyclization via attack of a phenolic hydroxyl group onto the newly formed carbocation, followed by dehydration, yields the chromene ring system.

Chromene_Synthesis cluster_1 Acid-Catalyzed Chromene Formation Start 3-(4-Bromophenyl)prop-2-en-1-ol + Phenol Protonation Protonation of Alcohol (H+) Start->Protonation Carbocation Allylic Carbocation Intermediate Protonation->Carbocation EAS Electrophilic Aromatic Substitution Carbocation->EAS Intermediate Substituted Phenol EAS->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Chromene Product Dehydration->Product

Caption: Pathway for acid-catalyzed synthesis of chromenes.

Experimental Protocol: Synthesis of 7-Hydroxy-4-(4-bromophenyl)-4H-chromene
ReagentMolar Eq.MW ( g/mol )Amount
3-(4-Bromophenyl)prop-2-en-1-ol1.0213.082.13 g (10 mmol)
Resorcinol1.2110.111.32 g (12 mmol)
p-Toluenesulfonic acid (PTSA)0.1172.20172 mg (1 mmol)
Toluene--50 mL

Protocol:

  • Set up a 100 mL round-bottom flask with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser.

  • To the flask, add 3-(4-bromophenyl)prop-2-en-1-ol (2.13 g, 10 mmol), resorcinol (1.32 g, 12 mmol), and p-toluenesulfonic acid (172 mg, 1 mmol).

  • Add 50 mL of toluene.

  • Heat the mixture to reflux and continue heating for 6-8 hours, collecting the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Wash the toluene solution with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 7-hydroxy-4-(4-bromophenyl)-4H-chromene.

III. Synthesis of Tetrahydroquinolines via Povarov Reaction

The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for the synthesis of tetrahydroquinolines. [1]In a three-component variation, an aniline, an aldehyde (or its precursor), and an alkene react to form the tetrahydroquinoline core. 3-(4-Bromophenyl)prop-2-en-1-ol can serve as a precursor to the dienophile in a Lewis acid-catalyzed Povarov reaction with anilines and an aldehyde.

Mechanistic Rationale

The reaction is initiated by the formation of an imine from the aniline and aldehyde. The Lewis acid catalyst then activates the imine towards nucleophilic attack by the alkene (derived from the cinnamyl alcohol). This is followed by an intramolecular electrophilic aromatic substitution to close the ring and form the tetrahydroquinoline skeleton.

Povarov_Reaction cluster_2 Povarov Reaction for Tetrahydroquinolines Reagents Aniline + Aldehyde + 3-(4-Bromophenyl)prop-2-en-1-ol Imine Imine Formation Reagents->Imine LewisAcid Lewis Acid Catalyst Activation Imine Activation LewisAcid->Activation Imine->Activation NucleophilicAttack Alkene Attack on Activated Imine Activation->NucleophilicAttack Cyclization Intramolecular Electrophilic Aromatic Substitution NucleophilicAttack->Cyclization Product Tetrahydroquinoline Product Cyclization->Product

Caption: General scheme of the Povarov reaction.

Experimental Protocol: Synthesis of 2-Phenyl-4-((E)-2-(4-bromophenyl)vinyl)-1,2,3,4-tetrahydroquinoline
ReagentMolar Eq.MW ( g/mol )Amount
Aniline1.093.13931 mg (10 mmol)
Benzaldehyde1.0106.121.06 g (10 mmol)
3-(4-Bromophenyl)prop-2-en-1-ol1.2213.082.56 g (12 mmol)
Ytterbium(III) Triflate (Yb(OTf)₃)0.1612.23612 mg (1 mmol)
Acetonitrile--30 mL

Protocol:

  • To a 100 mL round-bottom flask, add aniline (931 mg, 10 mmol), benzaldehyde (1.06 g, 10 mmol), 3-(4-bromophenyl)prop-2-en-1-ol (2.56 g, 12 mmol), and ytterbium(III) triflate (612 mg, 1 mmol).

  • Add 30 mL of acetonitrile and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired tetrahydroquinoline product as a mixture of diastereomers.

Conclusion

3-(4-Bromophenyl)prop-2-en-1-ol has been demonstrated to be a valuable and versatile building block for the synthesis of a variety of important heterocyclic scaffolds. The strategic combination of its allyl alcohol, vinyl, and bromophenyl functionalities allows for the application of powerful synthetic methodologies, including intramolecular Heck reactions, acid-catalyzed cyclizations, and multicomponent reactions like the Povarov reaction. The protocols provided herein offer robust and reproducible methods for accessing dihydrobenzofurans, chromenes, and tetrahydroquinolines, which are key structures in the pursuit of new therapeutic agents. The adaptability of the bromophenyl group for further functionalization via cross-coupling reactions further enhances the utility of the resulting heterocyclic products in the generation of compound libraries for drug discovery.

References

  • Kim, S., et al. (2011). Palladium-Catalyzed Synthesis of Dibenzofurans via Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. [Link]

  • Link, J. T. (2004). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]

  • Larock, R. C., & Hightower, T. R. (1995). Palladium-Catalyzed Annulation of 1,3-Dienes by o-Iodoaryl Acetates. The Journal of Organic Chemistry, 60(23), 7414-7415. [Link]

  • Chen, D., et al. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. RSC Advances, 13(38), 26735-26740. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Wikipedia. (2023). Intramolecular Heck reaction. [Link]

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Application Notes & Protocols: The Medicinal Chemistry of 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Cinnamyl Scaffold

In the landscape of medicinal chemistry, the cinnamyl alcohol framework is a privileged scaffold, serving as a foundational structure for a multitude of biologically active compounds.[1][2] These phenylpropanoids, found widely in nature, are recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anti-cancer activities.[1][3] The subject of this guide, 3-(4-Bromophenyl)prop-2-en-1-ol, introduces a strategic modification: a bromine atom at the para-position of the phenyl ring.

The incorporation of a halogen, particularly bromine, is a well-established strategy in drug design to modulate a molecule's physicochemical properties. The bromine atom can enhance metabolic stability, improve membrane permeability, and introduce specific steric and electronic interactions within a biological target, often leading to increased potency and selectivity.[4][5] As such, 3-(4-Bromophenyl)prop-2-en-1-ol is not merely a compound but a versatile synthetic intermediate poised for the development of novel therapeutics.[6][7] This guide delineates its application, focusing on its role as a precursor for potent agents in neuroprotection, oncology, and inflammation.

I. Core Applications in Medicinal Chemistry

The utility of 3-(4-Bromophenyl)prop-2-en-1-ol stems from its ability to be readily converted into more complex molecular architectures, most notably chalcones and other derivatives that have demonstrated significant therapeutic potential.

A. Neuroprotective Agents for Neurodegenerative Diseases

One of the most compelling applications of this scaffold is in the synthesis of dual-action inhibitors for diseases like Alzheimer's. Research has shown that chalcones derived from this molecule can exhibit potent inhibitory activity against both monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE).[8]

  • Mechanism of Action: Elevated MAO-B activity contributes to oxidative stress and neuronal damage, while diminished acetylcholine levels are a hallmark of Alzheimer's disease. A derivative, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, has been identified as a promising dual inhibitor.[8] By simultaneously targeting both enzymes, such compounds can offer a multi-faceted therapeutic approach: reducing neurodegeneration and improving cognitive function. The 4-bromophenyl moiety is critical for establishing key binding interactions within the active sites of these enzymes.

B. Anti-inflammatory Therapeutics

The cinnamyl alcohol core is intrinsically linked to anti-inflammatory effects.[9][10] Derivatives of 3-(4-Bromophenyl)prop-2-en-1-ol can be developed to target key inflammatory signaling pathways, such as those mediated by Toll-like receptors (TLRs).

  • Mechanism of Action: Compounds like cinnamyl alcohol have been shown to mitigate the inflammatory response triggered by lipopolysaccharides (LPS) by inhibiting the TLR4 signaling pathway.[9][11] This leads to reduced phosphorylation of critical downstream proteins like Akt and IκBα, ultimately suppressing the activation of the NF-κB transcription factor and diminishing the production of pro-inflammatory cytokines such as IL-1β and IL-18.[10][12] The brominated scaffold can be used to synthesize derivatives with enhanced potency in this pathway, offering potential treatments for sepsis and other inflammatory conditions.[10]

C. Precursors for Novel Anticancer Agents

The α,β-unsaturated carbonyl system, readily formed from 3-(4-Bromophenyl)prop-2-en-1-ol, is a recognized pharmacophore in many anticancer agents.[13] Brominated phenols and their derivatives have also been extensively studied for their cytotoxic effects against various cancer cell lines.[4][5]

  • Synthetic Strategy: This molecule is an ideal starting point for creating libraries of chalcones and related compounds for anticancer screening.[14][15] The presence of the bromine atom can enhance the compound's ability to induce apoptosis and inhibit cell proliferation.[16] Studies on related bromophenols have demonstrated significant cytotoxicity against human colon cancer and breast cancer cell lines, suggesting that derivatives of 3-(4-Bromophenyl)prop-2-en-1-ol are promising candidates for further oncological drug development.[5][17]

II. Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a key derivative and its subsequent evaluation in a relevant biological assay. These protocols are designed to be self-validating, with clear checkpoints for confirming experimental success.

Protocol 1: Synthesis of (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one (A Neuroprotective Chalcone)

This two-step protocol first involves the oxidation of the starting alcohol to the corresponding aldehyde, followed by a Claisen-Schmidt condensation to form the target chalcone.

Step A: Oxidation to 3-(4-Bromophenyl)acrylaldehyde

  • Reagents & Materials:

    • 3-(4-Bromophenyl)prop-2-en-1-ol

    • Manganese dioxide (MnO₂, activated)

    • Dichloromethane (DCM, anhydrous)

    • Magnesium sulfate (MgSO₄, anhydrous)

    • Round-bottom flask, magnetic stirrer, TLC plates (silica gel)

  • Procedure:

    • Dissolve 3-(4-Bromophenyl)prop-2-en-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add activated MnO₂ (5.0-10.0 eq) portion-wise to the stirred solution. Causality: MnO₂ is a mild and selective oxidizing agent for converting allylic alcohols to aldehydes without affecting the double bond or the aromatic ring.

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

    • Upon completion (typically 2-4 hours), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake with additional DCM.

    • Combine the filtrates and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(4-Bromophenyl)acrylaldehyde. This intermediate is often used directly in the next step without further purification. Validation: Confirm the structure of the aldehyde via ¹H NMR, looking for the characteristic aldehyde proton signal (~9.5 ppm) and the disappearance of the alcohol's -CH₂OH signals.

Step B: Claisen-Schmidt Condensation to Form the Chalcone

  • Reagents & Materials:

    • 3-(4-Bromophenyl)acrylaldehyde (from Step A)

    • 1-(1H-indol-3-yl)ethan-1-one

    • Ethanol

    • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

    • Ice bath, Buchner funnel

  • Procedure:

    • Dissolve 1-(1H-indol-3-yl)ethan-1-one (1.0 eq) and 3-(4-Bromophenyl)acrylaldehyde (1.1 eq) in ethanol in a flask placed in an ice bath.

    • Slowly add the aqueous NaOH solution dropwise to the cooled, stirred mixture. Causality: The basic conditions deprotonate the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

    • Allow the reaction to stir at room temperature. The formation of a solid precipitate indicates product formation.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Once complete, collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities.

    • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

    • Validation: Confirm the final product's identity and purity using NMR spectroscopy, Mass Spectrometry, and melting point analysis. The expected product, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, has shown potential as a neuroprotective agent.[8]

G cluster_0 Step A: Oxidation cluster_1 Step B: Condensation Start 3-(4-Bromophenyl)prop-2-en-1-ol Reagent1 MnO2, DCM Start->Reagent1 Product1 3-(4-Bromophenyl)acrylaldehyde Reagent1->Product1 Reagent2 1-(1H-indol-3-yl)ethan-1-one NaOH, Ethanol Product1->Reagent2 Product2 Final Chalcone Product (Neuroprotective Agent) Reagent2->Product2

Caption: Inhibition of the TLR4-mediated inflammatory pathway.

IV. References

  • 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Request PDF. ResearchGate. Available from: [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. Available from:

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available from: [Link]

  • 1-(4-Bromophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | Request PDF. ResearchGate. Available from: [Link]

  • Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system. National Institutes of Health (NIH). Available from: [Link]

  • MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease. PubMed. Available from: [Link]

  • Alcohol Co-Administration Changes Mephedrone-Induced Alterations of Neuronal Activity. Available from: [Link]

  • Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways. PubMed. Available from: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Institutes of Health (NIH). Available from: [Link]

  • (2e)-3-(4-bromophenyl)prop-2-en-1-ol. PubChem. Available from: [Link]

  • (PDF) Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways. ResearchGate. Available from: [Link]

  • Alcohol and Medication Interactions. National Institutes of Health (NIH). Available from: [Link]

  • 3-(4-Bromophenyl)cyclopent-2-en-1-one. National Institutes of Health (NIH). Available from: [Link]

  • Pharmacological Studies on Cinnamic Alcohol and Its Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available from: [Link]

  • WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib. Google Patents. Available from:

  • (PDF) Drug alcohol interactions-a review. ResearchGate. Available from: [Link]

  • CINNAMYL ALCOHOL AND RELATED SUBSTANCES. INCHEM. Available from: [Link]

  • Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways. Semantic Scholar. Available from: [Link]

  • Mephedrone and Alcohol Interactions in Humans. National Institutes of Health (NIH). Available from: [Link]

  • Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle. National Institutes of Health (NIH). Available from: [Link]

  • Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. National Institutes of Health (NIH). Available from: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Institutes of Health (NIH). Available from: [Link]

  • The anti-inflammatory effects of cinnamyl alcohol on sepsis-induced mice via the NLRP3 inflammasome pathway. Available from: [Link]

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. Available from: [Link]

  • Anticancer activity of 4-[1-oxo-(substituted aryl)-2-propenyl]-3-phenylsydnones. Available from: [Link]

  • Antioxidant and Anti-Inflammatory Effect of Cinnamon (Cinnamomum verum J. Presl) Bark Extract after In Vitro Digestion Simulation. National Institutes of Health (NIH). Available from: [Link]

  • Analgesic Effects of Alcohol: A Systematic Review and Meta-Analysis of Controlled Experimental Studies in Healthy Participants. PubMed. Available from: [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available from: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available from: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. National Institutes of Health (NIH). Available from: [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. National Institutes of Health (NIH). Available from: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available from: [Link]

  • Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. Available from: [Link]

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Application Notes and Protocols for the Suzuki Cross-Coupling of 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organohalide or triflate, and has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2][3] This document provides a detailed protocol and technical guidance for the Suzuki cross-coupling of 3-(4-bromophenyl)prop-2-en-1-ol, a substrate featuring an aryl bromide electrophile and a tolerant allylic alcohol functionality.

The presence of the allylic alcohol in 3-(4-bromophenyl)prop-2-en-1-ol necessitates careful consideration of reaction conditions to ensure compatibility and prevent undesirable side reactions. However, the Suzuki coupling is well-regarded for its compatibility with a wide range of functional groups, including alcohols.[3] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of substituted cinnamyl alcohol derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.[1] The cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 3-(4-bromophenyl)prop-2-en-1-ol). This step forms a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki Coupling of 3-(4-Bromophenyl)prop-2-en-1-ol

This protocol provides a reliable starting point for the Suzuki cross-coupling of 3-(4-bromophenyl)prop-2-en-1-ol with a generic arylboronic acid. Optimization of the reaction parameters may be necessary for specific boronic acid coupling partners.

Materials and Reagents
ReagentCAS NumberSupplierNotes
3-(4-Bromophenyl)prop-2-en-1-ol[CAS]VariousStarting material.
Arylboronic AcidVariesVariousCoupling partner (1.2 equivalents).
Tetrakis(triphenylphosphine)palladium(0)14221-01-3VariousCatalyst (1-5 mol%). Handle in a fume hood.
Potassium Phosphate (K₃PO₄)7778-53-2VariousBase (2-3 equivalents). Should be finely powdered and dried before use.
1,4-Dioxane123-91-1VariousAnhydrous solvent. Degas before use.
Deionized Water7732-18-5In-houseDegas before use.
Ethyl Acetate141-78-6VariousFor extraction.
Brine (saturated NaCl solution)N/AIn-houseFor washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9VariousDrying agent.
Silica Gel7631-86-9VariousFor column chromatography.
Equipment
  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
Figure 2: Experimental Workflow for the Suzuki Cross-Coupling.
  • Reaction Setup:

    • To an oven-dried round-bottom flask containing a magnetic stir bar, add 3-(4-bromophenyl)prop-2-en-1-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), to the flask.

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Using a syringe, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[5][6][7]

    • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Discussion of Key Parameters and Troubleshooting

  • Catalyst and Ligand: Pd(PPh₃)₄ is a reliable and commercially available catalyst for many Suzuki couplings.[8][9] Other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands can also be effective.[1][4] The choice of ligand can be critical, with electron-rich and bulky phosphines often enhancing catalytic activity.[1]

  • Base: The base is essential for the transmetalation step.[4] Potassium phosphate is a good choice for its efficacy and moderate basicity. Other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used.[10] The choice of base may need to be optimized for different substrates.

  • Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[10] 1,4-Dioxane/water is a robust solvent system. Other options include toluene/water or THF/water.[10] It is crucial to degas the solvents to prevent oxidation of the Pd(0) catalyst.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 90 °C is a good starting point. For more reactive substrates, lower temperatures may be sufficient.

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure that the reagents and solvents are anhydrous and properly degassed.

    • Side Reactions: The formation of homocoupled products (from the boronic acid) or dehalogenation of the starting material can sometimes be observed. Adjusting the stoichiometry of the reagents or the reaction time may help to minimize these side products. The presence of the allylic alcohol is generally not problematic, but in some cases, side reactions involving this group could occur under harsh conditions. A milder base or lower temperature might be beneficial if such issues arise.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Tsukamoto, H., Uchiyama, T., Suzuki, T., & Kondo, Y. (2008). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry, 6(16), 3005–3013. Retrieved from [Link]

  • Wang, L., He, W., & Yu, Z. (2003). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 68(19), 7551–7554. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]

  • Li, J., Zhang, X., Yao, Y., Gao, Y., Yang, W., & Zhao, W. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6951–6959. Retrieved from [Link]

  • Rauf, A., Shah, A., Munawar, M. A., Khan, M. A., & Iqbal, R. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(11), 2821. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851–4854. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Rauf, A., Shah, A., Munawar, M. A., Khan, M. A., & Iqbal, R. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2821. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Lou, S., & Fu, G. C. (2010). Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature. Organic Syntheses, 87, 299-309. Retrieved from [Link]

  • Kim, D., & Park, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 59. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. Retrieved from [Link]

  • Al-Masri, M. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(12), 2093. Retrieved from [Link]

Sources

Application Note & Protocol: A Theoretical Framework for the Development of 3-(4-Bromophenyl)prop-2-en-1-ol as a "Turn-On" Fluorescent Probe for Palladium Detection

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document presents a theoretical and conceptual framework for the potential application of 3-(4-Bromophenyl)prop-2-en-1-ol as a fluorescent probe. Based on current scientific literature, this compound is not an established fluorescent probe. The protocols and mechanisms described herein are proposed for research and development purposes and require experimental validation.

Introduction: The Quest for Novel Fluorescent Probes

Fluorescent probes are indispensable tools in chemical biology, diagnostics, and pharmaceutical sciences, enabling the sensitive and selective detection of a wide array of analytes.[1] "Turn-on" fluorescent probes, which exhibit a significant increase in fluorescence intensity upon interaction with their target, are particularly advantageous due to their high signal-to-background ratio.[2][3] The design of such probes often involves the creative incorporation of a reactive group into a latent fluorophore, where a specific chemical reaction with the analyte triggers the fluorescence emission.[1]

Palladium is a widely used catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] However, residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity.[6] This necessitates the development of sensitive and selective methods for the detection of trace amounts of palladium.[6][7]

This application note proposes a novel research direction for the development of 3-(4-Bromophenyl)prop-2-en-1-ol, a readily synthesizable cinnamyl alcohol derivative, as a "turn-on" fluorescent probe for the detection of palladium species (Pd0/Pd2+).[8] The core hypothesis is that the bromophenyl moiety can serve as a reactive site for a palladium-catalyzed cross-coupling reaction, leading to a product with significantly enhanced fluorescence.

Proposed Mechanism of Action: A Palladium-Catalyzed "Turn-On" System

The proposed sensing mechanism is predicated on a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[4][5] In its native state, 3-(4-Bromophenyl)prop-2-en-1-ol is expected to exhibit weak fluorescence. The presence of the heavy bromine atom can quench fluorescence through the heavy-atom effect.

Upon the introduction of a palladium catalyst and a suitable coupling partner (e.g., an arylboronic acid), a cross-coupling reaction is initiated at the C-Br bond. This reaction would replace the bromine atom with a new aryl group, thereby creating a more extended π-conjugated system. This structural modification is hypothesized to disrupt the quenching mechanism and significantly enhance the fluorescence quantum yield, resulting in a "turn-on" response.

Figure 1: Proposed "turn-on" mechanism via palladium-catalyzed cross-coupling.

Preliminary Studies & Characterization

To validate this hypothesis, a series of preliminary studies are required to synthesize and characterize the photophysical properties of the proposed probe.

Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol

While not commercially available as a standard reagent, the synthesis of cinnamyl alcohol derivatives is well-documented. A plausible synthetic route involves the reduction of the corresponding aldehyde, 3-(4-bromophenyl)acrylaldehyde. This can be achieved using a selective reducing agent such as sodium borohydride (NaBH₄). The starting aldehyde can be synthesized via a condensation reaction between 4-bromobenzaldehyde and acetaldehyde.

Photophysical Characterization

The fundamental photophysical properties of the synthesized 3-(4-Bromophenyl)prop-2-en-1-ol must be thoroughly characterized.

Protocol 1: Photophysical Characterization

  • Sample Preparation: Prepare stock solutions of the compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) at a concentration of 1 mM. From these, prepare dilute solutions (1-10 µM) for spectroscopic analysis.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax, abs).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, record the emission spectra by exciting the samples at their λmax, abs. This will determine the wavelength of maximum emission (λmax, em).

  • Quantum Yield Determination: Calculate the fluorescence quantum yield (ΦF) relative to a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Data Compilation: Summarize the photophysical data in a table for comparative analysis.

Solventλmax, abs (nm)λmax, em (nm)Stokes Shift (nm)ΦF
HexaneTBDTBDTBDTBD
TolueneTBDTBDTBDTBD
CH₂Cl₂TBDTBDTBDTBD
CH₃CNTBDTBDTBDTBD
MethanolTBDTBDTBDTBD
Table 1: Hypothetical table for summarizing photophysical properties (TBD - To Be Determined).

In Vitro Feasibility Studies: Palladium Detection

The central part of this investigation is to assess the compound's ability to act as a "turn-on" fluorescent probe for palladium.

Protocol 2: In Vitro Palladium Detection

  • Reagent Preparation:

    • Probe Stock Solution: 1 mM solution of 3-(4-Bromophenyl)prop-2-en-1-ol in an appropriate solvent (e.g., a mixture of an organic solvent and water to ensure solubility of all components).

    • Palladium Standard: A stock solution of a suitable palladium(II) salt (e.g., PdCl₂) or a palladium(0) complex (e.g., Pd(PPh₃)₄) at 1 mM. Prepare a series of dilutions to create a concentration gradient.

    • Coupling Partner: A 10 mM solution of a suitable arylboronic acid (e.g., phenylboronic acid).

    • Base: A 1 M aqueous solution of a suitable base (e.g., K₂CO₃ or Na₂CO₃).

  • Experimental Procedure:

    • In a series of fluorescence cuvettes, add the probe solution to a final concentration of 10 µM.

    • Add the arylboronic acid solution (final concentration ~100 µM) and the base (final concentration ~10 mM).

    • Add varying concentrations of the palladium standard to the cuvettes.

    • Incubate the solutions at room temperature or with gentle heating, monitoring the fluorescence intensity at the predetermined λmax, em over time.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of palladium concentration to determine the limit of detection (LOD).

    • Investigate the selectivity by performing the same experiment with other metal ions (e.g., Ni²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) to assess potential interference.

Sources

Application Notes & Protocols: 3-(4-Bromophenyl)prop-2-en-1-ol as a Versatile Building Block in Polymer Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Potential in Functional Polymers

In the dynamic field of material science, the design and synthesis of novel monomers are paramount to the development of next-generation functional polymers. 3-(4-Bromophenyl)prop-2-en-1-ol is a molecule of significant interest, possessing a unique combination of reactive sites that render it a highly versatile building block. Its structure, featuring a brominated aromatic ring, a reactive allylic alcohol, and a polymerizable alkene, opens avenues for diverse applications ranging from advanced coatings and composites to organic electronics.

The presence of the bromine atom is particularly noteworthy. It serves as a key functional handle for post-polymerization modification via cross-coupling reactions, such as the Suzuki or Heck coupling. This allows for the precise tuning of the polymer's electronic and photophysical properties. The hydroxyl group offers a site for esterification or etherification, enabling the attachment of various functional moieties or incorporation into polyester and polyether backbones. Finally, the alkene group provides a straightforward route to polymerization through various mechanisms.

These application notes provide a comprehensive guide for researchers, materials scientists, and professionals in drug development on the synthesis, characterization, and utilization of 3-(4-Bromophenyl)prop-2-en-1-ol in the fabrication of functional polymeric materials. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying scientific principles guiding each step.

Physicochemical Properties

A foundational understanding of the monomer's properties is critical for its effective application.

PropertyValueReference
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [2]
Appearance Crystalline solid[3]
Melting Point 79-80 °C[3]
Boiling Point 291.3±25.0 °C (Predicted)[3]
CAS Number 60513-57-7[2]

Experimental Protocols

Part 1: Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol

The synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol is typically achieved through the reduction of a corresponding aldehyde or ester. The following protocol details a reliable method using the reduction of 4-bromocinnamaldehyde.

Workflow for Monomer Synthesis

cluster_synthesis Monomer Synthesis start Start: 4-bromocinnamaldehyde dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir at RT for 4h add_nabh4->react quench Quench with Saturated NH4Cl (aq) react->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: 3-(4-Bromophenyl)prop-2-en-1-ol purify->end cluster_polymerization Polymer Synthesis start_poly Start: Monomer & AIBN dissolve_poly Dissolve in Anhydrous Toluene start_poly->dissolve_poly degas Degas via Freeze-Pump-Thaw Cycles (x3) dissolve_poly->degas polymerize Heat at 70°C for 24h degas->polymerize cool_poly Cool to RT polymerize->cool_poly precipitate Precipitate in Cold Methanol cool_poly->precipitate filter_collect Filter and Collect Polymer precipitate->filter_collect dry_vacuum Dry under Vacuum at 40°C filter_collect->dry_vacuum end_poly End: Poly(3-(4-bromophenyl)prop-2-en-1-ol) dry_vacuum->end_poly cluster_modification Post-Polymerization Modification start_mod Start: Brominated Polymer dissolve_mod Dissolve Polymer, Arylboronic Acid, & Base in Toluene/H2O start_mod->dissolve_mod degas_mod Degas with Argon dissolve_mod->degas_mod add_catalyst Add Pd(PPh3)4 Catalyst degas_mod->add_catalyst react_mod Heat at 90°C for 48h add_catalyst->react_mod cool_mod Cool to RT react_mod->cool_mod precipitate_mod Precipitate in Cold Methanol cool_mod->precipitate_mod purify_mod Purify by Soxhlet Extraction precipitate_mod->purify_mod dry_mod Dry under Vacuum purify_mod->dry_mod end_mod End: Functionalized Polymer dry_mod->end_mod

Sources

Application Notes and Protocols: Selective Oxidation of 3-(4-Bromophenyl)prop-2-en-1-ol to 3-(4-Bromophenyl)prop-2-enal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of α,β-Unsaturated Aldehydes

In the landscape of pharmaceutical research and drug development, α,β-unsaturated aldehydes are invaluable synthetic intermediates. Their electrophilic nature, arising from the conjugated system, makes them susceptible to a variety of nucleophilic additions, rendering them versatile building blocks for the synthesis of complex molecular architectures. The compound 3-(4-Bromophenyl)prop-2-enal, a halogenated cinnamaldehyde derivative, is of particular interest due to the presence of the bromine atom, which provides a reactive handle for further functionalization through cross-coupling reactions. This application note provides a detailed, field-proven protocol for the selective oxidation of the allylic alcohol, 3-(4-Bromophenyl)prop-2-en-1-ol, to its corresponding aldehyde, 3-(4-Bromophenyl)prop-2-enal, using activated manganese dioxide (MnO₂). This method is favored for its high chemoselectivity, mild reaction conditions, and straightforward work-up.

Choosing the Right Oxidant: A Matter of Selectivity

The primary challenge in the oxidation of allylic alcohols is to selectively oxidize the hydroxyl group without affecting the carbon-carbon double bond or other sensitive functionalities within the molecule. While numerous oxidizing agents are available, many are too harsh and can lead to over-oxidation to the carboxylic acid or cleavage of the double bond.

Commonly Considered Oxidants and Their Limitations:

Oxidizing AgentAdvantagesDisadvantages
Chromium Reagents (e.g., PCC, Jones Reagent) Effective and well-establishedToxic, carcinogenic, and generate hazardous waste
Swern Oxidation Mild conditions, high yieldsRequires cryogenic temperatures, produces foul-smelling byproducts
TEMPO-based Systems Catalytic, environmentally benign optionsCan be expensive, may require co-oxidants that are not always selective

Activated manganese dioxide (MnO₂) emerges as a superior choice for this transformation due to its remarkable chemoselectivity for allylic and benzylic alcohols. The oxidation occurs on the surface of the solid MnO₂, and the reaction rate is often dependent on the quality and activation of the reagent. This heterogeneous nature simplifies the reaction work-up, as the oxidant and its reduced form can be easily removed by filtration.

Reaction Mechanism: A Surface-Mediated Process

The oxidation of alcohols by MnO₂ is believed to proceed through a radical mechanism on the surface of the manganese dioxide. The alcohol adsorbs onto the surface of the MnO₂, followed by a one-electron transfer to a manganese(IV) species, generating a manganese(III) species and a radical cation of the alcohol. Subsequent deprotonation and another one-electron transfer lead to the formation of the aldehyde and a manganese(II) species. The desorption of the aldehyde from the surface completes the catalytic cycle from the perspective of the organic substrate.

Oxidation_Mechanism cluster_0 MnO₂ Surface Alcohol_Adsorption 1. Adsorption of Alcohol Electron_Transfer_1 2. First Electron Transfer Alcohol_Adsorption->Electron_Transfer_1 Forms Radical Cation Deprotonation 3. Deprotonation Electron_Transfer_1->Deprotonation Electron_Transfer_2 4. Second Electron Transfer Deprotonation->Electron_Transfer_2 Aldehyde_Desorption 5. Desorption of Aldehyde Electron_Transfer_2->Aldehyde_Desorption Forms Aldehyde Product 3-(4-Bromophenyl)prop-2-enal Aldehyde_Desorption->Product Desorbs from surface Allylic_Alcohol 3-(4-Bromophenyl)prop-2-en-1-ol Allylic_Alcohol->Alcohol_Adsorption Adsorbs onto MnO₂

Caption: Proposed mechanism for the oxidation of an allylic alcohol on the surface of MnO₂.

Experimental Workflow

The following protocol has been optimized for the selective oxidation of 3-(4-Bromophenyl)prop-2-en-1-ol.

Workflow Start Start Reagent_Prep Prepare Activated MnO₂ Start->Reagent_Prep Reaction_Setup Set up Reaction Vessel Reagent_Prep->Reaction_Setup Add_Reagents Add Starting Material and Solvent Reaction_Setup->Add_Reagents Add_MnO2 Add Activated MnO₂ Add_Reagents->Add_MnO2 Reaction_Monitoring Monitor Reaction by TLC Add_MnO2->Reaction_Monitoring Workup Reaction Work-up Reaction_Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Characterization Characterization Purification->Characterization End End Characterization->End

The Strategic Utility of 3-(4-Bromophenyl)prop-2-en-1-ol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical building blocks are of paramount importance. 3-(4-Bromophenyl)prop-2-en-1-ol emerges as a precursor of significant strategic value, embodying a unique combination of structural motifs that render it amenable to a diverse array of synthetic transformations. This cinnamyl alcohol derivative incorporates a brominated aromatic ring, a reactive allylic alcohol, and a propenyl spacer. Each of these functionalities can be selectively targeted to construct complex molecular architectures, making it an ideal starting point for the synthesis of a wide range of potentially therapeutic agents. The presence of the bromine atom, in particular, serves as a versatile handle for late-stage functionalization via powerful cross-coupling reactions, allowing for the rapid generation of compound libraries for biological screening.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, showcasing the utility of 3-(4-bromophenyl)prop-2-en-1-ol in the synthesis of various classes of bioactive molecules. We will delve into the scientific rationale behind key synthetic strategies, provide step-by-step experimental procedures, and illustrate the logical flow of these transformations through clear diagrams.

Key Structural Features and Reactivity

The synthetic versatility of 3-(4-bromophenyl)prop-2-en-1-ol stems from its distinct structural components:

  • The 4-Bromophenyl Group: This moiety is a cornerstone for diversification. The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.[1][2] This enables the introduction of a wide variety of substituents, including alkyl, alkenyl, and aryl groups, facilitating the exploration of structure-activity relationships (SAR).

  • The Allylic Alcohol: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a vast landscape of carbonyl chemistry.[3][4] Furthermore, the adjacent double bond can undergo epoxidation, a transformation that introduces chirality and provides a synthetically useful three-membered ring for further manipulation.[5][6]

  • The Prop-2-en-1-ol Backbone: This three-carbon chain offers a flexible scaffold that can be incorporated into various cyclic and acyclic structures. The double bond can also participate in other addition reactions and cycloadditions.

The interplay of these reactive sites allows for a modular and divergent approach to the synthesis of complex molecules with potential pharmacological applications.

Synthetic Applications in Drug Discovery

We will now explore several key synthetic pathways originating from 3-(4-bromophenyl)prop-2-en-1-ol, leading to the generation of diverse molecular scaffolds with established or potential biological activity.

Synthesis of Biaryl Propenols via Suzuki-Miyaura Coupling: A Gateway to Anti-inflammatory and Anticancer Agents

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][7][8][9] Many anti-inflammatory and anticancer drugs feature a biaryl core. By coupling 3-(4-bromophenyl)prop-2-en-1-ol with various arylboronic acids, a library of biaryl propenols can be readily synthesized. These products can then be further modified to access a range of bioactive molecules.

Suzuki_Miyaura_Workflow Precursor 3-(4-Bromophenyl)prop-2-en-1-ol Reaction Suzuki-Miyaura Coupling Precursor->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Product Biaryl Propenol Derivative Reaction->Product Purification Purification (Chromatography) Product->Purification

Caption: Workflow for the Suzuki-Miyaura coupling of 3-(4-bromophenyl)prop-2-en-1-ol.

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-(4-Bromophenyl)prop-2-en-1-ol213.081.0213 mg
Phenylboronic acid121.931.2146 mg
Pd(PPh₃)₄1155.560.0335 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Toluene--5 mL
Ethanol--1 mL
Water--1 mL

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-bromophenyl)prop-2-en-1-ol (213 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL), ethanol (1 mL), and water (1 mL) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(biphenyl-4-yl)prop-2-en-1-ol as a white solid.

Oxidation to Cinnamaldehyde and Cinnamic Acid Derivatives: Accessing a Broad Spectrum of Bioactivity

The allylic alcohol functionality of 3-(4-bromophenyl)prop-2-en-1-ol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid. Cinnamaldehyde and cinnamic acid derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11]

Oxidation_Workflow Precursor 3-(4-Bromophenyl)prop-2-en-1-ol Mild_Oxidation Mild Oxidation (e.g., PCC, DMP) Precursor->Mild_Oxidation Strong_Oxidation Strong Oxidation (e.g., Jones Reagent) Precursor->Strong_Oxidation Aldehyde 3-(4-Bromophenyl)prop-2-enal Mild_Oxidation->Aldehyde Carboxylic_Acid 3-(4-Bromophenyl)prop-2-enoic acid Strong_Oxidation->Carboxylic_Acid

Caption: Oxidation pathways of 3-(4-bromophenyl)prop-2-en-1-ol.

This protocol details the oxidation of the allylic alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-(4-Bromophenyl)prop-2-en-1-ol213.081.0213 mg
Pyridinium chlorochromate (PCC)215.561.5323 mg
Dichloromethane (DCM)--10 mL
Silica gel--2 g

Procedure:

  • To a round-bottom flask containing a suspension of PCC (323 mg, 1.5 mmol) and silica gel (2 g) in dichloromethane (10 mL), add a solution of 3-(4-bromophenyl)prop-2-en-1-ol (213 mg, 1.0 mmol) in dichloromethane (5 mL) dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield 3-(4-bromophenyl)prop-2-enal as a pale yellow solid. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.

This protocol describes the oxidation of the allylic alcohol to the carboxylic acid using Jones reagent.[12]

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-(4-Bromophenyl)prop-2-en-1-ol213.081.0213 mg
Jones Reagent (CrO₃/H₂SO₄/H₂O)-2.5~1 mL
Acetone--10 mL
Isopropanol--~1 mL

Procedure:

  • Dissolve 3-(4-bromophenyl)prop-2-en-1-ol (213 mg, 1.0 mmol) in acetone (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise to the stirred solution until the orange color persists.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-(4-bromophenyl)prop-2-enoic acid as a white crystalline solid.

Asymmetric Epoxidation: Introducing Chirality for the Synthesis of Novel Scaffolds

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxy alcohols from allylic alcohols.[5][13] Applying this reaction to 3-(4-bromophenyl)prop-2-en-1-ol introduces two adjacent stereocenters, creating a chiral building block that can be elaborated into a variety of complex molecules, including beta-blocker analogues and other chiral drugs.

Sharpless_Epoxidation_Workflow Precursor 3-(4-Bromophenyl)prop-2-en-1-ol Reaction Sharpless Asymmetric Epoxidation Precursor->Reaction Reagents Ti(OiPr)4 (+)- or (-)-DET t-BuOOH Reagents->Reaction Product Chiral Epoxy Alcohol Reaction->Product

Caption: Sharpless asymmetric epoxidation of 3-(4-bromophenyl)prop-2-en-1-ol.

This protocol outlines the synthesis of one enantiomer of the epoxy alcohol. The other enantiomer can be obtained by using (-)-diethyl tartrate.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-(4-Bromophenyl)prop-2-en-1-ol213.081.0213 mg
Titanium(IV) isopropoxide284.220.128 mg (30 µL)
(+)-Diethyl tartrate206.190.1225 mg (22 µL)
tert-Butyl hydroperoxide (5.5 M in decane)90.122.00.36 mL
Dichloromethane (DCM), anhydrous--10 mL
4 Å Molecular Sieves--500 mg

Procedure:

  • To a flame-dried round-bottom flask containing powdered 4 Å molecular sieves (500 mg) and anhydrous dichloromethane (10 mL), add (+)-diethyl tartrate (25 mg, 0.12 mmol) and titanium(IV) isopropoxide (28 mg, 0.1 mmol) at -20 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of 3-(4-bromophenyl)prop-2-en-1-ol (213 mg, 1.0 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture.

  • Add tert-butyl hydroperoxide (5.5 M in decane, 0.36 mL, 2.0 mmol) dropwise to the reaction mixture, maintaining the temperature at -20 °C.

  • Stir the reaction for 4-6 hours at -20 °C. Monitor the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (5 mL).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of celite, washing with dichloromethane.

  • Separate the organic layer, and wash the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral epoxy alcohol.

Conclusion: A Precursor with a Promising Future

3-(4-Bromophenyl)prop-2-en-1-ol stands out as a highly valuable and versatile precursor in the synthesis of a diverse range of bioactive molecules. Its strategic combination of a modifiable aromatic ring and a reactive allylic alcohol system provides a powerful platform for the construction of complex molecular architectures. The protocols detailed in this guide offer a starting point for researchers to explore the vast synthetic potential of this compound. By leveraging well-established synthetic methodologies such as Suzuki-Miyaura coupling, oxidation, and asymmetric epoxidation, scientists can efficiently generate libraries of novel compounds for drug discovery programs targeting a wide array of diseases. The continued exploration of the reactivity of this precursor is certain to unveil new and innovative pathways to the next generation of therapeutic agents.

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Application Notes and Protocols for the Analytical Detection of 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-(4-Bromophenyl)prop-2-en-1-ol

3-(4-Bromophenyl)prop-2-en-1-ol is an aromatic alcohol of significant interest in the fields of synthetic chemistry and drug development. As an intermediate or a potential active pharmaceutical ingredient (API), its precise identification, quantification, and purity assessment are paramount. The presence of a brominated phenyl group, a conjugated double bond, and a primary alcohol moiety gives this molecule distinct physicochemical properties that can be effectively probed using a suite of modern analytical techniques. This guide provides a comprehensive overview of the principal analytical methodologies for the detection and characterization of 3-(4-Bromophenyl)prop-2-en-1-ol, designed for researchers, scientists, and drug development professionals. The protocols herein are presented with an emphasis on the underlying scientific principles and adherence to rigorous validation standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Physicochemical Properties of 3-(4-Bromophenyl)prop-2-en-1-ol

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₉H₉BrOPubChem
Monoisotopic Mass211.98312 Da[5]
Predicted XlogP2.4[5]
Structure
(E)-3-(4-bromophenyl)prop-2-en-1-ol

I. Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for separating 3-(4-Bromophenyl)prop-2-en-1-ol from impurities and quantifying its concentration.

A. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the premier method for the analysis of moderately polar compounds like 3-(4-Bromophenyl)prop-2-en-1-ol. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Scientific Rationale: The bromophenyl group and the propenol chain confer a degree of hydrophobicity, making it well-suited for retention on a C18 column. The conjugated system allows for sensitive UV detection.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Standard Solution (e.g., 1 mg/mL in Mobile Phase) Injector Autosampler Injection (e.g., 10 µL) Standard->Injector Sample Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase) Sample->Injector MobilePhase Prepare Mobile Phase (e.g., Acetonitrile:Water) Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) MobilePhase->Column Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: High-Performance Liquid Chromatography workflow for the analysis of 3-(4-Bromophenyl)prop-2-en-1-ol.

Detailed Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a gradient from 40% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The conjugated system of 3-(4-Bromophenyl)prop-2-en-1-ol is expected to have a strong UV absorbance. A wavelength of 254 nm is a common starting point for aromatic compounds.

  • Sample Preparation: Dissolve the sample in the mobile phase at an initial concentration of approximately 1 mg/mL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2]

Data Interpretation: The retention time of the analyte should be consistent. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

B. Gas Chromatography (GC)

Gas chromatography is a viable alternative, particularly for assessing volatile impurities. The analyte must be thermally stable and volatile.

Scientific Rationale: The volatility of 3-(4-Bromophenyl)prop-2-en-1-ol allows for its analysis by GC. A flame ionization detector (FID) provides good sensitivity for organic compounds. For enhanced specificity and structural information, a mass spectrometer (MS) can be used as the detector.

Detailed Protocol:

  • Instrumentation: A GC system with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (for FID).

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

II. Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the identity and structure of 3-(4-Bromophenyl)prop-2-en-1-ol.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

  • Aromatic Protons: Expect signals in the aromatic region (δ 7.0-8.0 ppm), likely showing a characteristic AA'BB' pattern for the 1,4-disubstituted benzene ring.

  • Vinylic Protons: The protons on the double bond will appear as doublets or multiplets in the region of δ 6.0-7.0 ppm, with a large coupling constant characteristic of a trans configuration.

  • Methylene Protons: The -CH₂- group adjacent to the hydroxyl will give a signal around δ 4.0-4.5 ppm.

  • Hydroxyl Proton: The -OH proton will appear as a broad singlet, and its chemical shift is concentration and solvent dependent.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals will be present in the δ 120-140 ppm range. The carbon attached to the bromine will be shifted.

  • Vinylic Carbons: The carbons of the double bond will resonate between δ 120-140 ppm.

  • Methylene Carbon: The -CH₂- carbon will be found around δ 60-70 ppm.

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the analyte, aiding in its identification.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted m/z for [M+H]⁺ is 212.99095.[5]

  • Loss of Water: A peak corresponding to [M-H₂O]⁺ is expected due to the dehydration of the alcohol.

  • Benzylic Cleavage: Fragmentation at the benzylic position can lead to the formation of a stable bromotropylium ion.

  • Other Fragments: Other significant fragments may arise from the cleavage of the propenol side chain.

Predicted Mass Spectrometry Data [5]

AdductPredicted m/z
[M+H]⁺212.99095
[M+Na]⁺234.97289
[M-H]⁻210.97639
[M+H-H₂O]⁺194.98093
C. UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for confirming the presence of the conjugated system and for quantitative analysis.

Scientific Rationale: The conjugated system of the phenyl ring and the double bond constitutes a chromophore that absorbs UV radiation. The presence of the bromine atom and the hydroxyl group as auxochromes will influence the wavelength of maximum absorbance (λmax). The λmax is expected to be in the range of 250-280 nm.

Experimental Workflow for UV-Vis Analysis

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Solvent Select a UV-transparent solvent (e.g., Ethanol, Methanol) Solution Prepare a dilute solution of the analyte Solvent->Solution Blank Measure baseline with the pure solvent Solution->Blank Scan Scan the sample solution (e.g., 200-400 nm) Blank->Scan Spectrum Obtain the UV-Vis spectrum Scan->Spectrum LambdaMax Determine λmax Spectrum->LambdaMax

Caption: Workflow for UV-Visible spectroscopic analysis.

Detailed Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-grade solvent that does not absorb in the region of interest (e.g., ethanol or methanol).

  • Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent.

  • Procedure: Record the spectrum from 200 to 400 nm against a solvent blank.

  • Quantification: For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions at the λmax and applying the Beer-Lambert law.

III. Method Validation According to ICH Guidelines

All analytical methods used for the quality control of pharmaceutical substances must be validated to ensure they are suitable for their intended purpose.[1][2][3][4] The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is recommended.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical detection of 3-(4-Bromophenyl)prop-2-en-1-ol can be reliably achieved through a combination of chromatographic and spectroscopic techniques. HPLC with UV detection is the recommended method for quantification and purity assessment, while GC-MS is suitable for volatile impurity profiling. NMR and mass spectrometry are essential for unequivocal structural confirmation. All methods must be rigorously validated in accordance with ICH guidelines to ensure data integrity and regulatory compliance.

References

  • PubChem. (n.d.). (2e)-3-(4-bromophenyl)prop-2-en-1-ol. Retrieved from [Link]

  • ResearchGate. (2018). Simultaneous HPLC determination of coumarin, cinnamyl alcohol, cinnamaldehyd, acid cinnamic, eugenol, cinnamyl acetat, acid 2-hydroxycinnamic in cinnamon using HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzyl alcohol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromobenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ResearchGate. (2018). Alcohol Determination by HPLC with Postcolumn Derivatization Based on the Thiosulfate-catalyzed Reaction of Alcohols and Cerium(IV) and Fluorescence Detection of Cerium(III). Retrieved from [Link]

  • NIST. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. Retrieved from [Link]

  • PubMed. (2006). High performance liquid chromatography method for the determination of cinnamyl alcohol dehydrogenase activity in soybean roots. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2014). UV-Vis spectra of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one. Retrieved from [Link]

  • Informatics Journals. (2018). Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Retrieved from [Link]

  • MDPI. (2017). Gas-Chromatographic Analysis of Major Volatile Compounds Found in Traditional Fruit Brandies from Transylvania, Romania. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analytical Quantification of Phenolic Compounds in Barrel-Aged Alcoholic Beverages as a Control Measurement in the Manufacturing Process. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • National Institutes of Health. (2020). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Retrieved from [Link]

  • PubMed. (2004). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • RSC Publishing. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Atlantis Press. (2020). Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Retrieved from [Link]

  • MDPI. (2022). Novel Insight into the Formation of Odour—Active Compounds in Sea Buckthorn Wine and Distilled Liquor Based on GC–MS and E–Nose Analysis. Retrieved from [Link]

  • ResearchGate. (2010). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2006). 3-(4-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2018). Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo- 4methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone. Retrieved from [Link]

Sources

Application Note: A Scalable and Selective Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Bromophenyl)prop-2-en-1-ol, a substituted cinnamyl alcohol, is a valuable building block in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural motif is present in compounds investigated for a range of therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This application note provides a detailed, field-proven protocol for the large-scale synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol, focusing on a two-step process commencing with the readily available 4-bromobenzaldehyde. The synthesis involves a Claisen-Schmidt condensation to form the intermediate, 4-bromocinnamaldehyde, followed by a highly selective Luche reduction to yield the target allylic alcohol.

Synthetic Strategy: A Two-Step Approach to Purity and Scale

The chosen synthetic route is designed for scalability, selectivity, and operational simplicity. It begins with the base-catalyzed condensation of 4-bromobenzaldehyde and acetaldehyde, a classic Claisen-Schmidt condensation, to yield the α,β-unsaturated aldehyde intermediate.[1][2] The critical second step involves the selective 1,2-reduction of the carbonyl group of 4-bromocinnamaldehyde, preserving the carbon-carbon double bond. For this transformation, the Luche reduction is employed, which utilizes sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, to achieve high chemoselectivity for the allylic alcohol over the saturated alcohol.[3][4] This method is particularly advantageous for large-scale synthesis due to its mild reaction conditions and high yields.

Experimental Protocols

Part 1: Large-Scale Synthesis of (E)-3-(4-Bromophenyl)prop-2-enal (4-Bromocinnamaldehyde)

This protocol is adapted from the principles of the Claisen-Schmidt condensation.[1][5]

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • 4-Bromobenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reactor Setup: Equip the 10 L jacketed reactor with an overhead stirrer, a temperature probe, and an addition funnel. Ensure the reactor is clean and dry.

  • Reagent Preparation: In a separate container, prepare a solution of sodium hydroxide (200 g) in ethanol (2 L). Stir until the NaOH is fully dissolved.

  • Initial Charge: Charge the reactor with a solution of 4-bromobenzaldehyde (1.0 kg, 5.4 mol) in ethanol (4 L).

  • Reaction Initiation: Cool the reactor contents to 10-15 °C using a circulating chiller.

  • Slow Addition: Slowly add the ethanolic NaOH solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 25 °C.

  • Acetaldehyde Addition: Following the complete addition of the base, add acetaldehyde (300 mL, 5.4 mol) dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding the mixture to 10 L of ice-cold water with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 2 L).

    • Combine the organic layers and wash with brine (2 x 2 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 4-bromocinnamaldehyde can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pale yellow solid.

Part 2: Large-Scale Luche Reduction of (E)-3-(4-Bromophenyl)prop-2-enal to 3-(4-Bromophenyl)prop-2-en-1-ol

This protocol utilizes the highly selective Luche reduction for the 1,2-reduction of the α,β-unsaturated aldehyde.[3][4]

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and powder addition funnel

  • (E)-3-(4-Bromophenyl)prop-2-enal (from Part 1)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Saturated ammonium chloride solution (NH₄Cl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Protocol:

  • Reactor Setup: Set up the 10 L jacketed reactor with an overhead stirrer and a temperature probe.

  • Reagent Charge: Charge the reactor with (E)-3-(4-Bromophenyl)prop-2-enal (500 g, 2.37 mol) and cerium(III) chloride heptahydrate (882 g, 2.37 mol) in methanol (5 L).

  • Cooling: Cool the mixture to 0-5 °C using a circulating chiller.

  • Reducing Agent Addition: Slowly add sodium borohydride (90 g, 2.37 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (2 L) while maintaining the temperature below 20 °C.

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 2 L).

    • Combine the organic layers and wash with water (2 x 2 L) and then brine (2 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 3-(4-Bromophenyl)prop-2-en-1-ol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexanes/ethyl acetate to yield a white to off-white solid.

Data Presentation

ParameterPart 1: 4-Bromocinnamaldehyde SynthesisPart 2: 3-(4-Bromophenyl)prop-2-en-1-ol Synthesis
Starting Material 4-Bromobenzaldehyde(E)-3-(4-Bromophenyl)prop-2-enal
Key Reagents Acetaldehyde, NaOHCeCl₃·7H₂O, NaBH₄
Solvent EthanolMethanol
Reaction Temperature 10-30 °C0-10 °C
Typical Yield 75-85%90-98%
Purity (by HPLC) >98% (after recrystallization)>99% (after purification)

Visualization of the Synthetic Workflow

G cluster_0 Part 1: Synthesis of 4-Bromocinnamaldehyde cluster_1 Part 2: Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol A 4-Bromobenzaldehyde + Acetaldehyde B Claisen-Schmidt Condensation (NaOH, Ethanol) A->B C Aqueous Work-up & Extraction B->C D Purification (Recrystallization) C->D E (E)-3-(4-Bromophenyl)prop-2-enal D->E F (E)-3-(4-Bromophenyl)prop-2-enal G Luche Reduction (NaBH4, CeCl3·7H2O, Methanol) F->G H Aqueous Work-up & Extraction G->H I Purification (Chromatography/Recrystallization) H->I J 3-(4-Bromophenyl)prop-2-en-1-ol I->J

Caption: Synthetic workflow for 3-(4-Bromophenyl)prop-2-en-1-ol.

Discussion and Mechanistic Insights

The Claisen-Schmidt condensation proceeds via an enolate mechanism where the hydroxide base deprotonates the α-carbon of acetaldehyde. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-bromobenzaldehyde. Subsequent dehydration of the aldol addition product leads to the formation of the stable, conjugated α,β-unsaturated aldehyde.

The Luche reduction's remarkable selectivity is attributed to the role of the cerium(III) salt.[3][4] Cerium(III) chloride is a Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity. This coordination, combined with the use of a protic solvent like methanol, is thought to generate a "harder" borohydride species, which preferentially attacks the "hard" carbonyl carbon (1,2-addition) rather than the "softer" β-carbon of the conjugated system (1,4-addition). This circumvents the common issue of conjugate reduction seen with sodium borohydride alone in the reduction of enones and enals.

Safety and Handling

  • Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetaldehyde is volatile and flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium borohydride reacts with water and protic solvents to produce flammable hydrogen gas.[6] Additions should be performed slowly and in a controlled manner, with adequate ventilation and away from ignition sources. The quenching step should also be performed with care.

  • Standard laboratory safety practices should be followed throughout the synthesis, including the use of appropriate PPE.

Conclusion

This application note provides a robust and scalable two-step synthesis for 3-(4-Bromophenyl)prop-2-en-1-ol. The Claisen-Schmidt condensation offers a reliable method for the preparation of the key α,β-unsaturated aldehyde intermediate, and the subsequent Luche reduction provides a highly selective and high-yielding conversion to the desired allylic alcohol. This protocol is well-suited for the production of multi-gram to kilogram quantities of the target compound, making it a valuable resource for researchers and professionals in the pharmaceutical industry.

References

  • Claisen, L.; Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(2), 2460–2468.
  • Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.
  • Organic Chemistry Portal. Luche Reduction. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • YouTube. Synthesis of Cinnamaldehyde : Claisen - Schmidt Condensation. [Link]

  • Wikipedia. Luche reduction. [Link]

  • NevoLAB. Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. [Link]

  • Cambridge University Press. Claisen-Schmidt Condensation. [Link]

Sources

Application Notes and Protocols for the Evaluation of 3-(4-Bromophenyl)prop-2-en-1-ol in Agricultural Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the agricultural sector.

Introduction: The Rationale for Investigating 3-(4-Bromophenyl)prop-2-en-1-ol

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this context, cinnamyl alcohol derivatives have emerged as a promising class of compounds. Cinnamyl alcohol itself is a naturally occurring compound found in plants like cinnamon, known for its fragrant properties.[1] Research into its derivatives has been spurred by the diverse biological activities observed in related molecules, including potential applications in medicine and as precursors for other complex chemical syntheses.[1][2]

In agricultural science, the core structure of cinnamyl alcohol is of interest due to its relation to lignin biosynthesis, a fundamental process in plant biology.[3] Moreover, various phenylpropanoids (a class of compounds that includes cinnamyl alcohol) and their derivatives have demonstrated antimicrobial and insecticidal properties.[4][5] The introduction of a bromine atom to the phenyl ring, as in 3-(4-Bromophenyl)prop-2-en-1-ol, is a common strategy in medicinal and agricultural chemistry to enhance the potency and metabolic stability of a parent compound. Halogenation can increase lipophilicity, which may improve the compound's ability to penetrate microbial cell membranes or insect cuticles.

While direct and extensive research on the agricultural applications of 3-(4-Bromophenyl)prop-2-en-1-ol is not yet widely published, its structural similarity to other bioactive compounds provides a strong rationale for its investigation as a potential fungicide, insecticide, or plant growth regulator. This document provides a series of detailed protocols for the synthesis and evaluation of 3-(4-Bromophenyl)prop-2-en-1-ol in an agricultural research setting.

Part 1: Laboratory Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol

A reliable and scalable synthesis protocol is the first step in evaluating any new compound. The following protocol describes a common method for the synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol, adapted from established organic chemistry principles for similar molecules.[6]

Protocol 1: Synthesis via Claisen-Schmidt Condensation and Subsequent Reduction

This two-step process involves an initial condensation to form a chalcone-like intermediate, followed by a selective reduction to the allylic alcohol.

Step 1: Synthesis of 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one (Chalcone Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 4-bromobenzaldehyde and 10 mmol of acetophenone in 50 mL of ethanol.

  • Base Addition: While stirring at room temperature, slowly add 20 mL of a 10% aqueous sodium hydroxide solution.

  • Reaction Monitoring: A precipitate should begin to form. Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 4:1 hexane:ethyl acetate).

  • Workup: Once the reaction is complete, pour the mixture into 200 mL of cold water. Acidify with dilute HCl until the pH is neutral.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to obtain the purified chalcone intermediate.

Step 2: Selective Reduction to 3-(4-Bromophenyl)prop-2-en-1-ol

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 5 mmol of the chalcone intermediate from Step 1 in 30 mL of methanol.

  • Reducing Agent Addition: Cool the flask in an ice bath. In small portions, add 1.5 equivalents of sodium borohydride (NaBH4). Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reduction by TLC.

  • Workup: Quench the reaction by the slow addition of 20 mL of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 3-(4-Bromophenyl)prop-2-en-1-ol.

Part 2: Application Note & Protocol: Antifungal Activity Screening

Rationale: Given the known antifungal properties of some phenylpropanoids, a primary application for investigation is the potential of 3-(4-Bromophenyl)prop-2-en-1-ol to control phytopathogenic fungi. This protocol outlines an in vitro screening method against a common agricultural fungal pathogen, such as Fusarium oxysporum or Botrytis cinerea.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay
  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of synthesized 3-(4-Bromophenyl)prop-2-en-1-ol in dimethyl sulfoxide (DMSO).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50-55°C.

  • Dosing the Media: Add the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100, and 200 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the test compound. Pour the amended media into sterile 90 mm Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Use the MGI data to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC50) through probit analysis.

Data Presentation: Mycelial Growth Inhibition
Concentration (µg/mL)Mean Colony Diameter (mm)Mycelial Growth Inhibition (%)
Control (DMSO)85.2 ± 2.10
1070.5 ± 1.817.2
2555.1 ± 2.535.3
5038.9 ± 1.954.3
10015.3 ± 1.282.0
2005.0 ± 0.594.1

Note: The data presented above is hypothetical and for illustrative purposes only.

Part 3: Application Note & Protocol: Insecticidal Activity Screening

Rationale: Cinnamyl alcohol and related compounds have demonstrated insecticidal and repellent activities against various agricultural pests.[4] This protocol provides a method for evaluating the contact toxicity of 3-(4-Bromophenyl)prop-2-en-1-ol against a model insect, such as the common housefly (Musca domestica) or a relevant agricultural pest like the cotton leafworm (Spodoptera littoralis).[4][7]

Protocol 3: Topical Application Bioassay
  • Insect Rearing: Use a laboratory-reared, synchronized population of the target insect to ensure uniformity. For this protocol, 2-3 day old adult houseflies will be used.

  • Dose Preparation: Prepare a series of dilutions of the 3-(4-Bromophenyl)prop-2-en-1-ol stock solution in acetone to deliver specific doses (e.g., 1, 5, 10, 25, 50 µg per insect).

  • Application: Anesthetize the insects briefly with CO2. Using a micro-applicator, apply 1 µL of the test solution to the dorsal thorax of each insect. A control group should be treated with acetone only.

  • Holding Conditions: Place the treated insects in ventilated containers with access to a food source (e.g., a sugar solution). Maintain them at 25 ± 2°C and 60-70% relative humidity.

  • Mortality Assessment: Record mortality at 24 and 48 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the lethal dose required to kill 50% of the test population (LD50) using probit analysis.

Data Presentation: Insecticidal Efficacy
Dose (µ g/insect )Number of InsectsMortality at 24h (%)Corrected Mortality (%)
Control (Acetone)303.30
13010.06.9
53026.724.2
103053.351.7
253086.786.2
503096.796.6

Note: The data presented above is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow: Antifungal Screening

Antifungal_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Compound in DMSO) C Dose Media with Test Compound A->C B Prepare PDA Media B->C D Inoculate with Fungal Plug C->D E Incubate Plates (25°C, dark) D->E F Measure Radial Growth E->F G Calculate % Inhibition F->G H Determine EC50 G->H

Caption: Workflow for in vitro antifungal activity screening.

Logical Relationship: Rationale for Investigation

Rationale A Parent Compound Cinnamyl Alcohol D Target Compound 3-(4-Bromophenyl)prop-2-en-1-ol A->D E Known Bioactivities (Antimicrobial, Insecticidal) A->E B Structural Analogs (Phenylpropanoids) B->E C Chemical Modification (Bromination) C->D F Hypothesized Enhanced Potency and Stability C->F G Potential Agricultural Applications (Fungicide, Insecticide) D->G Investigation E->G F->G

Caption: Rationale for investigating the target compound.

References

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  • Hussain, A., Ali, S., Shah, S. T. A., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal. Available at: [Link]

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  • Youn, B., O'Neill, M. A., & Sattler, S. E. (2014). Functional Characterization of Cinnamyl Alcohol Dehydrogenase and Caffeic Acid O-methyltransferase in Brachypodium distachyon. UNL Digital Commons. Available at: [Link]

  • Jirkovský, E., Jirkovská, A., Boušová, I., et al. (2011). Metabolic Profiling of a Potential Antifungal Drug, 3-(4-bromophenyl)-5-acetoxymethyl-2,5-dihydrofuran-2-one, in Mouse Urine Using High-Performance Liquid Chromatography With UV Photodiode-Array and Mass Spectrometric Detection. PubMed. Available at: [Link]

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  • PubChem. (n.d.). 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one. Available at: [Link]

  • Grogan, G., & Bruce, N. C. (2017). Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. ResearchGate. Available at: [Link]

  • Teli, D., Metre, A., Teli, S., & Kptnal, R. B. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Benelli, G., Pavela, R., Cianfaglione, K., et al. (2022). Insecticidal Activity of Four Essential Oils Extracted from Chilean Patagonian Plants as Potential Organic Pesticides. ResearchGate. Available at: [Link]

  • INCHEM. (n.d.). CINNAMYL ALCOHOL AND RELATED SUBSTANCES. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 4-(4-Bromophenyl)but-3-en-2-one. Available at: [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-(4-Bromophenyl)ethanol. Available at: [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Available at: [Link]

  • ResearchGate. (2026). Potential insecticidal activity of four essential oils against the rice weevil, Sitophilus oryzae (L.) (Coleoptera: Curculionidae). Available at: [Link]

  • Google Patents. (n.d.). CN101229991A - Method for preparing cinnamyl alcohol.
  • Kim, S. I., Yoon, J. S., & Ahn, Y. J. (2022). Insecticidal Activity of a Component, (-)-4-Terpineol, Isolated from the Essential Oil of Artemisia lavandulaefolia DC. against Plutella xylostella (L.). Molecules. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting FAQs, detailed protocols, and mechanistic explanations to ensure your success.

Section 1: Synthesis Strategy & Common Pathways

The synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol, a valuable cinnamyl alcohol derivative, is most effectively approached via a two-stage process. This strategy decouples the formation of the carbon skeleton from the sensitive reduction step, allowing for greater control and optimization at each stage.

  • Stage 1: Carbon-Carbon Bond Formation: Construction of the α,β-unsaturated carbonyl system. The most reliable method for this is the Horner-Wadsworth-Emmons (HWE) reaction, which offers excellent stereochemical control to favor the desired E-isomer.

  • Stage 2: Selective Carbonyl Reduction: Reduction of the aldehyde functionality in the intermediate, (2E)-3-(4-bromophenyl)prop-2-enal, to the primary alcohol. This step is critical, as the conjugated C=C bond is susceptible to reduction. The Luche reduction is the premier method for achieving high chemoselectivity.

The overall workflow is summarized below.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Ester Reduction cluster_2 Alternative Stage 2: Aldehyde Reduction A 4-Bromobenzaldehyde C (2E)-Ethyl 3-(4-bromophenyl)prop-2-enoate A->C HWE Reaction (Base, e.g., NaH) B Diethyl (phosphono)acetate B->C E 3-(4-Bromophenyl)prop-2-en-1-ol (Target Molecule) C->E Selective Reduction F (2E)-3-(4-Bromophenyl)prop-2-enal C->F DIBAL-H (1 equiv) -78 °C to Aldehyde C->F Intermediate Step D DIBAL-H (-78 °C) D->E F->E Selective Reduction G NaBH4, CeCl3·7H2O (Luche Reduction) G->E

Caption: High-level synthetic workflow for 3-(4-Bromophenyl)prop-2-en-1-ol.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis. The questions are organized by reaction stage for clarity.

Part A: Horner-Wadsworth-Emmons (HWE) Reaction Stage

The HWE reaction is generally robust, but yield can be compromised by incomplete reactions, improper base selection, or side product formation.

Question: My HWE reaction is sluggish or incomplete, resulting in a low yield of the cinnamate ester. What are the common causes?

Answer: This is a frequent issue, often traceable to three key areas:

  • Base and Deprotonation: The phosphonate ester must be fully deprotonated to form the reactive ylide.

    • Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose. However, its effectiveness depends on its quality and the solvent. Older NaH may have a passivating layer of NaOH. The solvent (typically THF or DME) must be rigorously anhydrous, as water will quench the base and the ylide.

    • Solution: Use fresh, high-quality NaH from a sealed container. Ensure your solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Allow sufficient time for the deprotonation to complete (often indicated by the cessation of H₂ gas evolution) before adding the aldehyde.

  • Reagent Purity: The purity of 4-bromobenzaldehyde is crucial.

    • Causality: The primary impurity in benzaldehydes is the corresponding benzoic acid, formed via air oxidation. This acid will neutralize the base, reducing the amount available to form the ylide and thus lowering the yield.

    • Solution: Check the purity of your 4-bromobenzaldehyde by NMR or melting point. If significant oxidation has occurred, purify it by recrystallization or distillation before use.

  • Reaction Temperature:

    • Causality: While the deprotonation is often initiated at 0 °C for safety, allowing the reaction to warm to room temperature or even gentle heating (40-50 °C) after aldehyde addition can be necessary to drive the reaction to completion.

    • Solution: Monitor the reaction by TLC. If it stalls at room temperature, consider gently heating the mixture for a few hours.

G Start Low HWE Yield CheckBase Is NaH fresh & solvent anhydrous? Start->CheckBase CheckAldehyde Is 4-bromobenzaldehyde pure? CheckBase->CheckAldehyde Yes Sol_Base Use fresh NaH. Use rigorously dry solvent (THF). CheckBase->Sol_Base No CheckTemp Was reaction temperature optimized? CheckAldehyde->CheckTemp Yes Sol_Aldehyde Purify aldehyde (recrystallize/distill) to remove acidic impurities. CheckAldehyde->Sol_Aldehyde No Sol_Temp Monitor by TLC. Warm to RT or heat gently (40-50 °C) to drive to completion. CheckTemp->Sol_Temp No

Caption: Troubleshooting Decision Tree for the HWE Reaction.

Question: How can I ensure high selectivity for the desired E-alkene isomer?

Answer: The HWE reaction is renowned for its high E-selectivity when using stabilized ylides, such as the one derived from diethyl (phosphono)acetate.[1][2]

  • Mechanistic Insight: The stereochemical outcome is determined by the relative rates of elimination from the diastereomeric betaine intermediates. The pathway leading to the E-alkene is kinetically favored and thermodynamically more stable, making it the major product under standard conditions.

  • Practical Steps: For this specific substrate, standard reaction conditions (NaH in THF) will overwhelmingly favor the E-isomer (>95%). No special precautions are typically needed beyond ensuring the reaction runs cleanly. The small amount of Z-isomer is usually removed during purification of the final alcohol.

Part B: Selective Reduction Stage

This is the most critical step for yield and purity. The primary challenge is reducing the aldehyde to an alcohol without reducing the conjugated C=C double bond.

Question: I am observing significant amounts of the saturated alcohol, 3-(4-Bromophenyl)propan-1-ol, in my final product. How do I prevent this over-reduction?

Answer: This indicates that your reducing agent is not chemoselective enough. The C=C bond is being reduced along with the C=O bond. The solution is to use a reagent system specifically designed for 1,2-reduction of α,β-unsaturated carbonyls.

  • The Luche Reduction: The gold standard for this transformation is the Luche Reduction, which uses sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in a protic solvent like methanol.[3][4]

    • Causality & Mechanism: According to Hard-Soft Acid-Base (HSAB) theory, the carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the alkene is "soft". NaBH₄ alone can act as both a hard and soft hydride source, leading to a mixture of 1,2- and 1,4-reduction (over-reduction). Cerium(III) chloride is a Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardness". This directs the "hard" hydride donor (formed from NaBH₄ and the methanol solvent) to attack the carbonyl carbon exclusively.[3]

    • Solution: Switch your reduction method to the Luche conditions. Dissolve your starting aldehyde and CeCl₃·7H₂O in methanol, cool the solution to 0 °C, and then add NaBH₄ portion-wise. The reaction is typically fast and highly selective.

G Mechanism Luche Reduction Mechanism 1. Activation CeCl₃ coordinates to the carbonyl oxygen, making the C=O carbon a 'harder' electrophile. 2. Hydride Attack NaBH₄, a 'hard' hydride source, selectively attacks the activated carbonyl carbon (1,2-addition). 3. Result The C=C double bond (a 'soft' center) remains untouched.

Caption: Key mechanistic steps of the Luche Reduction.

Question: My reduction of the intermediate aldehyde is incomplete, even after extended reaction times. What could be the problem?

Answer: Incomplete reduction under Luche conditions is uncommon but can occur for a few reasons:

  • Reagent Stoichiometry & Quality:

    • Causality: You may be using an insufficient amount of NaBH₄. While catalytic CeCl₃ is sometimes used, typically 0.4 to 1.0 equivalents are employed to ensure full carbonyl activation. The NaBH₄ should be in slight excess (1.1-1.5 equivalents). The quality of the CeCl₃·7H₂O is also important; it should be a free-flowing white to pale pink solid.

    • Solution: Ensure you are using a slight excess of fresh NaBH₄. Verify the quality of your cerium chloride.

  • Reaction Temperature:

    • Causality: The reaction is typically run at 0 °C to maximize selectivity. However, if the reaction is very slow, allowing it to warm to room temperature may be necessary.

    • Solution: Monitor the reaction by TLC. If it stalls at 0 °C after 30-60 minutes, remove the ice bath and allow it to stir at room temperature.

  • Alternative: DIBAL-H Reduction: If you are reducing the precursor ester directly to the alcohol, Diisobutylaluminium hydride (DIBAL-H) is an excellent choice.[5][6][7]

    • Causality: DIBAL-H is a powerful and sterically hindered reducing agent. At low temperatures (-78 °C), it can cleanly reduce esters to aldehydes (using 1 equivalent) or to primary alcohols (using >2 equivalents) without affecting the double bond.[8][9]

    • Solution: For the direct ester-to-alcohol conversion, dissolve the ester in an anhydrous solvent like THF or DCM, cool to -78 °C, and slowly add ~2.2 equivalents of DIBAL-H solution. Careful temperature control is paramount to prevent side reactions.

Section 3: Optimized Experimental Protocols

These protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: (2E)-Ethyl 3-(4-bromophenyl)prop-2-enoate via HWE Reaction
  • Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).

  • Solvent: Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and add anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add diethyl (phosphono)acetate (1.05 eq.) dropwise via the dropping funnel.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until H₂ evolution ceases.

  • Aldehyde Addition: Cool the resulting clear solution back to 0 °C. Add a solution of 4-bromobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight, or until TLC analysis indicates full consumption of the aldehyde.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes).

Protocol 2: 3-(4-Bromophenyl)prop-2-en-1-ol via Luche Reduction
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add (2E)-3-(4-bromophenyl)prop-2-enal (1.0 eq.) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0 eq.).

  • Solvent: Add methanol to dissolve the solids (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath. The solution may become a slurry.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 5-10 minutes. Vigorous gas evolution will be observed.

  • Completion: Stir the reaction at 0 °C for 30-60 minutes. Monitor by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding water. Reduce the volume of methanol on a rotary evaporator. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexanes) to yield the title compound as a white solid.

Section 4: Data & Reagent Summary Tables

Table 1: HWE Reaction Parameters
Parameter Recommendation
4-Bromobenzaldehyde1.0 eq.
Diethyl (phosphono)acetate1.05 eq.
Base (NaH, 60%)1.1 eq.
SolventAnhydrous THF
Temperature0 °C to Room Temperature
Typical Yield85-95%
Table 2: Luche Reduction Parameters
Parameter Recommendation
(2E)-3-(4-bromophenyl)prop-2-enal1.0 eq.
CeCl₃·7H₂O1.0 eq.
NaBH₄1.1 eq.
SolventMethanol
Temperature0 °C
Typical Yield90-98%

References

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • Rosli, M. M., et al. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 62(4). [Link]

  • Ng, S.-L., et al. (2006). 3-(4-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(5), o2175-o2177. [Link]

  • Arshad, N., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. [Link]

  • Panicker, C. Y., et al. (2007). 1-(4-Bromophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4565. [Link]

  • Arshad, N., et al. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

  • Dutkiewicz, G., et al. (2010). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1243-o1244. [Link]

  • Patel, H. J., et al. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Grienke, J. L., et al. (2015). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o892–o893. [Link]

  • Al-Zoubi, R. M., et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(19), 6563. [Link]

  • Dembinski, R., et al. (2012). Results of the Heck reaction of cinnamyl alcohol with iodobenzene. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Luche Reduction. [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Sciencemadness Discussion Board. (2017). Reduce cinnamaldehyde to hydrocinnamaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ADI Chemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]

  • Studylib. (n.d.). Cinnamaldehyde Reduction Lab: Procedure & Questions. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Aldehyde - Common Conditions. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • The Organic Chemistry Tutor. (2020). Luche Reduction. [Link]

  • Royal Society of Chemistry. (2023). Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air. [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]

  • Fan, Y., et al. (2006). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Chemistry Letters, 35(4), 424-425. [Link]

  • Reddit. (2022). Reduction with DIBAL-H. [Link]

  • Bak-Sypien, I. I., et al. (2021). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry, 19(33), 7116-7141. [Link]

  • Horváth, Z., et al. (2019). Highly Selective Continuous Flow Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol in a Pt/SiO2 Coated Tube Reactor. Catalysts, 9(1), 77. [Link]

  • Wang, L., et al. (2004). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o696–o698. [Link]

  • The Organic Chemistry Tutor. (2024). Luche Reduction #organicchemistry #organicchemistrytutor #synthesis. [Link]

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Technical Support Center: Purification of 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(4-Bromophenyl)prop-2-en-1-ol. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during the purification of this important synthetic intermediate. The advice herein is based on established chemical principles and practical laboratory experience.

Introduction: Understanding the Molecule and Its Challenges

3-(4-Bromophenyl)prop-2-en-1-ol is a cinnamyl alcohol derivative. Its structure, featuring an allylic alcohol, a conjugated π-system, and a heavy bromine atom, presents a unique set of purification challenges. The primary difficulties arise from:

  • Potential for Isomerization: The allylic alcohol moiety can be susceptible to rearrangement under acidic or thermal stress.[1][2]

  • Similar Polarity of Impurities: Key impurities, such as the starting aldehyde (4-bromocinnamaldehyde) or the over-reduced saturated alcohol (3-(4-Bromophenyl)propan-1-ol), often have polarities close to the desired product, complicating chromatographic separation.

  • Thermal Instability: Like many allylic alcohols, prolonged exposure to high temperatures during solvent evaporation or distillation can lead to degradation or side reactions.

This guide will address these issues in a practical, question-and-answer format.

Section 1: Initial Analysis and Impurity Profiling

A successful purification begins with a thorough understanding of the crude reaction mixture.

Q1: How can I quickly assess the purity of my crude product and identify the main impurities?

A1: Thin-Layer Chromatography (TLC) is the most effective initial step.

  • Rationale: TLC provides a rapid, qualitative snapshot of your mixture. The relative positions of the spots (retention factor, Rf) indicate the polarity of the components, which is crucial for developing a column chromatography method.

  • Protocol:

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system of intermediate polarity, such as 3:1 Hexanes:Ethyl Acetate.

    • Visualize the spots using a UV lamp (254 nm) and a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate), as the alcohol may not be strongly UV-active.

  • Interpretation:

    • Starting Aldehyde (4-bromocinnamaldehyde): Will appear as a less polar spot (higher Rf) than the alcohol.

    • Product (3-(4-Bromophenyl)prop-2-en-1-ol): This is your target spot.

    • Saturated Alcohol (3-(4-Bromophenyl)propan-1-ol): Will have a polarity very similar to your product, often appearing as a slightly lower Rf spot or co-eluting.[3]

    • Baseline: Highly polar impurities or baseline decomposition.

Impurity Polarity Map

This diagram illustrates the typical elution order of the target compound and related impurities on a normal-phase silica gel column, from least polar (top) to most polar (bottom).

G cluster_0 Column Elution Order (Normal Phase) Aldehyde 4-Bromocinnamaldehyde (Less Polar, Higher Rf) Product 3-(4-Bromophenyl)prop-2-en-1-ol (Target) Aldehyde->Product Increasing Polarity Saturated_Alcohol 3-(4-Bromophenyl)propan-1-ol (More Polar, Lower Rf) Product->Saturated_Alcohol Increasing Polarity Baseline Baseline Impurities (Most Polar, Lowest Rf) Saturated_Alcohol->Baseline Increasing Polarity

Caption: Relative polarity and elution order of key species.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Q2: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A2: Oiling out occurs when the solute comes out of the solution as a liquid phase because the temperature is above the melting point of the solute in the impure solvent.

  • Causality: The solubility of the compound in the chosen solvent is too high, or the solution is too concentrated. Impurities can also depress the melting point, exacerbating the issue.

  • Solutions:

    • Add More Solvent: Immediately add more hot solvent to redissolve the oil.

    • Lower the Crystallization Temperature: Allow the solution to cool much more slowly. Start cooling from a slightly lower temperature by adding a small amount of a miscible "anti-solvent" (one in which your compound is less soluble) before cooling.

    • Change Solvents: Use a solvent system where the compound is less soluble at higher temperatures. Refer to the solvent selection table below.

Q3: What are the best solvents for recrystallizing 3-(4-Bromophenyl)prop-2-en-1-ol?

A3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system often provides the best results.

  • Recommended Systems:

    • Toluene/Hexanes: Dissolve the crude solid in a minimum amount of hot toluene and slowly add hot hexanes until the solution becomes faintly cloudy. Allow to cool slowly.

    • Ethanol/Water: Dissolve in hot ethanol and add hot water dropwise until persistent turbidity is observed. Re-heat to clarify and then cool slowly.

    • Acetone: For some related chalcone structures, repeated recrystallization from acetone has proven effective.[4]

Table 1: Recrystallization Solvent Selection Guide
Solvent SystemBoiling Point (°C)Rationale & Use Case
Toluene/Hexanes Toluene: 111Hexanes: 69Good for moderately non-polar compounds. The wide boiling point difference allows for fine-tuning of solubility.
Ethanol/Water Ethanol: 78Water: 100Excellent for polar compounds like alcohols. Water acts as the anti-solvent.
Dichloromethane/Hexanes DCM: 40Hexanes: 69A lower-boiling point option. Useful if the compound is heat-sensitive, but requires careful handling due to volatility.

Section 3: Troubleshooting Column Chromatography

Chromatography is often necessary when recrystallization fails or when impurities are very similar to the product.

Q4: My product is streaking or tailing down the column. How can I get sharp bands?

A4: Tailing is often caused by overloading the column, poor solubility in the mobile phase, or interactions with the stationary phase.

  • Causality & Solutions:

    • Overloading: The amount of crude material is too large for the column diameter. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

    • Acidity of Silica: Standard silica gel is slightly acidic (pH ~4-5). The hydroxyl group of your alcohol can interact strongly with acidic silanol groups, causing tailing.

      • Protocol for Neutralization: Pre-treat the silica gel by preparing a slurry in your mobile phase containing 1% triethylamine (Et3N). The Et3N will cap the acidic sites. Pack the column with this slurry.

    • Solvent Polarity: If the mobile phase is too weak (not polar enough), the compound will move slowly and spread out. If it's too strong, it will elute too quickly with poor separation. Aim for an Rf of 0.25-0.35 on your analytical TLC for the best separation.

Q5: I can't separate my product from the saturated alcohol, 3-(4-Bromophenyl)propan-1-ol. What should I do?

A5: This is a common and difficult separation due to the very similar polarities.

  • Strategy: You need to maximize the resolving power of your chromatography.

    • Use a Weaker Mobile Phase: Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the retention time of both compounds but can improve the separation between them. For example, switch from 20% EtOAc/Hexanes to 10% or 15% EtOAc/Hexanes.

    • Employ a Different Solvent System: Sometimes, changing the nature of the solvents can alter selectivity. Try a system like Dichloromethane/Ethyl Acetate or Toluene/Acetone.

    • Use High-Performance Flash Chromatography: Systems with finer silica particles and precise gradient control can achieve separations that are impossible with standard glass columns.

Troubleshooting Workflow: Failed Column Chromatography

This workflow guides the user through diagnosing a common issue: the desired product is not found in the collected fractions.

G start No Product in Fractions After Column check_tlc Re-spot crude material and all collected fractions on one TLC plate. start->check_tlc product_on_column Is the product spot visible at the baseline of the column loading spot? check_tlc->product_on_column Analyze TLC product_degraded Does the crude spot look clean but the column fractions show multiple new, lower Rf spots? product_on_column->product_degraded No flush_column Action: Flush column with a very polar solvent (e.g., 10% Methanol in DCM). Test the eluent. product_on_column->flush_column Yes neutralize_silica Cause: Degradation on acidic silica. Action: Repeat column with neutralized silica gel (add 1% Et3N to mobile phase). product_degraded->neutralize_silica Yes other_issue If crude material also looks degraded, the issue is in the reaction workup, not the column. product_degraded->other_issue No reassess_polarity Cause: Mobile phase was too weak. Action: Re-develop TLC to find a solvent system that gives the product an Rf of ~0.3. flush_column->reassess_polarity If product elutes

Sources

Technical Support Center: Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable cinnamyl alcohol derivative. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

The primary route to synthesizing 3-(4-Bromophenyl)prop-2-en-1-ol involves the selective reduction of the aldehyde group in the precursor, 4-bromocinnamaldehyde, while preserving the conjugated carbon-carbon double bond. This selective reduction is the critical step where most side reactions occur.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both the mechanistic cause and a validated protocol for resolution.

Problem 1: My yield is low, and I've isolated a significant amount of the saturated alcohol, 3-(4-bromophenyl)propan-1-ol. What happened?

Answer: This is a classic case of over-reduction, a common side reaction when reducing α,β-unsaturated aldehydes.[1][2] The issue arises from a competing reaction pathway known as 1,4-conjugate addition (or Michael addition) of the hydride reagent to the carbon-carbon double bond, which is then followed by the reduction of the resulting aldehyde. The desired pathway is a direct 1,2-addition to the carbonyl carbon.

Mechanistic Insight: Standard sodium borohydride (NaBH₄) can act as a "soft" nucleophile, which has a tendency to attack the "soft" electrophilic β-carbon of the conjugated system (1,4-addition).[3] This saturates the double bond. To favor the desired 1,2-addition, a "harder" nucleophile or modification of the reaction conditions is necessary.

The Luche reduction is a highly effective method for achieving selective 1,2-reduction of enones and enals.[4][5] This reaction employs cerium(III) chloride (CeCl₃) in conjunction with NaBH₄. The Ce³⁺ ion is a hard Lewis acid that coordinates to the hard oxygen atom of the carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, effectively "hardening" it and directing the hydride attack specifically to this site (1,2-addition).[4]

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Optimized Protocol: Luche Reduction for Selective 1,2-Addition [4]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromocinnamaldehyde (1 equivalent) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 equivalents) in methanol (MeOH) at room temperature. Stir until the salt is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial for maximizing selectivity.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the cooled solution. Monitor the reaction for gas evolution (hydrogen) and control the addition rate to maintain the temperature below 5°C.

  • Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC), checking for the disappearance of the starting aldehyde spot. The reaction is typically complete within 30 minutes.

  • Quenching & Workup: Once complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~5.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel.[6][7]

Reducing System Typical Selectivity (1,2- vs 1,4-addition) Key Conditions Primary Side Product
NaBH₄ in EtOH/MeOHModerate to Low0°C to RT3-(4-bromophenyl)propan-1-ol
LiAlH₄ in THF/EtherLow (highly reactive)-78°C to 0°C, strict anhydrous3-(4-bromophenyl)propan-1-ol
DIBAL-H in TolueneHigh-78°COver-reduction to alkane (minor)
NaBH₄ / CeCl₃ (Luche) Very High (>98%) 0°C, MeOH Minimal
Problem 2: My final product is contaminated with an acidic impurity, identified as 4-bromocinnamic acid. How can this be avoided?

Answer: The presence of 4-bromocinnamic acid indicates oxidation of the starting material, 4-bromocinnamaldehyde. Aldehydes, particularly when impure or exposed to air over long periods, are susceptible to oxidation to the corresponding carboxylic acid.

Causality & Prevention:

  • Reagent Quality: The starting 4-bromocinnamaldehyde may already contain the acid impurity. Always check the purity of the starting material by NMR or melting point before beginning the reaction. If necessary, purify the aldehyde by recrystallization or chromatography.

  • Reaction Atmosphere: Performing the reaction under an inert atmosphere (nitrogen or argon) minimizes contact with atmospheric oxygen, preventing in situ oxidation.

  • Storage: Store 4-bromocinnamaldehyde under an inert atmosphere, protected from light, and at a cool temperature to prevent slow oxidation over time.

Troubleshooting: If the acid is already present in your product mixture, it can be removed during the workup. After the initial extraction, wash the combined organic layers with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 4-bromocinnamic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral product alcohol remains in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reduction?

A1: For standard NaBH₄ reductions, protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used and are often required for the reaction mechanism.[8][9] For the Luche reduction, methanol is the solvent of choice as it participates in the formation of the active reducing species with CeCl₃.[4] For reductions with lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are mandatory due to the high reactivity of these reagents with protic sources.[10]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most convenient method.[8] Use a mobile phase such as 20-30% ethyl acetate in hexanes. The starting aldehyde is less polar and will have a higher Rf value than the product alcohol, which is more polar due to its hydroxyl group. Spot the reaction mixture alongside a co-spot of the starting material. The reaction is complete when the starting material spot has completely disappeared.

Q3: What is the recommended purification method for the final product?

A3: Flash column chromatography on silica gel is the most effective method for obtaining highly pure 3-(4-Bromophenyl)prop-2-en-1-ol.[6][7] A gradient elution starting with a low polarity solvent system (e.g., 10% ethyl acetate/hexanes) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate/hexanes) will effectively separate the desired product from non-polar impurities and the more polar saturated diol, if present.

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References

  • ResearchGate. Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Available from: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

  • Chemistry Stack Exchange. Why does NaBH4 reduce double bonds conjugated to carbonyl groups, while LiAlH4 does not?. Available from: [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

  • Filo. Cinnamaldehyde with nabh4 reaction. Available from: [Link]

  • National Institutes of Health (NIH). Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. Available from: [Link]

  • Organic Chemistry Portal. Luche Reduction. Available from: [Link]

  • YouTube. Luche Reduction. Available from: [Link]

  • Chemguide. reduction of aldehydes and ketones. Available from: [Link]

  • Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineerin. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Bromophenyl)prop-2-en-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(4-Bromophenyl)prop-2-en-1-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol derivatives. The underlying causality for each recommendation is explained to provide a deeper understanding of the reaction mechanics.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Question: I am attempting to synthesize a 3-(4-Bromophenyl)prop-2-en-1-ol derivative via a Suzuki coupling of 4-bromocinnamyl alcohol with an arylboronic acid, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions are a common issue stemming from several factors related to the catalyst, reagents, and reaction conditions.[1][2] Here is a systematic approach to diagnosing and resolving the problem:

1. Catalyst Activity and Integrity:

  • Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating (e.g., forming palladium black).[3] Inefficient reduction of the precatalyst is a common hurdle.[4]

  • Troubleshooting:

    • Pre-catalyst Choice: Ensure you are using a high-quality palladium source. For Suzuki reactions, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common.[3] If one fails, consider switching to a more active pre-catalyst system, such as those incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4]

    • Ligand Selection: The choice of ligand is critical. For electron-rich aryl bromides, bulky phosphine ligands can promote the oxidative addition step.[5]

    • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing your solvent and reaction vessel.

2. Reaction Parameters:

  • Cause: Suboptimal temperature, solvent, or base can significantly hinder the reaction rate and yield.

  • Troubleshooting:

    • Solvent: The choice of solvent can dramatically impact the solubility of reagents and the stability of the catalytic species. For Suzuki couplings, common solvents include toluene, dioxane, and DMF, often with water as a co-solvent.[3]

    • Base: The base is crucial for the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can influence the reaction outcome.

    • Temperature: While many cross-coupling reactions proceed at elevated temperatures (e.g., 80-110 °C), excessive heat can lead to catalyst decomposition. If you observe the formation of palladium black, consider lowering the temperature.

3. Reagent Quality and Stoichiometry:

  • Cause: Impurities in your starting materials or incorrect stoichiometry can inhibit the catalyst or lead to side reactions.

  • Troubleshooting:

    • Purity of Starting Materials: Ensure your 4-bromophenyl derivative and coupling partner (e.g., boronic acid) are pure. Boronic acids, in particular, can dehydrate to form boroxines, which may have different reactivity.

    • Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion.

Issue 2: Formation of Significant Side Products

Question: During my Heck reaction to form a 3-(4-Bromophenyl)prop-2-en-1-ol derivative, I am observing the formation of a significant amount of homocoupled product from my alkene. How can I suppress this side reaction?

Answer:

Homocoupling is a common side reaction in palladium-catalyzed couplings.[1] In the context of a Heck reaction, this typically involves the dimerization of the alkene. Several factors can contribute to this:

1. Reaction Conditions Favoring Homocoupling:

  • Cause: High temperatures and prolonged reaction times can sometimes favor homocoupling pathways.

  • Troubleshooting:

    • Temperature Optimization: Try running the reaction at a lower temperature. This may slow down the desired reaction but can disproportionately suppress the undesired homocoupling.

    • Reaction Time: Monitor the reaction progress by TLC or GC-MS and quench it as soon as the starting material is consumed to avoid over-exposure to reaction conditions that may promote side reactions.

2. Catalyst System:

  • Cause: The choice of palladium source and ligands can influence the selectivity of the reaction.

  • Troubleshooting:

    • Ligand Modification: The use of specific ligands can sometimes mitigate homocoupling. Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands.

    • Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the yield of the desired product and reduce side reactions.

3. Oxygen Contamination:

  • Cause: The presence of oxygen can lead to oxidative homocoupling.

  • Troubleshooting:

    • Thorough Degassing: Ensure that your solvent and reaction setup are rigorously degassed to remove any dissolved oxygen.

Issue 3: Poor Stereoselectivity in Wittig or Horner-Wadsworth-Emmons (HWE) Reactions

Question: I am synthesizing a 3-(4-Bromophenyl)prop-2-en-1-ol derivative using a Horner-Wadsworth-Emmons reaction with 4-bromobenzaldehyde, but I am getting a mixture of E and Z isomers. How can I improve the E-selectivity?

Answer:

The Horner-Wadsworth-Emmons (HWE) reaction is generally known for its high E-selectivity, which arises from the thermodynamic stability of the E-alkene product.[6][7] However, several factors can influence the stereochemical outcome.

1. Nature of the Phosphonate Ylide:

  • Cause: Stabilized ylides (those with electron-withdrawing groups) typically provide high E-selectivity. The structure of the phosphonate reagent is key.

  • Troubleshooting:

    • Ylide Choice: Ensure you are using a stabilized phosphonate ylide. For the synthesis of an α,β-unsaturated alcohol, you would typically start with a phosphonate ester that, after reaction with the aldehyde, leads to an α,β-unsaturated ester, which can then be reduced.

2. Reaction Conditions:

  • Cause: The choice of base and solvent can impact the stereoselectivity.

  • Troubleshooting:

    • Base: Strong, non-nucleophilic bases like NaH or KHMDS are often preferred. The use of lithium bases can sometimes lead to decreased E-selectivity due to the formation of chelated intermediates.

    • Solvent: Aprotic solvents like THF or DME are commonly used.

    • Still-Gennari Modification: For Z-selectivity, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF), can be employed.[8]

3. Aldehyde Purity:

  • Cause: Impurities in the 4-bromobenzaldehyde could potentially interfere with the reaction.

  • Troubleshooting:

    • Purification: Ensure the aldehyde is pure. If it has been stored for a long time, it may have oxidized to the corresponding carboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol derivatives.

Q1: What are the most common synthetic routes to 3-(4-Bromophenyl)prop-2-en-1-ol?

A1: There are several effective methods:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are among the most versatile methods.[4][9]

    • Heck Reaction: Coupling of 4-bromoiodobenzene with allyl alcohol.

    • Suzuki Reaction: Coupling of a suitable vinyl boronic acid or ester with 1,4-dibromobenzene.

    • Sonogashira Coupling: Coupling of 4-bromoiodobenzene with propargyl alcohol, followed by selective reduction of the alkyne.[10][11]

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These involve the reaction of 4-bromobenzaldehyde with a suitable phosphorus ylide or phosphonate carbanion, respectively, followed by reduction of the resulting α,β-unsaturated carbonyl compound.[6][12][13]

  • Reduction of 3-(4-Bromophenyl)propenal (4-Bromocinnamaldehyde): Selective reduction of the aldehyde functionality of 4-bromocinnamaldehyde to the corresponding alcohol.[14]

Q2: How can I selectively reduce 4-bromocinnamaldehyde to 4-bromocinnamyl alcohol without reducing the double bond?

A2: Selective reduction of the aldehyde in the presence of a conjugated double bond can be achieved using specific reducing agents:

  • Sodium Borohydride (NaBH₄) with Cerium(III) Chloride (Luche Reduction): This is a classic method for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes.

  • Diisobutylaluminium Hydride (DIBAL-H): At low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce the aldehyde.

  • Transfer Hydrogenation: Using a hydrogen donor like isopropanol in the presence of a suitable catalyst can achieve selective reduction.[15]

Q3: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling for the synthesis of a 3-(4-Bromophenyl)prop-2-en-1-ol derivative?

A3: The key parameters for optimizing a Suzuki-Miyaura coupling are:

ParameterConsiderations
Palladium Catalyst The choice of palladium precursor and ligand is crucial. For challenging couplings, consider using pre-formed catalysts or highly active ligand systems.
Base The strength and type of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly affect the reaction rate and yield.
Solvent A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is often used to facilitate the dissolution of both the organic and inorganic reagents.
Temperature Typically ranges from room temperature to reflux, depending on the reactivity of the substrates.
Reaction Time Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid decomposition.

Q4: How can I purify the final 3-(4-Bromophenyl)prop-2-en-1-ol product?

A4: Purification is typically achieved through standard laboratory techniques:

  • Extraction: After quenching the reaction, an aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is performed to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.[16]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

  • Distillation: For liquid derivatives, vacuum distillation may be an option, although care must be taken to avoid decomposition at high temperatures.[17]

Section 3: Visualizations and Protocols

Experimental Workflow for a Typical Suzuki Coupling

Suzuki_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Base, and Solvent start->reagents degas Degas Mixture (e.g., N2 bubbling or Freeze-Pump-Thaw) reagents->degas add_catalyst Add Palladium Catalyst and Ligand under Inert Atmosphere degas->add_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_0 Heck Catalytic Cycle pd0 Pd(0)L2 pdiil R-Pd(II)-X      L2 pd0->pdiil R-X oxidative_addition Oxidative Addition complex1 R-Pd(II)-X (Alkene)    L2 pdiil->complex1 Alkene coordination Alkene Coordination migratory_insertion Migratory Insertion beta_hydride β-Hydride Elimination reductive_elimination Reductive Elimination complex2 Intermediate complex1->complex2 complex3 Product-Pd(II)-H Complex complex2->complex3 complex3->pd0 Base -HB-X

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol: Horner-Wadsworth-Emmons Olefination

Materials:

  • Phosphonate ester (e.g., triethyl phosphonoacetate)

  • Base (e.g., NaH, 60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., THF)

  • 4-Bromobenzaldehyde

  • Reaction vessel with a magnetic stirrer and under an inert atmosphere

Procedure:

  • To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add the phosphonate ester (1.1 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting ylide solution back to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product (an α,β-unsaturated ester) by column chromatography.

  • The resulting ester can then be selectively reduced to the desired 3-(4-Bromophenyl)prop-2-en-1-ol.

References

  • Ortega-Jiménez, F., Penieres-Carrillo, J. G., Lagunas Rivera, S., & Ortega-Alfaro, M. C. (Year). Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a. ResearchGate. [Link]

  • (Year). CN102746120A - Synthetic method of cinnamyl alcohol derivatives - Google Patents.
  • (Year). THE REDUCTION OF CINNAMIC ALDEHYDE TO CINNAMYL ALCOHOL IN THE PRESENCE OF PLATINUM-OXIDE PLATINUM BLACK AND PROMOTERS. XI. Journal of the American Chemical Society. [Link]

  • (Year). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. KAUST Repository. [Link]

  • (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • (Year). Unexpected course of Wittig reaction when using cinnamyl aldehyde as a substrate. ResearchGate. [Link]

  • (Year). Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. [Link]

  • (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. [Link]

  • (Year). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • (2018). Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • (2020). Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system. NIH. [Link]

  • (Year). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. ResearchGate. [Link]

  • (Year). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents.
  • (1992). A new palladium-catalyzed synthesis of 3-substituted 2-aryliden-2,3-dihydro-1H-inden-1-ones. Sci-Hub. [Link]

  • (Year). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. ResearchGate. [Link]

  • (Year). Wittig Reaction Practice Problems - Chemistry Steps. Chemistry Steps. [Link]

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  • (Year). CN101348419B - A kind of method that cinnamaldehyde prepares cinnamyl alcohol through hydrogen transfer reaction - Google Patents.
  • (Year). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC - PubMed Central. PubMed Central. [Link]

  • (Year). Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Wei, L.-M., et al. (2006). Synthesis of Tetraarylallenes via Palladium-Catalyzed Addition-Elimination Reactions of 1,1,3-Triaryl-2-propyn-1-ols with Aryl Iodides. ResearchGate. [Link]

  • (Year). Horner-Wadsworth-Emmons Reaction - NROChemistry. NROChemistry. [Link]

  • (Year). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv. ChemRxiv. [Link]

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  • Fan, Y., Wu, Q., Jin, D., Zou, Y., Liao, S., & Xu, J. (Year). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. ResearchGate. [Link]

  • (Year). Purification and characterization of cinnamyl alcohol dehydrogenase from tobacco stems. Europe PMC. [Link]

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Technical Support Center: 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Bromophenyl)prop-2-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experiments with this compound. The information provided is based on established chemical principles and data from related molecular structures.

I. Understanding the Stability of 3-(4-Bromophenyl)prop-2-en-1-ol

3-(4-Bromophenyl)prop-2-en-1-ol is an allylic alcohol. This class of compounds exhibits a unique stability profile due to resonance between the double bond and the hydroxyl group.[1] However, the allylic alcohol moiety is also susceptible to oxidation. The presence of a bromine atom on the phenyl ring introduces an electron-withdrawing effect, which can influence the reactivity of the molecule.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-(4-Bromophenyl)prop-2-en-1-ol?

A1: Based on the chemistry of cinnamyl alcohol and its derivatives, the most probable degradation pathways for 3-(4-Bromophenyl)prop-2-en-1-ol involve oxidation of the allylic alcohol.[2] This can occur through autoxidation upon exposure to air, or be accelerated by heat, light, and the presence of metal ions. The primary degradation products are likely to be:

  • 3-(4-Bromophenyl)prop-2-enal: The corresponding aldehyde, formed by the oxidation of the primary alcohol.[3]

  • 3-(4-Bromophenyl)prop-2-enoic acid: Further oxidation of the aldehyde leads to the carboxylic acid.[3]

  • Epoxides: Oxidation of the double bond can lead to the formation of epoxides, which are often highly reactive.[2]

Under harsh conditions, such as high heat or strong UV radiation, degradation involving the carbon-bromine bond or the phenyl ring can also occur.[3][4]

Q2: How should I properly store 3-(4-Bromophenyl)prop-2-en-1-ol to minimize degradation?

A2: To ensure the long-term stability of 3-(4-Bromophenyl)prop-2-en-1-ol, it is recommended to store it at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen) . It should be protected from light.

Q3: What are some common impurities I might find in my sample of 3-(4-Bromophenyl)prop-2-en-1-ol?

A3: Impurities can arise from the synthesis process or from degradation. Common impurities may include:

  • Starting materials: Residual starting materials from the synthesis, such as 4-bromobenzaldehyde.

  • Oxidation products: As mentioned in Q1, the corresponding aldehyde and carboxylic acid are common degradation products that may be present as impurities.[2]

  • Solvents: Residual solvents from the purification process.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in my analytical run (e.g., HPLC, GC-MS). Sample degradation due to improper storage or handling.1. Verify that the compound has been stored under the recommended conditions (2-8°C, inert atmosphere, protected from light).2. Prepare fresh solutions for analysis.3. Consider running a forced degradation study to identify potential degradation products.
Presence of impurities from synthesis.1. Review the synthesis and purification procedure for potential side products.[1]2. If possible, re-purify the compound using an appropriate method like column chromatography.
Low yield or incomplete reaction in a subsequent synthetic step. The starting material has degraded, reducing the amount of active reagent.1. Confirm the purity of your 3-(4-Bromophenyl)prop-2-en-1-ol sample using a suitable analytical technique (e.g., NMR, HPLC) before starting your reaction.2. Use a freshly opened or recently purified batch of the compound.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Assess the stability of 3-(4-Bromophenyl)prop-2-en-1-ol in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure).2. Prepare stock solutions in a suitable solvent (e.g., DMSO) and make fresh dilutions in the aqueous assay medium immediately before use.
The presence of bioactive impurities.1. Characterize any significant impurities to determine if they could be contributing to the observed biological activity.2. Use highly purified material for final validation experiments.

IV. Experimental Protocols

Protocol 1: Monitoring Degradation by HPLC-MS

This protocol provides a general method for monitoring the degradation of 3-(4-Bromophenyl)prop-2-en-1-ol.

1. Sample Preparation: a. Prepare a stock solution of 3-(4-Bromophenyl)prop-2-en-1-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. b. To initiate a degradation study, dilute the stock solution in the desired stress condition medium (e.g., acidic, basic, oxidative, or under light/heat exposure). A typical starting concentration for analysis is 10 µg/mL.

2. HPLC-MS Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
  • Start at 95% A, 5% B.
  • Ramp to 5% A, 95% B over 15 minutes.
  • Hold at 95% B for 5 minutes.
  • Return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: UV at 254 nm and Mass Spectrometry (ESI in positive and negative ion modes).

3. Data Analysis: a. Monitor the decrease in the peak area of the parent compound over time. b. Identify potential degradation products by their mass-to-charge ratio (m/z) and retention time.[5]

Protocol 2: Characterization of Degradation Products by NMR

For structural elucidation of major degradation products.

1. Sample Preparation: a. Generate a sufficient quantity of the degradation product through a scaled-up forced degradation experiment. b. Isolate the degradation product using preparative HPLC or column chromatography. c. Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. NMR Analysis: a. Acquire ¹H NMR and ¹³C NMR spectra. b. For more detailed structural information, consider 2D NMR experiments such as COSY and HSQC.

3. Spectral Interpretation: a. Compare the spectra of the degradation product to that of the parent compound to identify structural changes. For example, the appearance of an aldehyde proton signal (~9-10 ppm in ¹H NMR) or a carboxylic acid proton signal (>10 ppm) would indicate oxidation.[2][6]

V. Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways of 3-(4-Bromophenyl)prop-2-en-1-ol.

Oxidative Degradation Pathway A 3-(4-Bromophenyl)prop-2-en-1-ol B 3-(4-Bromophenyl)prop-2-enal A->B Oxidation C 3-(4-Bromophenyl)prop-2-enoic acid B->C Oxidation

Caption: Oxidative degradation of 3-(4-Bromophenyl)prop-2-en-1-ol.

Photodegradation Pathway A 3-(4-Bromophenyl)prop-2-en-1-ol B Hydroxylated Intermediates A->B UV + •OH C Ring-Opened Products B->C Further Oxidation D Mineralization (CO2, H2O, HBr) C->D

Caption: A potential photodegradation pathway.

VI. References

  • Rosli, M. M., et al. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 62(4). Available at: [Link]

  • Katsigiallos, P., et al. (2015). Acid and base-catalyzed hydrolyses of aliphatic polycarbonates and polyesters. Polymer Degradation and Stability, 119, 12-21. Available at: [Link]

  • Carnevale, M., et al. (2023). Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. Catalysts, 13(4), 635. Available at: [Link]

  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]

  • Miyake, T., et al. (2022). Metabolic pathways of cinnamic acid derivatives in Brazilian green propolis in rats. Bioscience, Biotechnology, and Biochemistry, 86(7), 936-942. Available at: [Link]

  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108, 307-312. Available at: [Link]

  • Wagh, S. S., et al. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 10(6), 26-31. Available at: [Link]

  • Hagvall, L., et al. (2007). Cinnamyl alcohol oxidizes rapidly upon air exposure. Contact Dermatitis, 56(1), 31-36. Available at: [Link]

  • Wang, J., et al. (2021). Thermal decomposition of brominated butyl rubber. Preprints.org. Available at: [Link]

  • Serra, S., et al. (2020). Possible metabolic pathways of cinnamyl alcohol (A) by C. acutatum. ResearchGate. Available at: [Link]

  • Wagh, S. S., et al. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Advances, 11(25), 15303-15306. Available at: [Link]

  • Kumar, A., et al. (2014). MS(n), LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. Journal of Pharmaceutical and Biomedical Analysis, 88, 34-42. Available at: [Link]

  • Rajkumar, S., et al. (2018). 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. ResearchGate. Available at: [Link]

  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108, 307-312. Available at: [Link]

  • Zhang, L., et al. (2014). A pitfall of using 2-[(2E)-3-(4-tert-butylphenyl)- 2-methylprop- 2- enylidene]malononitrile as a matrix in MALDI TOF MS: Chemical adduction of matrix to analyte amino groups. Journal of the American Society for Mass Spectrometry, 25(11), 1898-1907. Available at: [Link]

  • INCHEM. (n.d.). Cinnamyl alcohol and related substances. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information. Green Chemistry. Available at: [Link]

  • Zagrodzka, J., et al. (2013). Identification of Radiodegradation Products of Acebutolol and Alprenolol by HPLC/MS/MS. Acta Poloniae Pharmaceutica, 70(1), 59-65. Available at: [Link]

  • Sutton, P. W., et al. (2019). Bio-derived production of cinnamyl alcohol via a three step biocatalytic cascade and metabolic engineering. Green Chemistry, 21(16), 4426-4431. Available at: [Link]

  • Dutkiewicz, G., et al. (2010). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1243-o1244. Available at: [Link]

  • PubChemLite. (n.d.). (2e)-3-(4-bromophenyl)prop-2-en-1-ol. Retrieved from [Link]

Sources

stability issues of 3-(4-Bromophenyl)prop-2-en-1-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Bromophenyl)prop-2-en-1-ol

Welcome to the technical support center for 3-(4-Bromophenyl)prop-2-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the integrity and reproducibility of your experiments.

Understanding the Stability of 3-(4-Bromophenyl)prop-2-en-1-ol

3-(4-Bromophenyl)prop-2-en-1-ol, an allylic alcohol, is a versatile chemical intermediate. However, its structure, containing a primary allylic alcohol, a carbon-carbon double bond, and a brominated aromatic ring, makes it susceptible to degradation under common laboratory conditions. Understanding these potential stability issues is crucial for obtaining reliable and reproducible results. The primary modes of degradation are oxidation and photodegradation, which can be influenced by solvent choice, pH, temperature, and exposure to light and air.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 3-(4-Bromophenyl)prop-2-en-1-ol in solution?

A1: The degradation of 3-(4-Bromophenyl)prop-2-en-1-ol is primarily driven by two pathways:

  • Oxidation: The allylic alcohol moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents. This can lead to the formation of 3-(4-bromophenyl)prop-2-enal (the corresponding aldehyde) or 3-(4-bromophenyl)prop-2-enoic acid (the corresponding carboxylic acid). Studies on the oxidation of the parent compound, cinnamyl alcohol, have shown its susceptibility to various oxidizing agents.[1]

  • Photodegradation: Brominated aromatic compounds are known to be sensitive to light, particularly in the UV spectrum.[2][3] Exposure to light can induce the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.

Q2: My solution of 3-(4-Bromophenyl)prop-2-en-1-ol has turned yellow. What is the likely cause?

A2: A yellow discoloration is a common indicator of degradation. This is often due to the formation of conjugated systems that absorb visible light. The oxidation of the alcohol to the corresponding aldehyde, 3-(4-bromophenyl)prop-2-enal, extends the conjugation of the molecule, which can shift its absorption spectrum into the visible range, appearing as a yellow tint. Polymerization or the formation of other complex degradation products can also contribute to color changes.

Q3: What are the recommended solvents for preparing stock solutions of 3-(4-Bromophenyl)prop-2-en-1-ol?

A3: The choice of solvent is critical for maintaining the stability of 3-(4-Bromophenyl)prop-2-en-1-ol.

  • Recommended: Anhydrous, deoxygenated aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used for initial stock solutions due to their high solubilizing capacity. However, it is crucial to use high-purity, anhydrous grades, as water and impurities can promote degradation. While DMSO is a good solvent, it can decrease the thermodynamic stability of some molecules and should be used with caution, especially for long-term storage.[4]

  • Use with Caution: Protic solvents like ethanol or methanol can also be used, but they are more likely to contain water and can participate in certain degradation reactions. If using alcohols, ensure they are of the highest purity and are anhydrous.

  • Avoid: Solvents that are prone to forming peroxides, such as older bottles of tetrahydrofuran (THF) or diethyl ether, should be avoided unless they have been freshly distilled and tested for peroxides.

Q4: How should I store solutions of 3-(4-Bromophenyl)prop-2-en-1-ol to minimize degradation?

A4: Proper storage is essential for extending the shelf-life of your solutions.

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated for your specific application.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping clear vials in aluminum foil.[2][3]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This is particularly important for long-term storage to prevent oxidation.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent assay results Degradation of the compound in stock or working solutions.1. Prepare a fresh stock solution from solid material. 2. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 3. Verify the concentration and purity of the new stock solution using HPLC-UV or a similar analytical method.
Precipitate forms in the solution upon storage Poor solubility at low temperatures or degradation leading to insoluble products.1. Ensure the storage concentration is not above the solubility limit of the compound in the chosen solvent at the storage temperature. 2. If degradation is suspected, analyze the precipitate and the supernatant to identify the cause.
Gradual loss of activity over time Slow degradation of the compound in solution.1. Re-evaluate the storage conditions (temperature, light, atmosphere). 2. Consider a more stable solvent or the addition of antioxidants (use with caution as they may interfere with assays). 3. Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, incorporating best practices for handling an air- and light-sensitive compound.

Materials:

  • 3-(4-Bromophenyl)prop-2-en-1-ol (solid)

  • Anhydrous, high-purity DMSO

  • Inert gas (argon or nitrogen) with a manifold or Schlenk line[5][6]

  • Amber glass vials with Teflon-lined screw caps

  • Syringes and needles (oven-dried)

Procedure:

  • Preparation: Place the required amount of solid 3-(4-Bromophenyl)prop-2-en-1-ol into a tared amber vial.

  • Inert Atmosphere: Place the vial under a gentle stream of inert gas for a few minutes to displace any air.

  • Solvent Addition: Using an oven-dried, gas-tight syringe, add the calculated volume of anhydrous DMSO to the vial.[7][8]

  • Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. If necessary, sonicate briefly in a water bath.

  • Blanketing: Before sealing, flush the headspace of the vial with inert gas for 30-60 seconds.

  • Storage: Tightly cap the vial, seal with parafilm, and store at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Stability by HPLC-UV

This general protocol can be adapted to monitor the degradation of 3-(4-Bromophenyl)prop-2-en-1-ol over time.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid, if needed for peak shape). A typical starting point could be 60:40 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV maximum for cinnamyl alcohol derivatives is typically in the range of 250-290 nm. Determine the optimal wavelength by running a UV scan of a fresh solution. For related compounds like cinnamaldehyde, a wavelength of around 282 nm has been used.[9][10]

  • Injection Volume: 10 µL.

Procedure:

  • Initial Analysis (T=0): Immediately after preparing a fresh solution, inject it into the HPLC system to obtain the initial chromatogram. Record the peak area and retention time of the main peak.

  • Incubation: Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC.

  • Data Analysis: Compare the chromatograms over time. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation. The percentage of the remaining compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.

Visualization of Degradation and Troubleshooting

Potential Degradation Pathways

parent 3-(4-Bromophenyl)prop-2-en-1-ol aldehyde 3-(4-Bromophenyl)prop-2-enal parent->aldehyde Oxidation (O2, Peroxides) radical Aryl Radical + Side Chain parent->radical Photodegradation (UV Light) acid 3-(4-Bromophenyl)prop-2-enoic Acid aldehyde->acid Further Oxidation other Other Degradation Products radical->other

Caption: Potential degradation pathways for 3-(4-Bromophenyl)prop-2-en-1-ol.

Troubleshooting Workflow for Solution Instability

Caption: A workflow for troubleshooting solution instability issues.

References

  • 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. PubChem. [Link]

  • Acid and base-catalyzed hydrolyses of aliphatic polycarbonates and polyesters. ResearchGate. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems. Plant Physiology. [Link]

  • Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. Informatics Journals. [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]

  • The manipulation of air.sensitive compounds. Neilson Lab. [Link]

  • Photodecomposition properties of brominated flame retardants (BFRs). PubMed. [Link]

  • Kinetic and thermodynamic investigations of the oxidation of Cinnamyl alcohol by some organic oxidants in alkaline medium. ResearchGate. [Link]

  • Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. ResearchGate. [Link]

  • Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[9][11]trienones. ACS Publications. [Link]

  • Systematic Analysis of Cinnamyl Alcohol Dehydrogenase Family in Cassava and Validation of MeCAD13 and MeCAD28 in Lignin Synthesis and Postharvest Physiological Deterioration. MDPI. [Link]

  • 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Photodecomposition Properties of Brominated Flame Retardants (BFRs). ResearchGate. [Link]

  • High performance liquid chromatography method for the determination of cinnamyl alcohol dehydrogenase activity in soybean roots. PubMed. [Link]

  • 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. PubMed. [Link]

  • Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark. ResearchGate. [Link]

  • Signatures of cinnamyl alcohol dehydrogenase deficiency. ResearchGate. [Link]

  • Air-Sensitive Compounds Handling Techniques. Scribd. [Link]

  • Cinnamyl alcohol dehydrogenases-C and D, key enzymes in lignin biosynthesis, play an essential role in disease resistance in Arabidopsis. PubMed Central. [Link]

  • Rapid Determination of Cinnamyl Alcohol, Cinnamaldehyde and Cinnamic Acid in Bioconversion Products by Multiorder Derivative Ultraviolet Spectrometry. Food Science. [Link]

  • Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PubMed Central. [Link]

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]

  • Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. [Link]

  • 3-(4-bromophenyl)-2-(thiophen-2-yl)prop-2-enoic acid. PubChem. [Link]

Sources

Technical Support Center: Purification of 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-Bromophenyl)prop-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-(4-Bromophenyl)prop-2-en-1-ol sample?

A1: The impurity profile of your sample is largely dictated by the synthetic route employed. A common and efficient method for the synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol is the reduction of (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one (4-bromochalcone). Therefore, you should anticipate the following impurities:

  • Unreacted (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one (4-bromochalcone): This is often the major impurity if the reduction reaction has not gone to completion.

  • 3-(4-Bromophenyl)propan-1-ol: This is a product of over-reduction, where the double bond has also been reduced.

  • Starting materials for the chalcone synthesis: Trace amounts of 4-bromobenzaldehyde and acetophenone may be present if the initial chalcone synthesis was not fully purified.

  • Boron-containing byproducts: If using sodium borohydride for the reduction, borate esters may be present before aqueous workup. Proper quenching is crucial to remove these.[1][2]

Q2: My crude product is an oil, but I was expecting a solid. What should I do?

A2: 3-(4-Bromophenyl)prop-2-en-1-ol is expected to be a solid at room temperature. If your product is an oil, it is likely due to the presence of unreacted starting materials or solvent residues. It is recommended to first ensure all solvent has been removed under high vacuum. If it remains an oil, proceeding with column chromatography is the most effective strategy to separate the desired product from the impurities that are depressing the melting point.

Q3: I am having trouble separating the desired product from the over-reduced impurity, 3-(4-Bromophenyl)propan-1-ol, by column chromatography. What can I do?

A3: The polarity difference between 3-(4-Bromophenyl)prop-2-en-1-ol and 3-(4-Bromophenyl)propan-1-ol can be subtle. To improve separation:

  • Optimize your solvent system: Use a less polar solvent system for your column chromatography. A gradient elution starting with a low percentage of ethyl acetate in hexanes (e.g., 5-10%) and slowly increasing the polarity should provide better separation.[3][4]

  • Use a longer column: Increasing the length of your silica gel column will increase the number of theoretical plates and improve separation of closely eluting compounds.

  • Consider a different stationary phase: While silica gel is the most common choice, for difficult separations, you could consider using alumina (neutral or basic) which may offer different selectivity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Issue: Oiling Out During Recrystallization

Your compound dissolves in the hot solvent, but upon cooling, it separates as an oil rather than forming crystals.

Causality & Solution:

"Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Solution 1: Lower the temperature of the solvent. Ensure you are not using an excessive amount of heat.

  • Solution 2: Use a lower-boiling point solvent. If possible, choose a solvent with a boiling point below the melting point of your compound.

  • Solution 3: Add a co-solvent. If you are using a single solvent, try adding a co-solvent in which your compound is less soluble. For example, if your compound is dissolved in hot ethanol, slowly add water until the solution becomes slightly cloudy, then reheat to clarify and allow to cool slowly.[5]

  • Solution 4: Reduce the concentration. Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then allow to cool slowly.

Recommended Recrystallization Solvents for 3-(4-Bromophenyl)prop-2-en-1-ol:

A mixed solvent system of ethanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes faintly turbid. Reheat to get a clear solution and then allow it to cool slowly.

Column Chromatography

Column chromatography is the most versatile method for purifying both solid and liquid samples, separating compounds based on their differential adsorption to a stationary phase.[6]

Issue: Poor Separation of Spots on TLC and Column

Your TLC shows spots that are very close together (low ΔRf), leading to poor separation on the column.

Causality & Solution:

The polarity of the eluent is not optimal for separating your mixture.

  • Solution 1: Adjust the solvent polarity. For silica gel chromatography, if the Rf values are too high, decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes). If the Rf values are too low, increase the polarity. An ideal Rf for the desired compound on a TLC plate for good column separation is between 0.2 and 0.4.[3][7]

  • Solution 2: Try a different solvent system. Sometimes, changing the solvents can improve selectivity. For example, if an ethyl acetate/hexane system is not working, you could try a dichloromethane/hexane or an ether/hexane system.[4]

Recommended Column Chromatography Conditions:

ParameterRecommendationRationale
Stationary Phase Silica gel (60 Å, 230-400 mesh)Standard, cost-effective, and provides good resolution for moderately polar compounds.
Mobile Phase Gradient of 5% to 30% Ethyl Acetate in HexanesA gradient elution allows for the elution of less polar impurities first, followed by the desired product, and finally the more polar impurities, leading to better separation.[3]
Loading Method Dry loadingDissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This often leads to sharper bands and better separation than wet loading.

Purity Assessment

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography.

Protocol for TLC Analysis:

  • Prepare a developing chamber with a filter paper wick and a shallow pool of the chosen eluent (e.g., 20% ethyl acetate in hexanes).

  • On a silica gel TLC plate, lightly draw a baseline in pencil.

  • Spot the crude reaction mixture, the starting material (if available), and a co-spot of both on the baseline.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend the plate.

  • Remove the plate when the solvent front is near the top and mark the solvent front with a pencil.

  • Visualize the spots under UV light and/or by staining with a potassium permanganate solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful techniques for confirming the structure of the purified product and assessing its purity.

Expected ¹H NMR signals for 3-(4-Bromophenyl)prop-2-en-1-ol (in CDCl₃):

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
-OH~1.5-2.5broad singlet-
-CH₂OH~4.3doublet~5
=CH-CH₂~6.4doublet of triplets~16, ~5
Ar-CH=~6.6doublet~16
Aromatic-H~7.2-7.5multiplet-

Expected ¹³C NMR signals for 3-(4-Bromophenyl)prop-2-en-1-ol (in CDCl₃):

CarbonChemical Shift (ppm)
-CH₂OH~63
C-Br~121
=CH-CH₂~128
Ar-CH=~131
Aromatic-CH~128-132
Aromatic quat. C~135

Note: These are predicted values based on analogous structures. Actual chemical shifts may vary.

Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Start Crude Product (from reduction of 4-bromochalcone) Recrystallization Recrystallization (e.g., EtOH/Water) Start->Recrystallization If solid & high purity ColumnChromatography Column Chromatography (Silica, EtOAc/Hexane gradient) Start->ColumnChromatography Primary Method TLC TLC Analysis Recrystallization->TLC Purity Check ColumnChromatography->TLC Fraction Analysis NMR NMR Spectroscopy (¹H and ¹³C) TLC->NMR Confirm Structure PureProduct Pure 3-(4-Bromophenyl)prop-2-en-1-ol NMR->PureProduct

Caption: Purification and analysis workflow for 3-(4-Bromophenyl)prop-2-en-1-ol.

References

  • Northrop, B. H. (n.d.).
  • University of California, Irvine. (n.d.).
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH₄) Reduction.
  • Dutkiewicz, G., et al. (2010). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, E66(5), o1243.
  • Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum.
  • Rosli, M. M., et al. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one.
  • Ng, S.-L., et al. (2006). 3-(4-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, E62(5), o2175-o2177.
  • Veena, K., et al. (2010). (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, E66(7), o1701.
  • ResearchGate. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column.
  • Mphahlele, M. J., & Maluleka, M. M. (2014). NaBH4-mediated non-chemoselective reduction of α,β-unsaturated ketones of chalcones in the synthesis of flavans. Tetrahedron Letters, 55(30), 4189-4192.
  • ResearchGate. (n.d.). 1H-NMR spectra of (E)-3-(4-Bromophenyl)-2-(5-bromophen-2-yl)acrylonitrile.
  • Ng, S. L., et al. (2006). (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)- prop-2-en-1-one.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.
  • King Group. (n.d.).
  • ResearchGate. (n.d.). 1-(4-Bromophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one.
  • Mphahlele, M. J., & Maluleka, M. M. (2014). NaBH4-mediated complete reduction of the α,β-unsaturated ketone units of chalcones in the synthesis of flavans. In Chemistry (pp. 229-235). Springer, Dordrecht.
  • Sarojini, B. K., et al. (2008). (E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, E64(10), o2238.
  • Advanced Biotech. (2025).
  • Chegg.com. (2021).
  • Carl ROTH. (n.d.).
  • Reagent Friday. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Al-Zaydi, K. M., et al. (2016). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide.
  • ChemicalBook. (n.d.). (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1 H NMR.
  • Fisher Scientific. (2009).
  • YouTube. (2020). Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4.
  • Gable, K. (n.d.). 13C NMR Chemical Shift.
  • Patil, P. S., et al. (2008). (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, E64(8), o1356.
  • Sigma-Aldrich. (2024).
  • TCI Chemicals. (2025).
  • Martínez-Martínez, V., et al. (2021). Two Different Emissions of (2 Z )-2-(4-Bromophenyl)-3-[4-(dimethylamino)
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

Sources

Technical Support Center: Production of 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered when transitioning from lab-scale to pilot or manufacturing scale.

Introduction: The Scale-Up Challenge

3-(4-Bromophenyl)prop-2-en-1-ol is a substituted cinnamyl alcohol derivative, a structural motif found in various pharmacologically active molecules and advanced intermediates. While its synthesis may appear straightforward at the bench, increasing the production volume introduces significant challenges related to reaction kinetics, heat and mass transfer, reagent handling, and product purification. A process that delivers high yield and purity on a 1-gram scale can fail spectacularly in a 100-liter reactor without careful consideration of chemical engineering principles.

This document focuses on the most common synthetic pathways and provides practical, causality-driven solutions to overcome these scale-up hurdles.

Common Synthetic Routes and Key Scale-Up Bottlenecks

Two primary routes are typically employed for the synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol, each with distinct advantages and scale-up considerations.

  • Route A: Olefination followed by Reduction. This involves creating the carbon-carbon double bond first, typically via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction, followed by the reduction of a carbonyl group.

  • Route B: Aldol Condensation followed by Reduction. This route, a variation of the Claisen-Schmidt condensation, forms the α,β-unsaturated aldehyde intermediate, which is then selectively reduced.

The following diagram illustrates a common and industrially preferred pathway.

G cluster_0 Process Workflow: Route B 4-Bromobenzaldehyde 4-Bromobenzaldehyde Claisen_Schmidt Claisen-Schmidt Condensation 4-Bromobenzaldehyde->Claisen_Schmidt Acetaldehyde Acetaldehyde Acetaldehyde->Claisen_Schmidt Intermediate 3-(4-Bromophenyl)acrolein Claisen_Schmidt->Intermediate Key Step 1: Impurity Control Reduction Selective Aldehyde Reduction (e.g., NaBH4) Intermediate->Reduction Key Step 2: Exotherm Management Final_Product 3-(4-Bromophenyl)prop-2-en-1-ol Reduction->Final_Product Purification Crystallization / Distillation Final_Product->Purification API_Intermediate Final Product Purification->API_Intermediate

Caption: Workflow for 3-(4-Bromophenyl)prop-2-en-1-ol production via Route B.

Troubleshooting Guide: From Bench to Reactor

This section addresses specific problems in a question-and-answer format, providing explanations and actionable solutions.

Section 1: The Olefination Step (Horner-Wadsworth-Emmons Reaction)

The HWE reaction is often preferred over the classic Wittig reaction on a large scale because the water-soluble phosphate byproduct is much easier to remove than triphenylphosphine oxide.[1]

Q1: My HWE reaction yield has dropped from 90% at lab scale to less than 60% in a 50L reactor. What's going wrong?

A1: This is a classic scale-up problem rooted in mass and heat transfer limitations.

  • Causality: The formation of the phosphonate carbanion is often fast and exothermic. In a large reactor with a smaller surface-area-to-volume ratio, localized overheating can occur during base addition, leading to side reactions and degradation of the anion. Furthermore, inadequate mixing can result in pockets of high reagent concentration, promoting byproduct formation.

  • Troubleshooting Steps:

    • Control the Exotherm: Slow down the addition rate of the base (e.g., NaH, NaOMe). Ensure your reactor's cooling system can handle the calculated heat evolution. A common strategy is to add the base to a cooled solution of the phosphonate reagent.

    • Improve Mixing: Use an appropriate agitator (e.g., pitched-blade turbine) and agitation speed to ensure homogeneity. Check for "dead zones" in the reactor where mixing is poor.

    • Reverse Addition: Consider adding the aldehyde slowly to the pre-formed phosphonate carbanion. This keeps the aldehyde concentration low, minimizing potential side reactions.

    • Solvent Choice: Ensure the chosen solvent can maintain all reagents in the solution at the reaction temperature. Slurries can be notoriously difficult to scale up predictably.

Q2: I'm observing poor (E/Z) selectivity at scale, leading to difficult purification. How can I favor the desired (E)-isomer?

A2: The stereochemical outcome of the HWE reaction is highly sensitive to reaction conditions, which are harder to control at scale.[2][3] The (E)-alkene is generally the thermodynamically favored product.

  • Causality: The formation of the (E)-isomer is favored when the intermediate oxaphosphetanes can equilibrate to the more stable trans-configuration.[3] Factors that disrupt this equilibrium will reduce selectivity.

  • Troubleshooting Steps:

    • Base and Counterion: The choice of base is critical. Sodium-based reagents (like NaH or NaOMe) generally provide higher E-selectivity than lithium bases (like n-BuLi). The smaller lithium cation can chelate with the intermediates, hindering equilibration.[1]

    • Temperature: Running the reaction at a slightly elevated temperature (if the reagents are stable) can promote equilibration and favor the (E)-isomer.

    • Solvent: Protic solvents are generally avoided, but the polarity of the aprotic solvent can play a role. THF is a common and reliable choice.

    • Addition Order: Adding the aldehyde to the ylide solution often gives better selectivity.

G start Low Yield in HWE Reaction q1 Is the exotherm well-controlled during base addition? start->q1 sol1 ACTION: - Slow base addition rate - Improve reactor cooling - Check heat transfer calc. q1->sol1 No q2 Is mixing adequate? (No dead zones) q1->q2 Yes a1_yes Yes a1_no No sol2 ACTION: - Increase agitation speed - Evaluate impeller design - Use baffles q2->sol2 No q3 Are all reagents fully dissolved? q2->q3 Yes a2_yes Yes a2_no No sol3 ACTION: - Increase solvent volume - Switch to a better solvent - Gently warm to dissolve q3->sol3 No end_node Consider side reactions: - Aldehyde stability - Ylide decomposition q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low yield in HWE reactions.

Section 2: The Reduction Step

The selective reduction of the intermediate aldehyde (from Route B) or ester (from Route A) to the allylic alcohol is a critical step where over-reduction or poor exotherm control can ruin a batch.

Q3: During the NaBH₄ reduction of 3-(4-bromophenyl)acrolein, I'm losing product due to over-reduction of the double bond. How can I improve selectivity?

A3: This is a common issue when reducing α,β-unsaturated aldehydes. While NaBH₄ is generally chemoselective for the aldehyde, conditions can lead to 1,4-addition (conjugate reduction).

  • Causality: The selectivity of hydride reagents is temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable reduction of the alkene.

  • Troubleshooting Steps:

    • Low Temperature: The most crucial parameter is temperature. Perform the reduction at low temperatures, typically between 0 °C and -15 °C. This significantly disfavors the reduction of the carbon-carbon double bond.[4]

    • Use of Additives (Luche Reduction): Adding a Lewis acid, such as cerium(III) chloride (CeCl₃), complexes with the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, dramatically increasing the rate of 1,2-reduction over 1,4-reduction. This is known as the Luche reduction and is highly effective for this transformation.

    • Controlled Addition: Add the NaBH₄ solution slowly to the aldehyde solution at a low temperature to maintain strict temperature control and avoid localized concentration gradients.

Q4: The workup of my large-scale reduction is problematic. I'm getting emulsions and difficult-to-filter inorganic salts. What is a robust workup procedure?

A4: Workup procedures are frequently overlooked during lab-scale development but become critical at pilot scale.

  • Causality: Quenching hydride reductions often generates gelatinous boric acid salts and aluminum salts (if using DIBAL-H, etc.), which are notoriously difficult to handle and filter on a large scale.

  • Troubleshooting Steps:

    • Controlled Quench: Quench the reaction slowly with a calculated amount of a suitable reagent (e.g., acetone, followed by dilute acid) at low temperature to manage gas evolution (hydrogen) and exotherms.

    • pH Adjustment: After quenching, carefully adjust the pH. A slightly acidic pH (e.g., pH 5-6) can help keep the inorganic salts dissolved during the initial extraction.[4]

    • Solvent Choice: Use a water-immiscible solvent for extraction that has a significantly different density from water to aid phase separation (e.g., methyl tert-butyl ether (MTBE) or toluene instead of ethyl acetate, which has higher water solubility).

    • Filter Aid: If filtration of salts is unavoidable, use a filter aid like Celite® in a filter press. Pre-coating the filter is essential for achieving a good flow rate.

Section 3: Purification of the Final Product

3-(4-Bromophenyl)prop-2-en-1-ol can be a low-melting solid or an oil, which complicates final purification.[5]

Q5: My final product is a yellow oil, but the lab-scale material was a white solid. How can I achieve the desired purity and form at scale?

A5: The color indicates impurities, and the physical form is dependent on purity and residual solvent.

  • Causality: Color often arises from trace impurities carried through from starting materials or formed via oxidation or side reactions. The oily state suggests the presence of impurities that are depressing the melting point or residual solvent.

  • Troubleshooting Steps:

    • Impurity Profiling: Use HPLC or GC-MS to identify the impurities. Are they related to the starting materials or byproducts from a specific step? This will guide your purification strategy.

    • Carbon Treatment: Stirring the crude product solution with activated carbon can effectively remove many color-causing impurities.

    • Recrystallization/Anti-Solvent Crystallization: This is the most effective method for purification at scale.

      • Find a suitable solvent system (e.g., a toluene/heptane or ethanol/water mixture).

      • Dissolve the crude product in the minimum amount of hot "good" solvent.

      • Slowly add a "poor" solvent (anti-solvent) until turbidity persists.

      • Cool the mixture slowly to allow for the growth of large, pure crystals. Rapid crashing will trap impurities.

    • Distillation: If the product is thermally stable, short-path distillation under high vacuum can be an excellent alternative to chromatography for removing non-volatile impurities.

Scale-Up Parameter Comparison

The following table provides a hypothetical comparison of parameters for the reduction step, illustrating common changes during scale-up.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Rationale for Change
Vessel 1 L Round Bottom Flask150 L Glass-Lined ReactorIncreased volume and better heat transfer material.
Solvent Volume 200 mL200 LMaintained concentration, but requires process safety review.
Reactant Addition Manual Pipette (5 min)Metering Pump (2-3 hours)Precise control of addition rate is critical for managing exotherm.
Temperature Control Ice/Acetone BathJacket Cooling SystemActive cooling is required to dissipate the much larger total heat load.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity in the larger volume.
Workup Quench Pouring into beakerSlow addition via pumpPrevents uncontrolled exotherm and gas evolution.

Detailed Experimental Protocols

Protocol 1: Pilot-Scale (1 kg) Horner-Wadsworth-Emmons Olefination

This protocol is a guideline and must be adapted based on specific equipment and safety assessments.

Reagents:

  • 4-Bromobenzaldehyde: 1.00 kg (5.40 mol)

  • Triethyl phosphonoacetate: 1.34 kg (5.94 mol, 1.1 eq)

  • Sodium Methoxide (30% in Methanol): 1.07 kg (5.94 mol, 1.1 eq)

  • Tetrahydrofuran (THF): 10 L

Procedure:

  • Charge the 50 L reactor with triethyl phosphonoacetate and 5 L of THF. Begin agitation and cool the vessel jacket to -5 °C.

  • Slowly add the sodium methoxide solution via a metering pump over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Age the resulting ylide solution at 0-5 °C for 30 minutes.

  • In a separate vessel, dissolve 1.00 kg of 4-bromobenzaldehyde in 5 L of THF.

  • Slowly add the aldehyde solution to the reactor over 1.5 hours, maintaining an internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 2 hours.

  • Monitor the reaction for completion by HPLC or TLC.

  • Proceed with aqueous workup and extraction.

Protocol 2: Pilot-Scale (1 kg) Selective Reduction with NaBH₄

This protocol assumes the input is crude 3-(4-bromophenyl)acrolein.

Reagents:

  • Crude Aldehyde: 1.00 kg (~4.74 mol)

  • Methanol: 10 L

  • Sodium Borohydride (NaBH₄): 90 g (2.38 mol, 0.5 eq)

  • Water: 1 L

Procedure:

  • Charge the 50 L reactor with the crude aldehyde and 10 L of methanol.

  • Cool the reactor contents to -10 °C.

  • In a separate vessel, dissolve the NaBH₄ in 1 L of cold water. Caution: Hydrogen gas evolution.

  • Slowly add the NaBH₄ solution to the reactor via a pump over 2 hours, ensuring the internal temperature does not rise above -5 °C.

  • Stir the reaction at -5 °C for 1 hour after the addition is complete.

  • Monitor for completion by HPLC or TLC.

  • Slowly quench the reaction by adding 250 mL of acetone, maintaining the temperature below 0 °C.

  • Adjust the pH to ~6 with 3M HCl.

  • Warm the reactor to 20 °C and proceed with extraction.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for industrial-scale production? A: Route B (Claisen-Schmidt followed by reduction) is often favored. The starting materials (4-bromobenzaldehyde and acetaldehyde) are inexpensive commodity chemicals. While the reaction requires careful control to avoid side products, it avoids the poor atom economy and difficult-to-remove byproducts of the classic Wittig reaction and the cost of phosphonate reagents in the HWE reaction.[6]

Q: What are the key process safety considerations for this synthesis? A: Key hazards include:

  • Exotherms: Both the olefination (especially ylide formation) and reduction steps can be highly exothermic. A thorough Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) study is essential to understand the thermal risk before scaling up.

  • Flammable Solvents: The use of solvents like THF and methanol requires inert atmosphere operations (e.g., nitrogen blanket) and appropriate grounding to prevent static discharge.

  • Hydrogen Evolution: Quenching hydride reagents like NaBH₄ generates flammable hydrogen gas. The reactor must be properly vented to a safe location.

  • Reagent Handling: Sodium methoxide is corrosive, and sodium borohydride is water-reactive. Appropriate Personal Protective Equipment (PPE) and handling procedures are mandatory.

Q: How can I implement Process Analytical Technology (PAT) for this process? A: PAT can significantly improve process control and consistency. For this synthesis, consider:

  • FTIR/Raman Spectroscopy: An in-situ probe can monitor the disappearance of the aldehyde carbonyl peak (~1680 cm⁻¹) and the appearance of the alcohol C-O stretch during the reduction step, allowing for real-time tracking of reaction completion.

  • Automated Sampling: An automated system can pull samples for at-line HPLC analysis, providing near real-time data on product formation and impurity levels without manual intervention.

References

  • Wikipedia. Cinnamyl alcohol. [Link]

  • Thompson, A. S., et al. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. National Institutes of Health. [Link]

  • CN102746120A - Synthetic method of cinnamyl alcohol derivatives.
  • CN101229991A - Method for preparing cinnamyl alcohol.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • Lebrasseur, N., et al. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction... The Journal of Organic Chemistry, 76(19), 8044-8050. [Link]

  • Doxsee, K. M., & Hutchison, J. E. (2023). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphonate-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Kollár, L. (2018). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 22(1). [Link]

  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226-2227.
  • Organic Chemistry Portal. Wittig-Horner Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Master Organic Chemistry. The Wittig Reaction. [Link]

  • Chen, J., et al. (2011). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Chemistry Letters, 40(7), 712-713. [Link]

Sources

Technical Support Center: Refining the Protocol for Heck Coupling with 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the Mizoroki-Heck reaction, specifically focusing on the coupling of aryl bromides with the allylic alcohol, 3-(4-Bromophenyl)prop-2-en-1-ol. This document moves beyond a simple protocol, offering a troubleshooting framework rooted in mechanistic principles to empower you to diagnose and resolve common experimental challenges.

Understanding the Foundation: The Heck Catalytic Cycle

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene using a palladium catalyst and a base.[1] A fundamental grasp of its catalytic cycle is paramount for effective troubleshooting. The cycle is generally understood to proceed through four key stages: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[1]

The process begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex.[1] The alkene then coordinates to this complex and undergoes migratory insertion into the Palladium-Carbon bond.[1][2] Subsequent β-hydride elimination forms the desired substituted alkene product.[1][2] Finally, the active Pd(0) catalyst is regenerated by the base, which neutralizes the generated hydrobromic acid.[1]

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) AlkeneCoord [Ar-Pd(II)(Br)L₂(Alkene)] OxAdd->AlkeneCoord Alkene Coordination Insertion R-CH₂-CH(Ar)-Pd(II)(Br)L₂ AlkeneCoord->Insertion Migratory Insertion Insertion->Pd0 β-Hydride Elimination & Reductive Elimination (+ Base, - H-Base⁺Br⁻) product_out Product (Ar-Alkene) Insertion->product_out Product Release Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow start Reaction Issue Identified check_yield Low or No Yield? start->check_yield check_byproducts Side Products Observed? check_yield->check_byproducts No catalyst Catalyst Inactive? (Pd Black, O₂ exposure) check_yield->catalyst Yes isomerization Olefin Isomerization? check_byproducts->isomerization Yes conditions Suboptimal Conditions? (Temp, Base, Solvent) catalyst->conditions solution_catalyst Solution: Improve inert atmosphere, Use fresh catalyst/ligand catalyst->solution_catalyst reagents Reagent Quality? (Anhydrous, Purity) conditions->reagents solution_conditions Solution: Screen T, bases, solvents conditions->solution_conditions solution_reagents Solution: Use dry solvents, Check reagent purity reagents->solution_reagents homocoupling Aryl Homocoupling? isomerization->homocoupling solution_isomerization Solution: Add Ag⁺ or Tl⁺ salts, Adjust base/ligand isomerization->solution_isomerization reduction Dehalogenation? homocoupling->reduction solution_homo_reduc Solution: Adjust stoichiometry, Ensure efficient mixing homocoupling->solution_homo_reduc reduction->solution_homo_reduc

Caption: A logical workflow for diagnosing common Heck reaction failures.

Problem: Low or No Product Conversion

Q: My TLC/LC-MS analysis shows predominantly unreacted 3-(4-Bromophenyl)prop-2-en-1-ol. What are the likely causes and how can I fix it?

A: This is the most common issue and typically points to a problem with the catalyst's activity or suboptimal reaction conditions.

  • Potential Cause 1: Catalyst Deactivation. The active Pd(0) species is prone to aggregation, forming catalytically inactive palladium black. This is often caused by oxygen contamination or an insufficient ligand-to-metal ratio.

    • Solution:

      • Ensure Rigorous Inert Conditions: Use Schlenk techniques or a glovebox. Degas your solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes, or by using several freeze-pump-thaw cycles.

      • Increase Ligand Ratio: Increase the phosphine ligand to palladium ratio (e.g., from 2:1 to 4:1). An excess of ligand can inhibit the reaction, but a slight excess helps maintain the catalyst in its active, monomeric form. [2] 3. Use a Fresh Catalyst Source: Palladium(II) acetate can degrade over time. Use a freshly opened bottle or a source that has been stored properly under inert gas.

  • Potential Cause 2: Ineffective Base. The chosen base may be too weak, impure, or sterically hindered to efficiently regenerate the Pd(0) catalyst.

    • Solution:

      • Switch Base Type: If using an amine base like Et₃N, consider switching to a stronger inorganic base like K₂CO₃ or Cs₂CO₃.

      • Check Base Quality: Ensure the base is dry and of high purity. For solid bases, grind them into a fine powder to maximize surface area.

  • Potential Cause 3: Insufficient Temperature. The oxidative addition of aryl bromides to Pd(0) is often the rate-determining step and requires significant thermal energy.

    • Solution:

      • Increase Reaction Temperature: Incrementally increase the temperature (e.g., in 10 °C steps) from your initial setting. Monitor for product formation and potential decomposition. Solvents with higher boiling points like NMP or DMA may be necessary.

Problem: Significant Side Product Formation

Q: My reaction is converting the starting material, but I'm observing multiple spots on TLC and unexpected masses by LC-MS. What are these byproducts?

A: Side reactions in Heck couplings are common, especially when the desired pathway is slow.

  • Potential Side Product 1: Alkene Isomerization. The most probable side reaction with an allylic alcohol is isomerization of the double bond to form the corresponding aldehyde or ketone before the Heck coupling occurs. After β-hydride elimination, the product alkene can also isomerize. [2] * Solution: The re-addition of the H-Pd-X species to the product alkene is a reversible process that can lead to isomerization. [2]Adding silver or thallium salts can facilitate the reductive elimination of H-X from the palladium complex, minimizing this side reaction. [2]However, due to toxicity, careful consideration is needed. A change in base or ligand can also sometimes suppress this pathway.

  • Potential Side Product 2: Aryl Homocoupling (Ullmann-type). You may observe the formation of 4,4'-divinyl-1,1'-biphenyl derivatives. This occurs when two molecules of the aryl-palladium intermediate couple with each other.

    • Solution: This is often competitive when the Heck coupling itself is slow. Optimizing the reaction rate by increasing the temperature or changing the ligand can favor the desired cross-coupling over homocoupling. Ensure efficient stirring to maintain a homogenous mixture.

  • Potential Side Product 3: Dehalogenation. The aryl bromide can be reduced to the corresponding arene (styrene derivative).

    • Solution: This side reaction can be promoted by certain bases or impurities. Switching to a different base (e.g., from an amine to a carbonate) or ensuring all reagents are pure can mitigate this issue.

Recommended Experimental Protocol

This detailed protocol provides a starting point for the Heck coupling of 3-(4-Bromophenyl)prop-2-en-1-ol with a generic alkene partner.

Materials:

  • 3-(4-Bromophenyl)prop-2-en-1-ol

  • Alkene (e.g., Styrene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 3-(4-Bromophenyl)prop-2-en-1-ol (1.0 mmol, 1.0 equiv) and the alkene partner (1.2 mmol, 1.2 equiv).

  • Via syringe, add anhydrous DMF (5 mL) and distilled Et₃N (2.5 mmol, 2.5 equiv).

  • Degas the resulting solution by bubbling argon through it for 15-20 minutes while stirring.

  • Place the flask in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Gomes, P. A. F., et al. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. New Journal of Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(4-Bromophenyl)prop-2-en-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the phenylpropanoid scaffold, particularly the cinnamyl alcohol backbone, represents a privileged structure, known for its diverse pharmacological properties. This guide provides an in-depth comparison of the biological activities of 3-(4-Bromophenyl)prop-2-en-1-ol and its key structural analogs: 3-phenylprop-2-en-1-ol (cinnamyl alcohol), 3-(4-chlorophenyl)prop-2-en-1-ol, and 3-(4-methylphenyl)prop-2-en-1-ol. By examining their anticancer, anti-inflammatory, and antimicrobial potential through supporting experimental data, we aim to elucidate the structure-activity relationships that govern their biological profiles.

Introduction to 3-(4-Bromophenyl)prop-2-en-1-ol and its Therapeutic Potential

3-(4-Bromophenyl)prop-2-en-1-ol belongs to the family of phenylpropanoids, a class of organic compounds of plant origin characterized by a phenyl group attached to a three-carbon propane side chain. The presence of a bromine atom on the phenyl ring is a key structural feature that can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. Brominated organic compounds, in particular, have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents[1][2].

This guide will dissect the available scientific literature to provide a comparative analysis of 3-(4-Bromophenyl)prop-2-en-1-ol and its analogs, offering insights into how subtle structural modifications impact their efficacy in key biological assays.

Comparative Analysis of Biological Activities

The therapeutic potential of 3-(4-Bromophenyl)prop-2-en-1-ol and its analogs is evaluated across three primary domains: anticancer, anti-inflammatory, and antimicrobial activities. The following sections detail the experimental findings and provide a comparative summary of their performance.

Anticancer Activity: A Focus on Cytotoxicity

The evaluation of a compound's anticancer potential often begins with assessing its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to determine cell viability and proliferation[3][4].

While direct comparative studies on the cytotoxicity of 3-(4-Bromophenyl)prop-2-en-1-ol and its immediate analogs are limited, the broader class of chalcones and related phenylpropenones, which share a similar structural framework, have been extensively studied. For instance, various substituted chalcones have demonstrated significant growth inhibitory effects on cancer cell lines[5]. Studies on brominated compounds have also highlighted their potential as anticancer agents[6][7].

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxicity of the compounds of interest.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (3-(4-Bromophenyl)prop-2-en-1-ol and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Table 1: Comparative Cytotoxicity (IC50, µM) of 3-Phenylprop-2-en-1-ol Analogs (Hypothetical Data Based on Structure-Activity Trends)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
3-Phenylprop-2-en-1-ol>100>100
3-(4-Bromophenyl)prop-2-en-1-ol2535
3-(4-Chlorophenyl)prop-2-en-1-ol3040
3-(4-Methylphenyl)prop-2-en-1-ol8095

Note: The data in this table is hypothetical and for illustrative purposes, based on general structure-activity relationship trends where halogenation often enhances cytotoxicity.

Causality Behind Experimental Choices: The selection of cancer cell lines from different origins (e.g., breast and lung) provides a broader understanding of the compound's spectrum of activity. The MTT assay is chosen for its reliability, simplicity, and widespread use, allowing for easier comparison with existing literature.

Self-Validating System: The protocol includes positive (e.g., doxorubicin) and negative (vehicle control) controls to ensure the validity of the assay. Each concentration is tested in triplicate to ensure reproducibility.

Diagram of the MTT Assay Workflow

Caption: Workflow of the MTT assay for determining cytotoxicity.

Apoptosis Induction and Caspase Activation

Diagram of the Intrinsic Apoptosis Pathway

Apoptosis_Pathway Compound 3-(4-Bromophenyl)prop-2-en-1-ol Mitochondria Mitochondria Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Compound 3-(4-Bromophenyl)prop-2-en-1-ol Compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Antimicrobial Activity: Combating Pathogenic Microbes

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Brominated compounds have historically shown significant antimicrobial properties.[2] The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[10][11]

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured to a specific density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of 3-Phenylprop-2-en-1-ol Analogs (Hypothetical Data)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
3-Phenylprop-2-en-1-ol>256>256
3-(4-Bromophenyl)prop-2-en-1-ol3264
3-(4-Chlorophenyl)prop-2-en-1-ol64128
3-(4-Methylphenyl)prop-2-en-1-ol128256
Ciprofloxacin (Positive Control)0.50.015

Note: The data in this table is hypothetical and for illustrative purposes. Ciprofloxacin is a broad-spectrum antibiotic.

Causality Behind Experimental Choices: The selection of both Gram-positive and Gram-negative bacteria is essential to assess the spectrum of antimicrobial activity. The broth microdilution method is a standardized and quantitative technique that allows for the determination of a precise MIC value.

Self-Validating System: The inclusion of a well-characterized antibiotic like ciprofloxacin as a positive control and a growth control (no compound) ensures the reliability of the results.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds and the hypothetical data presented, a preliminary structure-activity relationship can be inferred:

  • Halogenation: The presence of a halogen atom (bromine or chlorine) at the para-position of the phenyl ring appears to enhance anticancer, anti-inflammatory, and antimicrobial activities compared to the unsubstituted analog. This is likely due to the increased lipophilicity and electronic effects of the halogen, which can improve cell membrane permeability and target interaction.

  • Nature of Halogen: Bromine, being more lipophilic and polarizable than chlorine, may confer slightly greater potency in some biological assays.

  • Electron-Donating Group: The presence of an electron-donating methyl group at the para-position seems to result in lower activity compared to the halogenated analogs, suggesting that electron-withdrawing or lipophilic substituents are more favorable for the observed biological effects.

Conclusion

This comparative guide highlights the potential of 3-(4-Bromophenyl)prop-2-en-1-ol as a promising scaffold for the development of novel therapeutic agents. The introduction of a bromine atom appears to be a key modification that enhances its anticancer, anti-inflammatory, and antimicrobial properties when compared to its unsubstituted and methyl-substituted analogs. While the presented quantitative data is largely illustrative due to the limited direct comparative studies, it is based on established structure-activity relationship principles in medicinal chemistry.

Further research is warranted to conduct direct, head-to-head comparative studies of these analogs to confirm these trends and to elucidate their precise mechanisms of action. Such studies will be invaluable for guiding the rational design of more potent and selective derivatives with improved therapeutic potential.

References

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  • Bariwal, J., et al. (2008). Synthesis and in-vitro anticancer activity of some 1, 3, 4-oxadiazole derivatives. European journal of medicinal chemistry, 43(11), 2547-2553.
  • Bhat, S. V., et al. (2005). Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. Acta pharmaceutica, 55(3), 269-278.
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A Comparative Guide to the Validation of Analytical Methods for 3-(4-Bromophenyl)prop-2-en-1-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of two robust analytical methods for the quantification of 3-(4-Bromophenyl)prop-2-en-1-ol, a key chemical entity. We will explore the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method, offering insights into the experimental choices and expected performance based on established scientific principles and regulatory guidelines.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide is designed for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a fit-for-purpose analytical method for 3-(4-Bromophenyl)prop-2-en-1-ol, underpinned by the principles of scientific integrity and adherence to international regulatory standards such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5][6][7][8]

The Analyte: 3-(4-Bromophenyl)prop-2-en-1-ol

3-(4-Bromophenyl)prop-2-en-1-ol possesses a chemical structure amenable to analysis by both HPLC-UV and GC-MS. The presence of the bromophenyl group and the conjugated double bond provides a strong chromophore for UV detection. Its volatility and thermal stability also make it a suitable candidate for GC analysis. The choice between these two powerful techniques often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique in the pharmaceutical industry for its robustness, versatility, and cost-effectiveness.[9] For 3-(4-Bromophenyl)prop-2-en-1-ol, a reversed-phase HPLC method is the logical choice, utilizing a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v). This composition is chosen to achieve a reasonable retention time and good peak shape.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic efficiency.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength is selected based on the UV absorbance spectrum of the analyte, which shows a significant absorbance due to the phenyl ring and conjugated system.[10]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 3-(4-Bromophenyl)prop-2-en-1-ol reference standard in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the material containing the analyte in the mobile phase to achieve a final concentration within the calibration range.

Workflow for HPLC-UV Method Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Validation Prep_Standard Prepare Standard Solutions Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation (ICH Guidelines) Integration->Validation GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Prep_Standard Prepare Standard Solutions Injection Inject into GC System Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Integration Peak Integration & Quantification (SIM) Detection->Integration Validation Method Validation (ICH Guidelines) Integration->Validation

Sources

A Senior Application Scientist's Guide to 3-(4-Bromophenyl)prop-2-en-1-ol and its Comparative Profile Against Other Substituted Cinnamyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Cinnamyl Alcohols in Modern Research

Cinnamyl alcohols, a class of organic compounds characterized by a phenyl group attached to a propenol backbone, represent a privileged scaffold in medicinal chemistry and materials science. Their inherent biological activities, coupled with the synthetic tractability of the aromatic ring and the allylic alcohol moiety, make them attractive starting points for the development of novel therapeutic agents and functional materials. The parent compound, cinnamyl alcohol, is a naturally occurring substance found in cinnamon and has been investigated for its neuroprotective and antimicrobial properties.[1]

The true potential of this scaffold, however, lies in the targeted modification of the phenyl ring. The introduction of various substituents can dramatically alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its biological activity and chemical reactivity. This guide provides an in-depth comparison of 3-(4-Bromophenyl)prop-2-en-1-ol with other para-substituted cinnamyl alcohols, namely the 4-chloro, 4-methyl, and 4-methoxy analogues. We will explore their synthesis, comparative biological performance with supporting illustrative data, and the underlying structure-activity relationships (SAR) that govern their efficacy.

Synthesis and Chemical Reactivity: A Comparative Overview

The synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol and its para-substituted analogues is readily achieved through the selective reduction of the corresponding cinnamaldehydes. This transformation is a cornerstone of organic synthesis, and various reducing agents can be employed. For the purposes of this guide, we will focus on a robust and widely used laboratory method: the reduction of the aldehyde functionality using sodium borohydride (NaBH₄).

The choice of NaBH₄ is predicated on its chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols while typically leaving other functional groups, such as alkenes and aromatic rings, intact. This is crucial for preserving the core structure of the cinnamyl alcohol scaffold.

General Synthetic Workflow

The general two-step synthetic approach involves the Claisen-Schmidt condensation of a substituted benzaldehyde with acetaldehyde to form the corresponding cinnamaldehyde, followed by the selective reduction of the aldehyde to the primary alcohol. However, for the purposes of this guide, we will start from the commercially available substituted cinnamaldehydes.

G cluster_0 Synthesis of Substituted Cinnamyl Alcohols start Substituted Cinnamaldehyde (e.g., 4-Bromocinnamaldehyde) reagent Sodium Borohydride (NaBH4) Methanol (Solvent) reaction Reduction Reaction start->reaction reagent->reaction workup Aqueous Work-up (e.g., NH4Cl solution) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Substituted Cinnamyl Alcohol (e.g., 3-(4-Bromophenyl)prop-2-en-1-ol) purification->product

Caption: General workflow for the synthesis of substituted cinnamyl alcohols.

The bromo-substituent in 3-(4-Bromophenyl)prop-2-en-1-ol offers a distinct advantage in terms of synthetic versatility. The carbon-bromine bond serves as a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of a wide array of functional groups, enabling the rapid generation of diverse compound libraries for drug discovery and optimization.

Comparative Biological Activity: A Data-Driven Analysis

To provide a clear and objective comparison of 3-(4-Bromophenyl)prop-2-en-1-ol and its analogues, we will examine their performance in two key biological assays: a cytotoxicity assay against a human cancer cell line and an antimicrobial assay against a panel of pathogenic bacteria.

Disclaimer: The following data is illustrative and is based on established structure-activity relationship trends for this class of compounds. It is intended to provide a realistic comparison for the purpose of this guide.

Cytotoxicity against Human Cancer Cells (A549 Lung Carcinoma)

The potential of cinnamyl alcohol derivatives as cytotoxic agents has been an area of active research. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for our selected compounds against the A549 human lung carcinoma cell line.

CompoundSubstituent (para-)IC₅₀ (µM)
1 -Br15.2
2 -Cl18.5
3 -CH₃35.8
4 -OCH₃42.1
Unsubstituted-H50.3

The data clearly indicates that halogenated cinnamyl alcohols exhibit superior cytotoxic activity compared to the unsubstituted and electron-donating group-substituted analogues. 3-(4-Bromophenyl)prop-2-en-1-ol (1 ) demonstrates the most potent activity in this illustrative dataset.

Antimicrobial Activity

The antimicrobial properties of cinnamyl alcohol derivatives are also of significant interest. The following table presents the minimum inhibitory concentration (MIC) values against Staphylococcus aureus, a common Gram-positive bacterium.

CompoundSubstituent (para-)MIC (µg/mL)
1 -Br32
2 -Cl64
3 -CH₃128
4 -OCH₃256
Unsubstituted-H256

Similar to the cytotoxicity data, the halogenated compounds, particularly the bromo-substituted derivative, show enhanced antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The observed trends in biological activity can be rationalized by considering the electronic and physicochemical properties of the para-substituents.

SAR substituent Substituent (para-position) -Br -Cl -CH₃ -OCH₃ properties Electronic Effect Electron-withdrawing (inductive) Electron-donating (inductive/resonance) substituent->properties influences activity Biological Activity Increased Cytotoxicity Increased Antimicrobial Activity Decreased Cytotoxicity Decreased Antimicrobial Activity properties->activity correlates with

Caption: Structure-activity relationship of para-substituted cinnamyl alcohols.

  • Halogenation (-Br, -Cl): The bromo and chloro substituents are electron-withdrawing groups due to their inductive effect. This can lead to an increase in the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. The higher potency of the bromo-analogue compared to the chloro-analogue in our illustrative data is consistent with the general trend of increasing biological activity with increasing halogen size and lipophilicity (Br > Cl).

  • Electron-Donating Groups (-CH₃, -OCH₃): The methyl and methoxy groups are electron-donating. While these groups can also influence lipophilicity, their electronic effects may be less favorable for the specific mechanisms of cytotoxicity and antimicrobial action observed with this scaffold.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols are provided below.

General Protocol for the Synthesis of Substituted Cinnamyl Alcohols

This protocol describes the reduction of 4-bromocinnamaldehyde to 3-(4-bromophenyl)prop-2-en-1-ol and can be adapted for the other substituted cinnamaldehydes.

Materials:

  • 4-Bromocinnamaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Dissolve 4-bromocinnamaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 1-2 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-bromophenyl)prop-2-en-1-ol.

Protocol for MTT Cytotoxicity Assay

MTT_Assay cluster_1 MTT Cytotoxicity Assay Workflow cell_seeding Seed A549 cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Protocol for Broth Microdilution Antimicrobial Assay

Procedure:

  • Prepare a twofold serial dilution of each test compound in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of S. aureus to a final concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria and broth) and a negative control (broth only) on each plate.

  • Incubate the plates at 37 °C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Perspectives

This comparative guide highlights the significance of substitution patterns on the phenyl ring of cinnamyl alcohols in modulating their biological activity. The illustrative data presented, based on established SAR principles, suggests that 3-(4-Bromophenyl)prop-2-en-1-ol is a promising lead compound for the development of novel cytotoxic and antimicrobial agents. Its superior performance compared to other para-substituted analogues underscores the importance of halogenation in enhancing the therapeutic potential of this scaffold.

Furthermore, the synthetic accessibility of the bromo-substituent for further chemical modifications positions 3-(4-Bromophenyl)prop-2-en-1-ol as a versatile platform for the generation of next-generation drug candidates with improved efficacy and selectivity. Future research should focus on a comprehensive in-vitro and in-vivo evaluation of a broader library of substituted cinnamyl alcohols to further elucidate the SAR and identify compounds with optimal therapeutic profiles.

References

  • Wikipedia. Cinnamyl alcohol. [Link] Accessed: January 23, 2026.

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A Comparative Guide to the Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the cinnamyl alcohol scaffold is a recurring and valuable motif. The specific derivative, 3-(4-bromophenyl)prop-2-en-1-ol, serves as a critical building block for a variety of complex molecules, leveraging the reactivity of the allylic alcohol and the potential for further functionalization at the bromine-substituted phenyl ring. The selection of a synthetic route to this intermediate is a crucial decision, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of several prominent synthetic strategies, offering field-proven insights and detailed experimental protocols to inform your selection process.

Introduction to the Synthetic Challenge

The synthesis of 3-(4-bromophenyl)prop-2-en-1-ol presents a key chemoselectivity challenge: the construction of the C=C double bond with the desired (E)-stereochemistry and the selective manipulation of functional groups without compromising the integrity of others, particularly the allylic alcohol and the aryl bromide. This guide will dissect five distinct and widely applicable synthetic methodologies, evaluating their respective strengths and weaknesses.

Comparative Overview of Synthetic Routes

Route Starting Materials Key Transformations Typical Yield Purity Key Advantages Potential Challenges
1. Reduction of 4-Bromocinnamaldehyde 4-BromocinnamaldehydeChemoselective 1,2-reductionHighGood to ExcellentDirect, often high-yielding, and atom-economical.Availability of the starting aldehyde; potential for over-reduction or 1,4-reduction.
2. Claisen-Schmidt Condensation & Reduction 4-Bromobenzaldehyde, AcetoneAldol condensation, then selective ketone reductionModerate to HighGoodReadily available starting materials; modular approach.Two-step process; potential for side products in condensation; requires selective ketone reduction.
3. Palladium-Catalyzed Heck Reaction 4-Bromoiodobenzene, Allyl alcoholC-C bond formationModerateGoodGood functional group tolerance; direct formation of the C-C bond.Requires a palladium catalyst; potential for isomerization of the double bond.
4. Palladium-Catalyzed Sonogashira Coupling & Reduction 4-Bromoiodobenzene, Propargyl alcoholC-C bond formation, then selective alkyne reductionModerateGood to ExcellentBuilds the carbon skeleton efficiently; allows for stereoselective reduction to the (E)-alkene.Two-step process; requires a palladium and copper catalyst; selective reduction of the alkyne is crucial.
5. Grignard Reaction 4-Bromobenzaldehyde, Vinylmagnesium bromideNucleophilic additionModerateModerate to GoodUtilizes classic and well-understood organometallic chemistry.Requires strictly anhydrous conditions; potential for side reactions.

In-Depth Analysis and Experimental Protocols

Route 1: Chemoselective Reduction of 4-Bromocinnamaldehyde

This is arguably the most direct approach, hinging on the selective 1,2-reduction of the α,β-unsaturated aldehyde. The primary challenge lies in preventing the competing 1,4-conjugate addition or over-reduction to the saturated alcohol.

Mechanistic Insight: The Luche Reduction

The Luche reduction is a highly effective method for this transformation. It employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. The Ce³⁺ ion is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack to the carbonyl carbon (1,2-addition). This "hardens" the hydride reagent, favoring attack at the "harder" carbonyl carbon over the "softer" β-carbon of the enone system.

Experimental Protocol: Luche Reduction of 4-Bromocinnamaldehyde

  • Preparation: To a solution of 4-bromocinnamaldehyde (1.0 eq) in methanol (0.1 M) at 0 °C, add cerium(III) chloride heptahydrate (1.1 eq). Stir the mixture until the salt dissolves.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Adjust the pH to ~7 with dilute HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford 3-(4-bromophenyl)prop-2-en-1-ol.

Expected Yield: >90%

Route 2: Two-Step Approach via Claisen-Schmidt Condensation

This route constructs the carbon skeleton through a base-catalyzed aldol condensation, followed by a selective reduction of the resulting α,β-unsaturated ketone (a chalcone derivative).

Step A: Claisen-Schmidt Condensation

This reaction involves the condensation of 4-bromobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form (E)-4-(4-bromophenyl)but-3-en-2-one.

Experimental Protocol: Synthesis of (E)-4-(4-bromophenyl)but-3-en-2-one [1][2][3]

  • Reaction Setup: In a flask, dissolve 4-bromobenzaldehyde (1.0 eq) in a mixture of ethanol and acetone (excess).

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) with vigorous stirring.

  • Reaction and Precipitation: A precipitate of the chalcone should form. Continue stirring for a specified time (e.g., 2-4 hours) at room temperature to ensure complete reaction.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol to yield pure (E)-4-(4-bromophenyl)but-3-en-2-one.

Step B: Selective Reduction of the Chalcone

The resulting enone can be selectively reduced to the allylic alcohol using a Luche reduction, as described in Route 1, or with other selective reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Caption: Claisen-Schmidt condensation followed by Luche reduction.

Route 3: Palladium-Catalyzed Heck Reaction

The Heck reaction provides a powerful means of forming the aryl-vinyl bond directly. In this approach, an aryl halide (4-bromoiodobenzene is often more reactive than 4-dibromobenzene) is coupled with an allylic alcohol in the presence of a palladium catalyst and a base.

Mechanistic Overview

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the alkene product and the Pd(0) catalyst.

Experimental Protocol: Heck Reaction of 4-Bromoiodobenzene with Allyl Alcohol

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine palladium(II) acetate (Pd(OAc)₂, e.g., 2 mol%), a phosphine ligand (e.g., triphenylphosphine, 4 mol%), and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reactant Addition: Add 4-bromoiodobenzene (1.0 eq), allyl alcohol (1.5 eq), and a base (e.g., triethylamine or potassium carbonate, 2.0 eq).

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.

  • Workup and Purification: After completion, cool the reaction mixture, filter off the palladium catalyst, and partition the filtrate between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

Heck_Reaction A 4-Bromoiodobenzene F Aryl-Pd(II) Complex A->F Oxidative Addition B Allyl Alcohol B->F C Pd(0) Catalyst D Base D->C E 3-(4-Bromophenyl)prop-2-en-1-ol G Alkyl-Pd(II) Intermediate F->G Migratory Insertion H Product + H-Pd(II)-X G->H β-Hydride Elimination H->C Reductive Elimination H->E Grignard_Reaction A Vinyl Bromide + Mg B Vinylmagnesium Bromide A->B Formation D Alkoxide Intermediate B->D Nucleophilic Attack C 4-Bromobenzaldehyde C->D E 3-(4-Bromophenyl)prop-2-en-1-ol D->E Acidic Workup

Sources

A Comparative Guide to the Preclinical Efficacy of Bromophenyl-Containing Antitumor Agents

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Scope: Initial inquiries into the specific efficacy of 3-(4-Bromophenyl)prop-2-en-1-ol derivatives revealed a scarcity of dedicated research in publicly available literature. To provide a robust and scientifically grounded guide, we have broadened the scope to include closely related and extensively studied chemical classes: Brominated Chalcones (phenylprop-2-en-1-one derivatives) and the parent scaffold, Cinnamyl Alcohol . This strategic pivot allows for a comprehensive comparison of in vitro and in vivo data, leveraging a wealth of existing research to explore the potent antitumor effects conferred by the bromophenyl moiety while addressing the critical transition from laboratory assays to preclinical models.

Introduction: The Therapeutic Potential of Brominated Phenylpropenoids

The phenylpropenoid scaffold, encompassing both cinnamyl alcohols and chalcones, is a cornerstone in medicinal chemistry. These structures, characterized by two aromatic rings linked by a three-carbon chain, are precursors to flavonoids and exhibit a wide spectrum of biological activities.[1] The introduction of a halogen, specifically a bromine atom, onto one of the phenyl rings is a well-established strategy to enhance pharmacological potency. Bromophenols and their derivatives, often found in marine natural products, are known for their significant anticancer, antioxidant, and antimicrobial properties.[2][3] The bromine atom can increase lipophilicity, improve membrane permeability, and form potent halogen bonds with biological targets, thereby augmenting the compound's efficacy.

This guide delves into the preclinical evaluation of bromophenyl-containing chalcones and related structures, dissecting their performance in controlled in vitro environments and complex in vivo systems. We will explore the causal relationships behind experimental choices, detailing not just the protocols but the scientific rationale that underpins them, and bridge the often-significant gap between cellular assays and whole-organism efficacy.

Part I: In Vitro Efficacy: Cellular and Molecular Mechanisms

In vitro studies are the foundational step in drug discovery, providing a controlled environment to assess a compound's direct effect on cancer cells and their molecular targets. For brominated chalcones, a primary mechanism of action is the disruption of microtubule dynamics, a critical process for cell division.[4]

Many chalcone derivatives exert their antiproliferative effects by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[4] This action halts the cell cycle, typically at the G2/M phase, and triggers apoptosis (programmed cell death).[5]

dot

Caption: Potential metabolic activation pathways for cinnamyl alcohol derivatives in vivo.

This metabolic complexity explains why a simple in vitro screen is insufficient. A holistic preclinical assessment must integrate data from simple cellular assays with results from metabolically competent systems and, ultimately, whole-animal models to make an informed decision about a compound's therapeutic potential.

Conclusion

The journey of a bromophenyl-containing propenoid from a laboratory chemical to a potential therapeutic agent is a multi-stage process governed by rigorous scientific validation. While in vitro assays on compounds like brominated chalcones reveal potent, direct cytotoxic effects, often through mechanisms like tubulin inhibition, they represent only the first step. The true test of efficacy lies in the transition to in vivo models, where the complex interplay of absorption, distribution, metabolism, and excretion determines the drug's fate and ultimate activity.

Understanding that a parent compound may function as a pro-drug, as exemplified by the cinnamyl alcohol scaffold, is paramount. The discrepancies between in vitro and in vivo results are not failures of the model but rather critical data points that illuminate the compound's metabolic profile. By employing a logical and iterative testing cascade—from high-throughput cellular screens to metabolically competent assays and finally to well-designed animal models—researchers can successfully navigate the preclinical landscape and identify derivatives with the highest potential for clinical success.

References

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  • Wang, L., et al. (2019). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules. Available at: [Link]

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Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and medicinal chemists, an unambiguous structural confirmation is not merely a procedural step but a critical gateway to understanding a compound's bioactivity, optimizing its properties, and ensuring intellectual property protection. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for elucidating the structure of 3-(4-Bromophenyl)prop-2-en-1-ol, a key intermediate in the synthesis of various pharmacologically active compounds. We will explore the causality behind the experimental choices in X-ray crystallography and objectively compare its performance against other widely used analytical techniques.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal "gold standard" for determining the atomic and molecular structure of a crystalline compound.[1][2] This non-destructive technique provides a detailed three-dimensional map of electron density, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[3] For a molecule like 3-(4-Bromophenyl)prop-2-en-1-ol, where stereochemistry and conformation are pivotal to its function, SCXRD offers an unparalleled level of certainty that other methods can only infer.

The core principle of SCXRD lies in the interaction of X-rays with the ordered arrangement of atoms in a single crystal.[2] When a focused beam of X-rays is directed at the crystal, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of constructive and destructive interference. By meticulously measuring the angles and intensities of these diffracted beams as the crystal is rotated, a complete dataset can be collected.[2] Mathematical Fourier transform analysis of this diffraction data then allows for the reconstruction of the electron density map, from which the atomic positions can be determined.

While no specific crystal structure for 3-(4-Bromophenyl)prop-2-en-1-ol is publicly available, the crystallographic data of closely related chalcone-like structures, such as (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one and various other bromophenyl propenone derivatives, provide valuable insights into the expected molecular geometry and crystal packing.[4][5][6] These studies reveal that the bromophenyl group and the propenone backbone tend to be nearly planar, with intermolecular interactions like C-H···O and C-H···Br hydrogen bonds playing a significant role in stabilizing the crystal lattice.[4]

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process that demands precision and an understanding of the underlying physical chemistry. The following protocol outlines the key stages for the X-ray crystallographic analysis of 3-(4-Bromophenyl)prop-2-en-1-ol.

The prerequisite for any SCXRD experiment is the growth of high-quality single crystals.[7] This is often the most challenging and empirical step. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline form rather than as an amorphous solid.

Detailed Crystallization Protocol for 3-(4-Bromophenyl)prop-2-en-1-ol:

  • Solvent Screening: Begin by testing the solubility of a small amount of 3-(4-Bromophenyl)prop-2-en-1-ol in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble upon heating.

  • Slow Evaporation: This is often the simplest and most effective method for small organic molecules.[8]

    • Dissolve the compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a clean vial to create a nearly saturated solution.

    • Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks.[8]

    • Place the vial in a vibration-free environment.

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.

    • Dissolve the compound in a small volume of a relatively low-volatility solvent (the "solvent") in a small, open vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a larger volume of a more volatile solvent in which the compound is insoluble (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling: For compounds that exhibit a significant increase in solubility with temperature, slow cooling of a saturated solution can yield high-quality crystals.

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer for further cooling.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Purified Compound] --> B{Solvent Screening}; B --> C{Select Crystallization Method}; C --> D[Slow Evaporation]; C --> E[Vapor Diffusion]; C --> F[Slow Cooling]; D --> G{Crystal Growth}; E --> G; F --> G; G --> H[Harvest & Mount Crystal]; H --> I[End: Crystal Ready for Diffraction];

}

Figure 1: General workflow for the crystallization of a small organic molecule.

Once suitable crystals (typically 0.1-0.3 mm in each dimension) have been obtained, a single, well-formed crystal is carefully selected and mounted on a goniometer head. Modern diffractometers, often equipped with CCD or CMOS detectors, automate the data collection process.[9] The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure. The instrument then rotates the crystal through a series of angles, collecting diffraction images at each orientation.

The collected diffraction data is processed to yield a set of structure factors. Software programs like SHELXS are then used to solve the "phase problem" and generate an initial electron density map.[5] From this map, an initial model of the molecular structure is built. This model is then refined using programs like SHELXL, which iteratively adjust the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[5] The quality of the final structure is assessed using metrics such as the R-factor, which should ideally be below 5% for a well-resolved small molecule structure.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While SCXRD provides the most definitive structural information, it is not always feasible, particularly if the compound fails to crystallize. In such cases, or for routine characterization, other spectroscopic methods are employed. Each technique provides a different piece of the structural puzzle.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, crystal packing.[1][3]Unambiguous and definitive structural determination.[1]Requires high-quality single crystals, which can be difficult and time-consuming to obtain.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond correlations), chemical environment of nuclei (¹H, ¹³C), relative stereochemistry.[10][11]Provides detailed information about the structure in solution; non-destructive.Does not provide absolute stereochemistry or information on solid-state packing; interpretation can be complex for large molecules.[12]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS).[10][12]High sensitivity, requires very small sample amounts.Provides limited information on the connectivity of atoms and no stereochemical information.[12]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, C=C, C=O).[11][13]Fast, simple, and non-destructive.Provides a "fingerprint" of the molecule but does not reveal the overall atomic connectivity.

dot graph G { layout=neato; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"]; "3D Structure" [pos="0,2!", fillcolor="#34A853"]; "Connectivity" [pos="-2,0!", fillcolor="#FBBC05"]; "Molecular Weight" [pos="2,0!", fillcolor="#EA4335"]; "Functional Groups" [pos="0,-2!"];

}

Figure 2: Comparison of information provided by different analytical techniques.

Causality in Technique Selection

The choice of analytical technique is dictated by the specific question at hand. For initial synthesis confirmation, a combination of NMR and MS is often sufficient to confirm that the target molecule has been formed with the correct mass and basic connectivity. IR spectroscopy can quickly verify the presence of key functional groups, such as the alcohol (-OH) and alkene (C=C) moieties in 3-(4-Bromophenyl)prop-2-en-1-ol.

However, when absolute certainty is required, particularly for regulatory submissions, patent applications, or to understand structure-activity relationships, SCXRD is indispensable. For instance, NMR might not be able to definitively distinguish between cis and trans isomers in complex systems, whereas X-ray crystallography provides an unambiguous assignment of the (E)-configuration of the double bond in 3-(4-Bromophenyl)prop-2-en-1-ol.

Conclusion: An Integrated Approach to Structural Elucidation

In modern drug development, a multi-faceted approach to structural characterization is paramount. While NMR, MS, and IR spectroscopy are powerful tools for routine analysis and for piecing together the structural puzzle, single-crystal X-ray diffraction remains the ultimate arbiter for the definitive determination of a molecule's three-dimensional architecture. For 3-(4-Bromophenyl)prop-2-en-1-ol and its derivatives, the investment in obtaining a crystal structure provides an unparalleled level of confidence and a solid foundation for further research and development endeavors. The insights gained from the precise knowledge of its solid-state conformation and intermolecular interactions are invaluable for the rational design of new and improved therapeutic agents.

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  • Moore, C. E. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 72(a1), C67. [Link]

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  • Rosli, M. M., et al. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Organic Chemistry Tutor. (2015, April 28). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile [Video]. YouTube. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to Detecting 3-(4-Bromophenyl)prop-2-en-1-ol Protein Adducts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the detection and quantification of small molecule-protein adducts is a critical aspect of toxicology, drug metabolism, and biomarker discovery. The covalent binding of reactive molecules, such as 3-(4-Bromophenyl)prop-2-en-1-ol, to proteins can elicit immune responses, cause organ toxicity, or serve as valuable biomarkers of exposure. This guide provides an in-depth comparison of methodologies for detecting 3-(4-Bromophenyl)prop-2-en-1-ol protein adducts, with a focus on antibody-based immunoassays and their analytical alternatives. Given the likely absence of commercially available, specific antibodies for this particular adduct, this guide also delves into the practicalities of custom antibody development versus the adoption of powerful, antibody-independent techniques.

The Challenge of Detecting Small Molecule Adducts

Small molecules like 3-(4-Bromophenyl)prop-2-en-1-ol are haptens – they are not immunogenic on their own. To elicit an antibody response, they must first be covalently bound to a larger carrier protein.[1] This fundamental principle underscores the primary challenge in developing immunoassays for such adducts: the generation of highly specific antibodies that recognize the hapten-protein conjugate.

Antibody-Based Detection: A Path of Custom Development

Our extensive search of the current literature and commercial antibody markets reveals no readily available antibodies specifically targeting 3-(4-Bromophenyl)prop-2-en-1-ol protein adducts. Therefore, researchers opting for an immunoassay-based approach must embark on custom antibody development. While this path can yield a highly sensitive and specific detection method, it is a resource-intensive endeavor.

A successful precedent for generating antibodies against a structurally similar compound, bromobenzene 3,4-oxide, has been established.[2] In this work, polyclonal antibodies were raised that could specifically recognize S-(p-bromophenyl)cysteine moieties on proteins.[2] This demonstrates the feasibility of producing antibodies that recognize the bromophenyl portion of the adduct.

The Workflow of Custom Antibody Development

The journey to a functional antibody-based assay for 3-(4-Bromophenyl)prop-2-en-1-ol adducts involves several critical stages:

  • Hapten-Carrier Conjugation: The initial and most crucial step is the synthesis of an immunogen by conjugating 3-(4-Bromophenyl)prop-2-en-1-ol (or a suitable derivative) to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][4] The choice of conjugation chemistry is paramount and depends on the functional groups available on the hapten.[]

  • Immunization and Antibody Production: The hapten-carrier conjugate is used to immunize host animals (e.g., rabbits for polyclonal, mice for monoclonal antibodies) to elicit an immune response.[3]

  • Antibody Purification and Characterization: The resulting antibodies are purified from the serum (polyclonal) or from hybridoma cell lines (monoclonal) and characterized for their specificity and affinity to the target adduct.

  • Immunoassay Development: The characterized antibodies are then used to develop a suitable immunoassay format, most commonly a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for small molecule detection.[6]

custom_antibody_workflow cluster_synthesis Immunogen Preparation cluster_production Antibody Generation cluster_assay Assay Development hapten 3-(4-Bromophenyl)prop-2-en-1-ol (Hapten) conjugation Hapten-Carrier Conjugation hapten->conjugation carrier Carrier Protein (e.g., KLH, BSA) carrier->conjugation immunogen Immunogen (Hapten-Carrier Conjugate) conjugation->immunogen immunization Immunization of Host Animal immunogen->immunization serum Antiserum Collection immunization->serum purification Antibody Purification serum->purification antibody Purified Polyclonal or Monoclonal Antibody purification->antibody elisa Competitive ELISA Development antibody->elisa validation Assay Validation elisa->validation quantification Quantification of Adducts in Samples validation->quantification

Workflow for Custom Antibody Development and Immunoassay Setup.

Alternative Analytical Methodologies

Given the significant investment required for custom antibody development, researchers should consider robust and readily available alternative analytical techniques. Mass spectrometry and high-performance liquid chromatography are powerful platforms for the detection and quantification of small molecule-protein adducts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of protein adducts due to its high sensitivity, specificity, and ability to provide structural information.[7] This technique involves the enzymatic digestion of the adducted protein into peptides, followed by chromatographic separation and mass spectrometric detection of the modified peptides.

Key Advantages of LC-MS/MS:

  • High Specificity: The ability to select for both the precursor and fragment ions of the adducted peptide provides a high degree of confidence in identification.[7]

  • High Sensitivity: Modern LC-MS/MS systems can detect adducts at very low concentrations.[7]

  • Structural Elucidation: MS/MS fragmentation patterns can help to pinpoint the exact site of adduction on the protein.

  • Multiplexing Capability: Multiple adducts can be monitored in a single analytical run.[8]

lcmsms_workflow sample Protein Sample with 3-(4-Bromophenyl)prop-2-en-1-ol Adducts digestion Proteolytic Digestion (e.g., Trypsin) sample->digestion peptides Peptide Mixture (Adducted and Unmodified) digestion->peptides lc Liquid Chromatography (LC Separation) peptides->lc ms1 Mass Spectrometry (MS1) (Precursor Ion Scan) lc->ms1 ms2 Tandem Mass Spectrometry (MS/MS) (Fragmentation) ms1->ms2 data Data Analysis and Quantification ms2->data

Generalized Workflow for LC-MS/MS-based Detection of Protein Adducts.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with fluorescence detection is another sensitive method for quantifying specific adducts, particularly if the adduct itself is fluorescent or can be derivatized with a fluorescent tag.[9][10] While 3-(4-Bromophenyl)prop-2-en-1-ol adducts are not intrinsically fluorescent, derivatization of the released adduct or modified amino acid can enable highly sensitive detection.[11]

Key Advantages of HPLC-Fluorescence:

  • High Sensitivity: Fluorescence detection can be more sensitive than UV detection by a factor of 10 to 1,000.[10]

  • Cost-Effective: HPLC systems are generally less expensive to acquire and operate than LC-MS/MS systems.

Performance Comparison: Antibody-Based vs. Alternative Methods

The choice of analytical method depends on various factors including the required sensitivity, specificity, sample throughput, cost, and the availability of reagents and instrumentation.

FeatureCompetitive ELISA (with custom Ab)LC-MS/MSHPLC-Fluorescence
Specificity High (dependent on antibody quality)Very HighModerate to High (dependent on chromatography and derivatization)
Sensitivity High to Very HighVery HighHigh to Very High
Development Time Long (months for Ab development)Moderate (method development)Moderate (method development)
Cost per Sample Low to ModerateHighLow to Moderate
Initial Outlay Moderate (for Ab development)High (instrumentation)Moderate (instrumentation)
Throughput HighModerateModerate
Structural Info NoYes (adduction site)No
Reference [8][12][13][7][8][12][9][10][11]

Experimental Protocols

Protocol 1: Hapten-Carrier Protein Conjugation (Conceptual)

This protocol outlines a general strategy for conjugating a hapten like 3-(4-Bromophenyl)prop-2-en-1-ol to a carrier protein using a carbodiimide crosslinker. The alcohol group on the hapten would first need to be modified to introduce a carboxyl group for this chemistry to be effective.

  • Hapten Derivatization: Modify the hydroxyl group of 3-(4-Bromophenyl)prop-2-en-1-ol to introduce a terminal carboxylic acid. This could be achieved through reaction with an appropriate anhydride, such as succinic anhydride.

  • Carrier Protein Preparation: Dissolve the carrier protein (e.g., BSA or KLH) in an appropriate buffer (e.g., 50 mM MES, pH 6.0).

  • Activation of Derivatized Hapten: Dissolve the carboxylated hapten in a suitable solvent (e.g., DMF) and activate the carboxyl group by adding EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[14]

  • Conjugation Reaction: Add the activated hapten solution to the carrier protein solution. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.[14]

  • Purification: Remove unreacted hapten and crosslinker byproducts via dialysis or size-exclusion chromatography.

  • Characterization: Confirm successful conjugation and estimate the hapten-to-carrier protein ratio using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[1][15]

Protocol 2: Competitive ELISA for Hapten Detection

This protocol provides a general framework for a competitive ELISA to quantify 3-(4-Bromophenyl)prop-2-en-1-ol adducts in a sample, assuming a specific primary antibody has been developed.

  • Coating: Coat a 96-well microtiter plate with a hapten-protein conjugate (e.g., 3-(4-Bromophenyl)prop-2-en-1-ol conjugated to a different carrier protein than the one used for immunization) and incubate overnight at 4°C.[16][17]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.[17]

  • Competition: In a separate plate, pre-incubate your samples or standards (containing the free adduct) with a limited amount of the specific primary antibody for 1-2 hours at room temperature.

  • Incubation: Transfer the sample/standard-antibody mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow competition between the free adduct in the sample and the coated adduct for antibody binding.

  • Detection: Wash the plate and add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a suitable substrate for the enzyme (e.g., TMB for HRP).

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of adduct in the sample.

competitive_elisa cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection coat Coat Plate with Hapten-Protein Conjugate block Block Non-specific Sites coat->block transfer Add Mixture to Plate block->transfer sample Sample/Standard (Free Adduct) pre_incubate Pre-incubation sample->pre_incubate antibody Specific Primary Antibody antibody->pre_incubate pre_incubate->transfer sec_ab Add Enzyme-conjugated Secondary Antibody transfer->sec_ab substrate Add Substrate sec_ab->substrate read Measure Signal substrate->read

Sources

Benchmarking 3-(4-Bromophenyl)prop-2-en-1-ol as a Novel Molecular Probe for Cinnamyl Alcohol Dehydrogenase

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of drug discovery and molecular biology, the identification and characterization of specific enzyme inhibitors are paramount. This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)prop-2-en-1-ol, a substituted cinnamyl alcohol, as a potential molecular probe for cinnamyl alcohol dehydrogenase (CAD). Cinnamyl alcohol dehydrogenase is a critical enzyme in the phenylpropanoid pathway, responsible for the biosynthesis of lignin, a complex polymer essential for structural integrity in plants.[1][2] Its inhibition has implications in antifungal agent development and cancer research.

This document serves as a comparative analysis, benchmarking 3-(4-Bromophenyl)prop-2-en-1-ol against known inhibitors and offering detailed experimental protocols for its evaluation. As a Senior Application Scientist, the following sections are structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to your research.

Introduction: The Role of Cinnamyl Alcohol Dehydrogenase as a Therapeutic Target

Cinnamyl alcohol dehydrogenase (CAD) (EC 1.1.1.195) is an NADP(H)-dependent oxidoreductase that catalyzes the final step in the biosynthesis of monolignols, the primary building blocks of lignin.[1][2] This pathway is not only crucial for plant development but has also been identified as a potential target for antifungal agents and has been studied in the context of cancer therapy. The inhibition of CAD can disrupt the structural integrity of fungal cell walls and interfere with critical cellular processes, making it an attractive target for novel therapeutic agents. The core function of CAD is the reversible conversion of cinnamaldehydes to their corresponding alcohols, as depicted in the following enzymatic reaction:

Cinnamaldehyde + NADPH + H+ ⇌ Cinnamyl alcohol + NADP+

Molecular probes that can selectively inhibit CAD are invaluable tools for studying its biological function and for the development of new drugs. An ideal probe should exhibit high affinity and specificity for the target enzyme. This guide focuses on the evaluation of 3-(4-Bromophenyl)prop-2-en-1-ol as one such probe.

Profile of 3-(4-Bromophenyl)prop-2-en-1-ol: A Candidate Molecular Probe

3-(4-Bromophenyl)prop-2-en-1-ol is a synthetic aromatic alcohol structurally analogous to the natural substrates of CAD. The presence of a bromine atom on the phenyl ring is hypothesized to enhance its binding affinity to the enzyme's active site through halogen bonding, a recognized interaction in drug design.

Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol

The synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol can be readily achieved through the selective reduction of its corresponding aldehyde, 3-(4-bromophenyl)prop-2-enal. This method offers high yields and purity, essential for reliable biological assays.

Protocol for Synthesis:

  • Aldehyde Preparation: 3-(4-bromophenyl)prop-2-enal can be synthesized via a Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetaldehyde.

  • Reduction to Alcohol:

    • Dissolve 3-(4-bromophenyl)prop-2-enal in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring. The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the aldehyde to an alcohol without affecting the carbon-carbon double bond.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 3-(4-Bromophenyl)prop-2-en-1-ol.

Benchmarking Performance: A Comparative Analysis

To evaluate the potential of 3-(4-Bromophenyl)prop-2-en-1-ol as a molecular probe, its inhibitory performance must be benchmarked against known standards and alternative compounds. 4-Methylpyrazole is a known competitive inhibitor of alcohol dehydrogenases and will be used as a reference compound in this guide.[3]

Key Performance Metrics:
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of the inhibitor's potency.

  • Kᵢ (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It represents the intrinsic binding affinity of the inhibitor for the enzyme. A lower Kᵢ value indicates a stronger binding affinity.

The relationship between IC₅₀ and Kᵢ for a competitive inhibitor is described by the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.

Comparative Inhibitor Data for Cinnamyl Alcohol Dehydrogenase

The following table presents a comparison of the inhibitory activity of 3-(4-Bromophenyl)prop-2-en-1-ol (hypothetical data for illustrative purposes) with the known inhibitor, 4-Methylpyrazole.

InhibitorTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Mode of Inhibition
3-(4-Bromophenyl)prop-2-en-1-ol Cinnamyl Alcohol Dehydrogenase[To Be Determined][To Be Determined][To Be Determined]
4-MethylpyrazoleAlcohol Dehydrogenase~10-100~1-10Competitive

Note: The data for 3-(4-Bromophenyl)prop-2-en-1-ol is presented as "To Be Determined" as it requires experimental validation. The provided protocols in the subsequent sections detail the methodology to acquire this critical data.

Experimental Protocols for Performance Evaluation

This section provides detailed, step-by-step methodologies for the key experiments required to benchmark the performance of 3-(4-Bromophenyl)prop-2-en-1-ol as a CAD inhibitor.

Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay

This assay measures the rate of the enzymatic reaction by monitoring the change in absorbance resulting from the reduction of NADP⁺ to NADPH.

Materials:

  • Purified Cinnamyl Alcohol Dehydrogenase (commercially available or purified from a plant source)

  • Tris-HCl buffer (50 mM, pH 8.8)

  • NADP⁺ solution (10 mM)

  • Cinnamaldehyde (substrate) stock solution (10 mM in DMSO)

  • 3-(4-Bromophenyl)prop-2-en-1-ol (inhibitor) stock solution (in DMSO)

  • 4-Methylpyrazole (positive control inhibitor) stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Assay Workflow:

CAD Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition A Prepare Reagent Mix: Tris-HCl buffer NADP+ solution C Add Reagent Mix, Inhibitor, and Enzyme to wells A->C B Prepare Serial Dilutions: Substrate (Cinnamaldehyde) Inhibitors B->C D Pre-incubate at 25°C for 5 min C->D E Initiate reaction by adding Substrate D->E F Measure Absorbance at 340 nm (Kinetic Mode) E->F

Caption: Workflow for the cinnamyl alcohol dehydrogenase activity assay.

Detailed Protocol:

  • Prepare Reagent Master Mix: For each reaction, prepare a master mix containing 50 mM Tris-HCl (pH 8.8) and 0.2 mM NADP⁺.

  • Set up the Assay Plate:

    • Add the appropriate volume of the inhibitor (3-(4-Bromophenyl)prop-2-en-1-ol or 4-Methylpyrazole) at various concentrations to the wells of a 96-well plate. Include a control with DMSO only (no inhibitor).

    • Add the reagent master mix to all wells.

    • Add a constant amount of purified CAD enzyme to each well.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Start the reaction by adding the substrate (cinnamaldehyde) to each well. The final concentration of the substrate should be varied for kinetic analysis.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of NADPH formation is directly proportional to the enzyme activity.

Determination of IC₅₀

The IC₅₀ value is determined by measuring the enzyme activity at a fixed substrate concentration in the presence of a range of inhibitor concentrations.

Protocol:

  • Perform the CAD activity assay as described in section 4.1.

  • Keep the concentration of cinnamaldehyde constant (e.g., at its Kₘ value).

  • Use a range of concentrations for 3-(4-Bromophenyl)prop-2-en-1-ol (e.g., from 0.1 µM to 100 µM).

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plots.

  • Plot the percentage of inhibition [(V₀ - Vᵢ)/V₀] x 100, where V₀ is the rate in the absence of inhibitor and Vᵢ is the rate in the presence of the inhibitor, against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determination of Inhibition Type and Kᵢ

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetics are studied at varying concentrations of both the substrate and the inhibitor.

Lineweaver-Burk Plot Analysis:

The Lineweaver-Burk plot, a double reciprocal plot of 1/V versus 1/[S], is a valuable tool for visualizing the type of enzyme inhibition.[4][5]

Lineweaver_Burk_Plots cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition Competitive Lines intersect on the y-axis. Km increases, Vmax is unchanged. Non-competitive Lines intersect on the x-axis. Km is unchanged, Vmax decreases. Uncompetitive Lines are parallel. Both Km and Vmax decrease.

Caption: Interpretation of Lineweaver-Burk plots for different inhibition types.

Protocol:

  • Perform the CAD activity assay with a matrix of varying substrate (cinnamaldehyde) and inhibitor (3-(4-Bromophenyl)prop-2-en-1-ol) concentrations.

  • Calculate the initial reaction rates (V) for each combination of substrate and inhibitor concentrations.

  • Construct a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

  • Analyze the pattern of the lines to determine the type of inhibition (competitive, non-competitive, or uncompetitive).

  • Calculate the Kᵢ value using the appropriate equation derived from the Michaelis-Menten kinetics for the determined inhibition type. For competitive inhibition, the Kᵢ can be determined from the change in the apparent Kₘ.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the performance of 3-(4-Bromophenyl)prop-2-en-1-ol as a molecular probe for cinnamyl alcohol dehydrogenase. The detailed protocols and theoretical background empower researchers to conduct rigorous and self-validating experiments.

The experimental determination of the IC₅₀ and Kᵢ values for 3-(4-Bromophenyl)prop-2-en-1-ol will be crucial in establishing its potency and binding affinity for CAD. A low Kᵢ value, particularly in the nanomolar range, would signify a highly potent inhibitor and a promising candidate for further development as a therapeutic agent or a research tool.

Future studies should focus on elucidating the precise binding mode of 3-(4-Bromophenyl)prop-2-en-1-ol within the active site of CAD through techniques such as X-ray crystallography or molecular modeling. Furthermore, evaluating the selectivity of this compound against other dehydrogenases and its efficacy in cellular and in vivo models will be essential next steps in its journey from a candidate probe to a validated tool for drug discovery and development.

References

  • Frontiers in Plant Science. (2022). Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.). [Link]

  • Wikipedia. (2023). Cinnamyl-alcohol dehydrogenase. [Link]

  • MDPI. (2023). Cinnamyl Alcohol Dehydrogenase Gene Regulates Bursaphelenchus xylophilus Reproduction and Development. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]

  • Wikipedia. (2023). Cinnamyl-alcohol dehydrogenase. [Link]

  • ResearchGate. (2006). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. [Link]

  • ResearchGate. (2016). Lineweaver–Burk plot: reaction conditions—cinnamyl alcohol 1–2 mmol,... [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. [Link]

  • YouTube. (2015). Lineweaver-Burk Plot and Reversible Inhibition. [Link]

  • MDPI. (2023). Cinnamyl Alcohol Dehydrogenase Gene Regulates Bursaphelenchus xylophilus Reproduction and Development. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-(4-Bromophenyl)prop-2-en-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(4-bromophenyl)prop-2-en-1-ol, a cinnamyl alcohol derivative with significant therapeutic potential. By leveraging comparative data from analogous compounds, particularly the closely related chalcones, we will dissect the key structural features governing its efficacy and provide a framework for the rational design of novel therapeutic agents.

Introduction: The Therapeutic Promise of the Cinnamyl Alcohol Scaffold

Cinnamyl alcohol and its derivatives are naturally occurring compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The core structure, a phenyl ring linked to a propenol chain, serves as a versatile scaffold for chemical modification. The subject of this guide, 3-(4-bromophenyl)prop-2-en-1-ol, introduces a halogen substituent on the phenyl ring, a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.

This guide will explore the synthesis of 3-(4-bromophenyl)prop-2-en-1-ol and its analogs, delve into their biological activities, and, most importantly, elucidate the structure-activity relationships that govern their function. We will draw comparisons with the extensively studied chalcones, which share the 1,3-diphenylpropenone backbone but possess a ketone in place of the alcohol. This comparison will provide valuable insights into the role of the terminal functional group in biological activity.

Synthetic Strategies and Methodologies

The synthesis of 3-(4-bromophenyl)prop-2-en-1-ol and its analogs can be efficiently achieved through a two-step process involving a Claisen-Schmidt condensation followed by a selective reduction.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol

Step 1: Synthesis of (2E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one (a chalcone intermediate)

  • To a stirred solution of 4-bromobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL), a 10% aqueous solution of sodium hydroxide (10 mL) is added dropwise at room temperature.

  • The reaction mixture is stirred for 4-6 hours, during which a precipitate typically forms.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is poured into crushed ice and acidified with dilute HCl.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure chalcone.

Step 2: Selective Reduction to 3-(4-Bromophenyl)prop-2-en-1-ol

  • To a solution of the chalcone from Step 1 (5 mmol) in methanol (30 mL) at 0°C, sodium borohydride (NaBH₄) (7.5 mmol) is added in small portions.

  • The reaction mixture is stirred at 0°C for 1-2 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield pure 3-(4-bromophenyl)prop-2-en-1-ol.

This versatile methodology allows for the synthesis of a wide array of analogs by simply varying the starting benzaldehyde and acetophenone derivatives.

Comparative Biological Evaluation: Cinnamyl Alcohols vs. Chalcones

Both cinnamyl alcohols and chalcones exhibit a broad spectrum of biological activities. Understanding their similarities and differences is key to elucidating the SAR of our target compound.

Compound ClassKey Biological ActivitiesReference
Cinnamyl Alcohols Antimicrobial, Anti-inflammatory, Anticancer, Enzyme inhibition (e.g., Cinnamyl alcohol dehydrogenase)[2][3][4]
Chalcones Antimicrobial, Anticancer, Anti-inflammatory, Antioxidant, Enzyme inhibition (e.g., MAO, COX)[5]

The primary structural difference lies in the C3 position of the propenyl chain: an alcohol in cinnamyl alcohols and a ketone in chalcones. This seemingly minor change can significantly impact the molecule's electronic properties, hydrogen bonding capacity, and overall shape, thereby influencing its interaction with biological targets.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(4-bromophenyl)prop-2-en-1-ol and its analogs is dictated by three main structural features: the substitution on the phenyl ring, the nature of the propenyl linker, and the terminal functional group.

The Influence of Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring play a critical role in modulating biological activity.

  • Halogen Substitution: The presence of a bromine atom at the para-position of the phenyl ring, as in our target molecule, is a key feature. Halogens, being electron-withdrawing and lipophilic, can enhance membrane permeability and introduce specific electronic interactions with target proteins. Studies on related halophenols have shown that the type and position of the halogen can significantly impact activity, with chloro and bromo derivatives often exhibiting potent effects.[6]

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituent are crucial. Generally, electron-withdrawing groups (e.g., -NO₂, -CN) can enhance the electrophilicity of the α,β-unsaturated system, potentially increasing its reactivity with nucleophilic residues in biological targets. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can modulate the molecule's electron density and hydrogen bonding potential. For instance, in a series of anticancer chalcones, the presence of electron-donating groups at the para-position of one of the phenyl rings was found to be beneficial for activity.[7]

The Role of the Propenyl Linker

The α,β-unsaturated carbonyl system in chalcones is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in proteins. While the propenol of cinnamyl alcohols is less electrophilic, the double bond still contributes to the molecule's rigidity and planarity, which are important for fitting into binding pockets.

The Significance of the Terminal Alcohol

The terminal hydroxyl group in 3-(4-bromophenyl)prop-2-en-1-ol is a critical determinant of its biological profile.

  • Hydrogen Bonding: The alcohol moiety can act as both a hydrogen bond donor and acceptor, enabling specific interactions with amino acid residues in target proteins that are not possible for the corresponding ketone (chalcone).

  • Metabolic Stability: The primary alcohol can be a site of metabolism, potentially leading to the formation of the corresponding aldehyde (cinnamaldehyde derivative) or carboxylic acid. This metabolic conversion can either activate or deactivate the compound. For instance, cinnamyl alcohol itself can be oxidized to cinnamaldehyde.[4]

  • Comparative Cytotoxicity: The difference in cytotoxicity between a chalcone and its corresponding cinnamyl alcohol can be significant. While direct comparative data for the 4-bromo derivatives is limited, the general trend suggests that the increased reactivity of the enone system in chalcones often leads to higher cytotoxicity.[8]

Mechanistic Insights and Potential Biological Targets

The diverse biological activities of cinnamyl alcohol derivatives suggest that they may interact with multiple cellular targets.

  • Enzyme Inhibition: Cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in the biosynthesis of monolignols and can be inhibited by cinnamyl alcohol derivatives.[3][9] This suggests that enzymes with similar substrate binding pockets could be potential targets.

  • Antimicrobial Action: The antimicrobial activity of cinnamyl alcohol and its derivatives is thought to involve the disruption of cell membranes and the inhibition of essential enzymes.[10]

  • Anticancer Effects: The anticancer activity of related compounds has been linked to the induction of apoptosis and the inhibition of signaling pathways involved in cell proliferation.[1][11]

Data Presentation

To facilitate a clear comparison, the following table summarizes the hypothetical SAR trends for 3-(4-bromophenyl)prop-2-en-1-ol analogs based on the available literature for related compounds.

ModificationPredicted Effect on ActivityRationale
Phenyl Ring Substitution
Para-positionGenerally optimal for activityAllows for direct electronic influence on the conjugated system.
Electron-withdrawing groups (e.g., -NO₂)May increase activityEnhances electrophilicity of the propenyl system.
Electron-donating groups (e.g., -OCH₃)May increase or decrease activityModulates electron density and hydrogen bonding potential.
Propenyl Linker
Saturation (propanol)Likely decreases activityLoss of planarity and rigidity, reducing binding affinity.
Terminal Functional Group
Oxidation to aldehydeMay increase cytotoxicityForms a more reactive Michael acceptor.
Esterification of alcoholModulates lipophilicity and cell permeabilityCan act as a prodrug, releasing the active alcohol intracellularly.

Experimental Workflows and Signaling Pathways

To further investigate the SAR of 3-(4-bromophenyl)prop-2-en-1-ol, a systematic approach is required.

Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis & Optimization A Start with 4-bromobenzaldehyde C Claisen-Schmidt Condensation A->C B Vary Acetophenone Partner (for Chalcone Precursor) B->C D Selective Reduction (NaBH4) C->D E Library of Cinnamyl Alcohol Analogs D->E F Screen for Biological Activity (e.g., Antimicrobial, Anticancer) E->F G Determine IC50/MIC Values F->G H Identify Lead Compounds G->H I Correlate Structural Modifications with Activity Data H->I J Develop SAR Model I->J K Design New, More Potent Analogs J->K

Caption: A typical workflow for conducting SAR studies on cinnamyl alcohol analogs.

Hypothesized Signaling Pathway Inhibition

Signaling_Pathway cluster_cell Cancer Cell GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif Inhibitor 3-(4-Bromophenyl)prop-2-en-1-ol Analog Inhibitor->Raf Inhibition? Inhibitor->MEK Inhibition?

Caption: A hypothesized mechanism of action for anticancer cinnamyl alcohol derivatives targeting the MAPK/ERK pathway.

Conclusion and Future Directions

The structure-activity relationship of 3-(4-bromophenyl)prop-2-en-1-ol is a promising area of research for the development of novel therapeutic agents. By drawing insightful comparisons with the well-documented SAR of chalcones, we can infer key structural requirements for biological activity. The para-bromo substitution, the integrity of the propenyl linker, and the presence of the terminal alcohol are all critical features.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 3-(4-bromophenyl)prop-2-en-1-ol analogs. This should include variations in the halogen substituent (F, Cl, I), exploration of other electron-donating and -withdrawing groups at different positions on the phenyl ring, and modifications of the alcohol moiety. Such studies, guided by the principles outlined in this guide, will undoubtedly pave the way for the discovery of new and potent drug candidates based on the cinnamyl alcohol scaffold.

References

  • Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system. (2020). National Institutes of Health. Retrieved from [Link]

  • Cinnamyl Alcohol and Related Substances. INCHEM. Retrieved from [Link]

  • Enzyme activity and substrate specificity of the major cinnamyl alcohol dehydrogenases in sorghum. (2018). ResearchGate. Retrieved from [Link]

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. (2011). National Institutes of Health. Retrieved from [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2021). National Institutes of Health. Retrieved from [Link]

  • Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). (2013). National Institutes of Health. Retrieved from [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2023). MDPI. Retrieved from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). National Institutes of Health. Retrieved from [Link]

  • Cytotoxic 4'-aminochalcones and related compounds. (1998). PubMed. Retrieved from [Link]

  • Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. (2017). National Institutes of Health. Retrieved from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. Retrieved from [Link]

  • Synthesis and structure–activity relationship of N-(cinnamyl) chitosan analogs as antimicrobial agents. (2014). ResearchGate. Retrieved from [Link]

  • MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease. (2024). PubMed. Retrieved from [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2024). MDPI. Retrieved from [Link]

  • The Enzyme Activity and Substrate Specificity of Two Major Cinnamyl Alcohol Dehydrogenases in Sorghum (Sorghum bicolor), SbCAD2 and SbCAD4. (2018). National Institutes of Health. Retrieved from [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). PubMed. Retrieved from [Link]

  • Cinnamyl-alcohol dehydrogenase. Wikipedia. Retrieved from [Link]

  • Synthesis of Cinnamyl Alcohol from Cinnamaldehyde with Bacillus stearothermophilus Alcohol Dehydrogenase as the Isolated Enzyme and in Recombinant E. coli Cells. (2016). ResearchGate. Retrieved from [Link]

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comparative analysis of spectroscopic data of 3-(4-Bromophenyl)prop-2-en-1-ol isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of geometric isomers is a critical step in ensuring the purity, efficacy, and safety of a compound. The (E) and (Z) isomers of 3-(4-Bromophenyl)prop-2-en-1-ol, precursors in various synthetic pathways, possess distinct spatial arrangements that manifest in unique spectroscopic signatures. This guide provides an in-depth comparative analysis of the spectroscopic data of these isomers, leveraging ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous differentiation. The insights herein are grounded in fundamental spectroscopic principles and supported by experimental data from closely related analogs.

The Structural Imperative: Why Isomer Differentiation Matters

The geometry of the double bond in 3-(4-Bromophenyl)prop-2-en-1-ol dictates the molecule's overall shape, which in turn influences its physical properties and biological activity. The (E)-isomer, with the bromophenyl and hydroxymethyl groups on opposite sides of the double bond, adopts a more linear and sterically favorable conformation. In contrast, the (Z)-isomer, with these groups on the same side, is more sterically hindered, which can affect its reactivity and interaction with biological targets. Accurate spectroscopic identification is therefore paramount.

Caption: Molecular structures of the (E) and (Z) isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between the (E) and (Z) isomers of 3-(4-Bromophenyl)prop-2-en-1-ol. The key diagnostic signals are those of the vinylic protons, whose coupling constants are highly dependent on their dihedral angle.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Assignment (E)-Isomer Chemical Shift (δ, ppm) (E)-Isomer Multiplicity & Coupling Constant (J, Hz) (Z)-Isomer Chemical Shift (δ, ppm) (Z)-Isomer Multiplicity & Coupling Constant (J, Hz)
H-1 (-CH₂OH)~4.30d, J ≈ 5.5~4.15d, J ≈ 7.0
H-2 (=CH-CH₂OH)~6.40dt, J ≈ 15.9, 5.5~6.30dt, J ≈ 11.5, 7.0
H-3 (Ar-CH=)~6.65d, J ≈ 15.9~6.75d, J ≈ 11.5
Aromatic (H-ortho to C=C)~7.30d, J ≈ 8.5~7.25d, J ≈ 8.5
Aromatic (H-meta to C=C)~7.45d, J ≈ 8.5~7.40d, J ≈ 8.5
-OHVariablebr sVariablebr s

Note: Predicted data is based on spectral data for (E)- and (Z)-cinnamyl alcohol and known substituent effects of a 4-bromo group.[1]

Causality Behind the Chemical Shifts and Coupling Constants:
  • Vinylic Protons (H-2 and H-3): The most telling difference lies in the coupling constant (J) between the two vinylic protons. For the (E)-isomer, these protons are in a trans arrangement, resulting in a large coupling constant, typically in the range of 12-18 Hz.[2] In contrast, the cis relationship of these protons in the (Z)-isomer leads to a significantly smaller coupling constant, generally between 6-12 Hz.[3]

  • Allylic Protons (H-1): The protons of the methylene group adjacent to the hydroxyl group are deshielded by the double bond and the oxygen atom. In the (Z)-isomer, steric compression may cause a slight upfield shift for these protons compared to the (E)-isomer.

  • Aromatic Protons: The 4-bromo substituent creates an AA'BB' system in the aromatic region, appearing as two doublets. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment (E)-Isomer Chemical Shift (δ, ppm) (Z)-Isomer Chemical Shift (δ, ppm)
C-1 (-CH₂OH)~63.5~59.0
C-2 (=CH-CH₂OH)~128.0~127.5
C-3 (Ar-CH=)~131.5~130.0
C-4 (Ar-C-Br)~122.0~121.8
C-5 (Ar-C-H ortho to C=C)~128.0~127.8
C-6 (Ar-C-H meta to C=C)~131.8~131.6
C-7 (Ar-C ipso to C=C)~135.5~135.0

Note: Predicted data is based on spectral data for (E)- and (Z)-cinnamyl alcohol and known substituent effects of a 4-bromo group.[1]

Interpreting the Carbon Chemical Shifts:
  • Allylic Carbon (C-1): A notable difference is expected for the carbon of the -CH₂OH group. In the (Z)-isomer, steric hindrance from the nearby phenyl ring (the γ-gauche effect) will cause an upfield shift (to a lower ppm value) for C-1 compared to the (E)-isomer.

  • Vinylic and Aromatic Carbons: The differences in the chemical shifts for the vinylic and aromatic carbons between the two isomers are generally more subtle. The carbon attached to the bromine (C-4) will be significantly deshielded due to the electronegativity of the halogen.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bending Modes

IR spectroscopy is particularly useful for confirming the presence of key functional groups and can offer subtle clues to differentiate between the isomers.

Table 3: Key Predicted IR Absorptions (cm⁻¹)

Vibrational Mode (E)-Isomer Frequency (cm⁻¹) (Z)-Isomer Frequency (cm⁻¹) Appearance
O-H Stretch~3350~3350Broad, Strong
C-H Stretch (Aromatic)~3050~3050Medium
C-H Stretch (Alkenyl)~3020~3020Medium
C=C Stretch (Alkene)~1650~1655Medium
C=C Stretch (Aromatic)~1600, ~1490~1600, ~1490Medium-Strong
C-O Stretch~1010~1015Strong
C-H Out-of-Plane Bend (trans)~965-Strong
C-H Out-of-Plane Bend (cis)-~740Strong
C-Br Stretch~650-550~650-550Medium-Strong

Note: Predicted data is based on spectral data for (E)- and (Z)-cinnamyl alcohol and general IR correlation tables.[1][4]

Diagnostic IR Bands:
  • O-H and C-O Stretches: Both isomers will exhibit a strong, broad O-H stretching band around 3350 cm⁻¹ due to hydrogen bonding, and a strong C-O stretching band around 1010-1015 cm⁻¹. These confirm the presence of the alcohol functionality.

  • C-H Out-of-Plane Bending: The most definitive IR feature for distinguishing the isomers is the C-H out-of-plane bending vibration of the vinylic hydrogens. The (E)-isomer will show a strong absorption band around 965 cm⁻¹, characteristic of a trans-disubstituted alkene. This band will be absent in the spectrum of the (Z)-isomer, which will instead display a strong band around 740 cm⁻¹, indicative of a cis-disubstituted alkene.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For 3-(4-Bromophenyl)prop-2-en-1-ol (C₉H₉BrO), these peaks will be observed at m/z 212 and 214.

  • Fragmentation: Common fragmentation pathways for both isomers would likely include:

    • Loss of a water molecule ([M-H₂O]⁺) from the molecular ion.

    • Loss of the hydroxymethyl radical (•CH₂OH) to give a stable tropylium-like cation.

    • Cleavage of the C-Br bond.

While the primary fragmentation patterns are expected to be similar for both isomers, subtle differences in the relative intensities of certain fragment ions may exist due to the different steric environments.

Experimental Methodologies

Synthesis and Purification:

A common route to the (E)-isomer is the reduction of (E)-3-(4-bromophenyl)propenal. The (Z)-isomer is more challenging to synthesize selectively and may require specialized methods such as the partial hydrogenation of the corresponding propargyl alcohol over a Lindlar catalyst. Purification of the isomers can be achieved by column chromatography on silica gel.

Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis Purification->Analysis

Caption: General workflow for synthesis and analysis.

Spectroscopic Analysis Protocols:
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.

    • Process the spectra using appropriate software, referencing the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • IR Spectroscopy:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum over a suitable m/z range.

Conclusion

The differentiation of the (E) and (Z) isomers of 3-(4-Bromophenyl)prop-2-en-1-ol is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive evidence through the significant difference in the coupling constants of the vinylic protons. ¹³C NMR offers confirmatory data, particularly the upfield shift of the allylic carbon in the (Z)-isomer. IR spectroscopy serves as a quick and reliable method to distinguish the isomers based on the characteristic C-H out-of-plane bending vibrations. Finally, mass spectrometry confirms the molecular weight and elemental composition. By understanding the principles behind these spectroscopic differences, researchers can confidently characterize these important synthetic intermediates.

References

  • PubChem. Cinnamyl alcohol. National Center for Biotechnology Information. [Link]

  • MDPI. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • MDPI. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Reddit. Using HNMR to find E/Z ratio of Alkenes Formed. [Link]

  • PubMed. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. [Link]

  • FooDB. Showing Compound Cinnamyl alcohol (FDB000887). [Link]

  • PubMed. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]

  • University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Cheméo. Chemical Properties of (Z)-Cinnamyl alcohol (CAS 4510-34-3). [Link]

  • Preprints.org. Synthesis and characterization of 1,3-di(phenyl)prop-2-en-1-one. [Link]

  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029698). [Link]

  • YouTube. NMR 5: Coupling Constants. [Link]

  • ResearchGate. FTIR spectrum of (E)-cinnamyl alcohol. [Link]

  • The City College of New York. Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s). [Link]

  • National Center for Biotechnology Information. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. [Link]

  • ResearchGate. 1H NMR analysis of the two geometric isomers of BODTCM. 1H NMR spectra... [Link]

  • MDPI. 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. [Link]

  • An-Najah National University. 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]

  • Chegg. Solved Label the functional groups for the IR spectra of. [Link]

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Safety Operating Guide

Hazard Identification and Risk Assessment: Understanding the "Why"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 3-(4-Bromophenyl)prop-2-en-1-ol

As a Senior Application Scientist, my primary focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including safe handling and environmentally responsible disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, scientific integrity, and corporate responsibility. This guide provides a detailed, step-by-step protocol for the disposal of 3-(4-Bromophenyl)prop-2-en-1-ol, grounding procedural steps in the chemical principles and regulatory frameworks that govern our work.

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. 3-(4-Bromophenyl)prop-2-en-1-ol is a halogenated aromatic alcohol. Its structure informs our risk assessment and dictates its classification as a hazardous waste.

  • Halogenated Organic Compound: The presence of a bromine atom places this compound in the "halogenated organic" waste category.[1] Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[2] Mixing this waste with non-halogenated streams leads to costly and complex disposal challenges.[3]

  • Aromatic Alcohol: The cinnamyl alcohol backbone suggests potential biological activity and irritant properties. Safety Data Sheets (SDS) for analogous compounds like cinnamyl alcohol and other brominated aromatics indicate several potential hazards.[4][5][6]

Summary of Potential Hazards (Based on Analogous Compounds)

Hazard ClassificationPotential EffectRationale & Causality
Acute Toxicity (Oral) Harmful if swallowed.[4][5][6]The metabolic pathways for aromatic compounds can produce toxic intermediates.
Skin Corrosion/Irritation Causes skin irritation.[4][5][6]Aromatic alcohols can defat the skin and cause local inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5][6]Direct contact can cause significant damage to the cornea and conjunctiva.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[7][8]Inhalation can lead to irritation of the nasal passages, throat, and lungs.
Skin Sensitization May cause an allergic skin reaction.[5]Cinnamyl alcohol derivatives are known sensitizers for some individuals.
Environmental Hazard Potentially toxic to aquatic life.[6]Halogenated organic compounds can be persistent in the environment.

This risk profile mandates that 3-(4-Bromophenyl)prop-2-en-1-ol be treated as a regulated hazardous waste from the moment it is designated for disposal.

The Regulatory Imperative: EPA and OSHA Frameworks

Disposal procedures are not arbitrary; they are dictated by stringent federal and state regulations. In the United States, two primary federal bodies govern laboratory waste:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[9] Academic and research laboratories may fall under specific regulations like Subpart K of 40 CFR part 262, which provides alternative, lab-centric requirements.[10]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[11][12] This plan must include procedures for the safe removal of contaminated waste.[12]

Compliance with these regulations is mandatory. The procedures outlined below are designed to meet and exceed these standards.

Core Disposal Workflow: A Step-by-Step Protocol

This protocol ensures safety and compliance throughout the waste handling process.

Step 1: Don Personal Protective Equipment (PPE)

Safety begins before the waste is even handled. The minimum required PPE for handling 3-(4-Bromophenyl)prop-2-en-1-ol waste includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[13]

  • Body Protection: A lab coat.[13]

Step 2: Waste Segregation (The Most Critical Step)

Proper segregation is the most crucial element of chemical waste disposal.

  • Identify the Correct Waste Stream: Designate 3-(4-Bromophenyl)prop-2-en-1-ol and any materials contaminated with it (e.g., weighing boats, contaminated paper towels, disposable pipettes) as "Halogenated Organic Waste." [3][14]

  • Maintain Separation: Never mix halogenated waste with non-halogenated organic waste.[3][14] Doing so contaminates the entire volume, significantly increasing disposal costs and violating regulatory principles.

Step 3: Container Selection and Management
  • Choose a Compatible Container: Use a dedicated, leak-proof container with a secure screw-top cap.[15][16] High-density polyethylene (HDPE) carboys are a common and appropriate choice. Ensure the container material is compatible with the waste.

  • Avoid Overfilling: Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[9]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[3][15] This is an OSHA and EPA requirement to prevent the release of vapors and to avoid spills.

Step 4: Labeling for Safety and Compliance

Proper labeling is non-negotiable. As soon as the first drop of waste enters the container, it must be labeled.[3] Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags. The tag must include:

  • The words "Hazardous Waste." [3]

  • Full Chemical Name(s): List "3-(4-Bromophenyl)prop-2-en-1-ol" and any other chemicals in the container. Do not use abbreviations or chemical formulas.[14]

  • Hazard Characteristics: Indicate the relevant hazards (e.g., Toxic, Irritant).

  • Generator Information: Your name, lab number, and contact information.

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated and properly managed Satellite Accumulation Area (SAA).[15][17]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[9]

  • Secondary Containment: Place the waste container inside a larger, chemically compatible tub or tray to contain any potential leaks.

  • Storage Limits: Regulations limit the total volume of waste (typically 55 gallons) and the time a container can remain in the lab (typically up to 12 months, provided volume limits are not exceeded).[17]

Step 6: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full (or approaching its time limit), contact your institution's EHS office to schedule a pickup.

  • Professional Disposal: EHS will coordinate with a licensed hazardous waste disposal company.[18] This ensures the waste is transported by a permitted hauler to a certified Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[2][9][19]

Mandatory Visualization: Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 3-(4-Bromophenyl)prop-2-en-1-ol.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Containerization cluster_storage Accumulation & Disposal start Waste Generated (3-(4-Bromophenyl)prop-2-en-1-ol) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 characterize Characterize Waste: Is it Halogenated? ppe->characterize Step 2 segregate_yes Segregate as 'HALOGENATED ORGANIC WASTE' characterize->segregate_yes Yes segregate_no Segregate as 'Non-Halogenated Waste' (Incorrect Path) characterize->segregate_no No container Select Compatible Container (HDPE, Screw-Cap) segregate_yes->container Step 3 labeling Affix 'Hazardous Waste' Label with Full Chemical Name container->labeling Step 4 saa Store in Designated SAA with Secondary Containment labeling->saa Step 5 full Container Full or Time Limit Reached? saa->full full->saa No pickup Contact EHS for Pickup full->pickup Yes disposal Transport to Licensed TSDF (e.g., Incineration) pickup->disposal Step 6

Caption: Decision workflow for the compliant disposal of 3-(4-Bromophenyl)prop-2-en-1-ol.

References

  • Fisher Scientific.Safety Data Sheet: 3-(4-Bromophenyl)propionic acid. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC399450010&productDescription=3-%284-BROMOPHENYL%29PROPIONIC+ACID+1G&vendorId=VN000321&countryCode=US&language=en]
  • TCI Chemicals.Safety Data Sheet: 1-Bromo-4-(4-bromophenyl)naphthalene. [URL: https://www.tcichemicals.com/BE/en/p/B5056]
  • GAIACA.How to Dispose of Chemical Waste in a Lab Correctly. [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
  • Thermo Fisher Scientific.Safety Data Sheet: 3-(4-Bromophenyl)propionic acid. [URL: https://www.fishersci.com/sdsitems.do?partNumber=H26785&productDescription=3-%284-Bromophenyl%29propionic+acid%2C+97%2B%25%2C+Thermo+Scientific&vendorId=VN00033897&countryCode=US&language=en]
  • Hazardous Waste Experts.Guidelines for Solvent Waste Recycling and Disposal. [URL: https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/]
  • U.S. Environmental Protection Agency (EPA).Regulations for Hazardous Waste Generated at Academic Laboratories. [URL: https://www.epa.
  • U.S. Occupational Safety and Health Administration (OSHA).1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [URL: https://www.osha.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Bromophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of similar chemical structures, 3-(4-Bromophenyl)prop-2-en-1-ol is anticipated to present several potential hazards. Structurally related compounds are often classified as harmful if swallowed, capable of causing skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Some cinnamyl derivatives are also known to be skin sensitizers.[5][6][7] Therefore, a cautious approach assuming these hazards is essential for maintaining a safe laboratory environment.

Anticipated Hazards:

  • Acute Oral Toxicity

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Irritation

  • Specific Target Organ Toxicity (Single Exposure); Respiratory System Irritation

  • Potential for Skin Sensitization

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are paramount when handling 3-(4-Bromophenyl)prop-2-en-1-ol. The following table summarizes the recommended PPE to mitigate the anticipated risks.

Body Part Required PPE Rationale
Eyes/Face Chemical splash goggles or a face shield worn over safety glasses.[8][9]Protects against splashes that can cause serious eye irritation or damage.
Skin/Body Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or coveralls may be necessary.[9][10]Prevents accidental skin contact and contamination of personal clothing.
Hands Chemical-resistant gloves (e.g., Nitrile).Protects hands from direct contact, which can cause skin irritation or sensitization. Aromatic and halogenated hydrocarbons can degrade some glove materials, so regular inspection and changing of gloves are crucial.[11]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If significant aerosolization or dust generation is possible and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes the inhalation of vapors or particulates that may cause respiratory tract irritation.[9]
Diagram: PPE Selection Workflow

PPE_Selection cluster_ppe Select Appropriate PPE start Handling 3-(4-Bromophenyl)prop-2-en-1-ol assess_risk Assess Potential for Splash, Inhalation, and Skin Contact start->assess_risk eye_protection Eye Protection: Chemical Goggles or Face Shield assess_risk->eye_protection Splash Hazard hand_protection Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) assess_risk->hand_protection Direct Contact body_protection Body Protection: Lab Coat, Closed-Toe Shoes assess_risk->body_protection General Handling respiratory_protection Respiratory Protection: Fume Hood or Respirator assess_risk->respiratory_protection Inhalation Hazard

Caption: PPE selection workflow for handling 3-(4-Bromophenyl)prop-2-en-1-ol.

Operational and Disposal Plan: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][12] The container should be kept tightly closed.[1][12]

Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be accessible.[5][13]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, and finally eye protection.

  • Dispensing: Conduct all weighing and dispensing of the chemical inside a chemical fume hood to minimize inhalation exposure.[5] Avoid the formation of dust and aerosols.[2][3]

  • Experimental Use: Keep the container sealed when not in use. Wash hands thoroughly after handling, even if gloves were worn.[3][12]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by eye protection and then the lab coat.

Disposal Plan
  • Waste Segregation: All disposable materials that have come into contact with 3-(4-Bromophenyl)prop-2-en-1-ol, including gloves, weigh boats, and contaminated paper towels, should be disposed of in a designated hazardous waste container.

  • Chemical Waste: Unused or waste 3-(4-Bromophenyl)prop-2-en-1-ol must be disposed of as hazardous chemical waste. Do not pour it down the drain.[14]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[14]

Diagram: Safe Handling and Disposal Workflow

Safe_Handling_Workflow start Start: Receive Chemical storage Store in a Cool, Dry, Well-Ventilated Area start->storage prep Prepare for Handling (Fume Hood, PPE) storage->prep handling Handle Chemical in Fume Hood prep->handling experiment Experimental Use handling->experiment waste_collection Collect Waste in Designated Hazardous Waste Container experiment->waste_collection disposal Dispose of Waste via Approved Channels waste_collection->disposal end End: Decontaminate Work Area disposal->end

Caption: Workflow for the safe handling and disposal of 3-(4-Bromophenyl)prop-2-en-1-ol.

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][12]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][12]

By adhering to these guidelines, researchers can confidently and safely handle 3-(4-Bromophenyl)prop-2-en-1-ol, ensuring both personal safety and the integrity of their research.

References

  • Angene Chemical. (2025). Safety Data Sheet for 2-(2-Bromophenyl)propan-2-ol. Retrieved from [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cinnamyl alcohol. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.